molecular formula C9H3ClF4N2 B1486437 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline CAS No. 959238-18-7

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Cat. No.: B1486437
CAS No.: 959238-18-7
M. Wt: 250.58 g/mol
InChI Key: UUHMCYYJRVPENY-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C9H3ClF4N2 and its molecular weight is 250.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHMCYYJRVPENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652964
Record name 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
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Molecular Weight

250.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-18-7
Record name 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No. 959238-18-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, with the Chemical Abstracts Service (CAS) number 959238-18-7, is a halogenated quinazoline derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1] The quinazoline scaffold is a "privileged structure," frequently found in molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific substitution pattern of this compound—a chloro group at the 4-position, a fluoro group at the 8-position, and a trifluoromethyl group at the 2-position—imparts unique chemical reactivity and potential for targeted therapeutic design.

The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates, while the fluorine atom can modulate electronic properties and binding interactions.[4] The chlorine atom at the 4-position is a highly reactive site, susceptible to nucleophilic aromatic substitution (SNAr), making it an exceptionally versatile handle for the synthesis of diverse libraries of compounds.[5] This guide provides an in-depth analysis of the synthesis, characterization, reactivity, and applications of this compound, offering valuable insights for professionals in the field of drug development.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 959238-18-7[1]
Molecular Formula C₉H₃ClF₄N₂[6]
Molecular Weight 250.58 g/mol [6]
Appearance Expected to be a solid[6]
Storage Temperature Room temperature[1]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the quinazoline ring system. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom at the 8-position and another for the trifluoromethyl group at the 2-position. The signal for the CF₃ group will appear as a singlet, while the signal for the C8-F will likely show coupling to the adjacent aromatic protons. For the related compound 2-(trifluoromethyl)-1H-quinazolin-4-one, the ¹⁹F NMR standard is CCl₃F.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of the corresponding quinazolin-4-one intermediate, followed by chlorination.

Step 1: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

The construction of the quinazolinone core is a well-established transformation in heterocyclic chemistry. A common and efficient method involves the condensation of a substituted anthranilic acid with a suitable reagent to introduce the C2 and N3 atoms of the pyrimidine ring. In this case, 2-amino-3-fluorobenzoic acid would be the logical starting material.

The reaction with trifluoroacetic anhydride or a related trifluoromethyl-containing reagent provides the 2-(trifluoromethyl)quinazolin-4-one. This reaction proceeds via an initial N-acylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.

Experimental Protocol: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (Proposed)

  • To a stirred solution of 2-amino-3-fluorobenzoic acid in a suitable solvent (e.g., toluene or dioxane), add an equimolar amount of a dehydrating agent.

  • Slowly add trifluoroacetic anhydride at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one.

Step 2: Chlorination of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

The conversion of the quinazolin-4-one to the 4-chloroquinazoline is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The mechanism of this reaction involves the activation of the carbonyl oxygen of the quinazolinone by the chlorinating agent, followed by nucleophilic attack of the chloride ion at the C4 position and subsequent elimination to form the 4-chloroquinazoline.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Suspend 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to facilitate the reaction.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery stems from the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of substituents, enabling the rapid generation of diverse chemical libraries for biological screening.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system, further enhanced by the trifluoromethyl group at the 2-position, makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. Common nucleophiles employed in these reactions include:

  • Amines: Reaction with primary and secondary amines is a widely used strategy to synthesize 4-aminoquinazoline derivatives, which are prominent in many biologically active compounds, including kinase inhibitors.[5]

  • Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alcohols or phenols, typically in the presence of a base.

  • Thiols: Thioether linkages can be formed through reaction with thiols.

The regioselectivity of the SNAr reaction is a key advantage. Nucleophilic attack occurs preferentially at the 4-position over other positions on the quinazoline ring.

Caption: General scheme for the SNAr reaction of this compound.

Potential Therapeutic Applications

Derivatives of this compound are of significant interest in the development of novel therapeutics, particularly in the following areas:

  • Oncology: The 4-anilinoquinazoline scaffold is a well-known pharmacophore for the inhibition of various protein kinases that are implicated in cancer cell proliferation and survival. The strategic placement of fluorine and trifluoromethyl groups can enhance the binding affinity and selectivity of these inhibitors.

  • Anti-inflammatory Agents: Quinazoline derivatives have been investigated for their potential to modulate inflammatory pathways.

  • Antimicrobial Agents: The quinazoline nucleus is present in a number of compounds with antibacterial and antifungal activity.

The versatility of this compound as a synthetic intermediate makes it a valuable tool for lead optimization in drug discovery programs. By systematically modifying the substituent at the 4-position, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The key to its utility lies in the predictable and efficient reactivity of the 4-chloro group, which allows for the creation of a wide range of derivatives. For researchers and scientists in drug development, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents targeting a variety of diseases. The continued exploration of the chemical space accessible from this versatile intermediate is likely to yield new and improved drug candidates in the future.

References

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. 2022. Available from: [Link]

  • Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. ResearchGate. 2022. Available from: [Link]

  • Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 2-(trifluoromethyl)-1H-quinazolin-4-one - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. 2017. Available from: [Link]

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. 2024. Available from: [Link]

  • 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. Matrix Fine Chemicals. Available from: [Link]

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. 2007. Available from: [Link]

  • (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. 2015. Available from: [Link]

  • 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262. PubChem. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2024. Available from: [Link]

  • Pharmacological importance of quinazoline-based drugs. ResearchGate. 2022. Available from: [Link]

  • Discovery of fluorinated 2-Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. Bioorganic & Medicinal Chemistry. 2023. Available from: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. 2015. Available from: [Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. 2020. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectral Characterization of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectral analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No: 959238-18-7)[1][2], a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[3][4] While empirical spectral data for this specific molecule is not publicly cataloged, this document serves as an expert guide for researchers, outlining the principles, predictive data, and standardized protocols for its complete structural elucidation and purity assessment. We will delve into the theoretical underpinnings and practical execution of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), explaining the causality behind experimental choices. The guide culminates in an integrated workflow, demonstrating how these techniques synergistically confirm the molecular identity of the title compound, ensuring the scientific rigor required in pharmaceutical and chemical research.

Introduction

Chemical Identity and Structure

This compound is a polysubstituted quinazoline derivative. The quinazoline core is a foundational scaffold in numerous biologically active molecules.[3] This particular structure is characterized by three distinct halogen substituents: a chlorine atom at the 4-position, a fluorine atom at the 8-position, and a trifluoromethyl group at the 2-position. These features are expected to profoundly influence the molecule's chemical reactivity, physicochemical properties, and spectral characteristics.

  • Chemical Formula: C₉H₃ClF₄N₂

  • Molecular Weight: 266.58 g/mol

  • CAS Number: 959238-18-7[1]

  • Structure:

    
    
    
Significance in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of approved drugs for cancer therapy (e.g., Gefitinib, Erlotinib). The introduction of fluorine and trifluoromethyl groups is a common strategy in modern medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] Specifically, the unique substitution pattern of this compound makes it a valuable building block for creating novel compounds for targeted therapies.[5][7] Its derivatives are explored for a range of activities, including as kinase inhibitors and anticancer agents.[4][8] Therefore, unambiguous structural confirmation via spectral analysis is a critical first step in any research and development pipeline utilizing this intermediate.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the cornerstone of molecular formula confirmation. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing molecular weight information.[9][10][11]

Predicted Mass Spectrum Data

A high-resolution mass spectrometer (HRMS) is essential for determining the elemental composition. The presence of chlorine results in a characteristic isotopic pattern, with the ³⁷Cl isotope producing a signal at [M+2]⁺ that is approximately one-third the intensity of the main ³⁵Cl [M]⁺ peak.

Ion SpeciesCalculated Exact MassPredicted Relative Abundance
[C₉H₃³⁵ClF₄N₂ + H]⁺267.0000100%
[C₉H₃³⁷ClF₄N₂ + H]⁺268.9971~32%

Rationale: The high mass accuracy of an instrument like an Orbitrap or TOF analyzer allows the measured mass to be matched to the calculated mass with parts-per-million (ppm) error, providing strong evidence for the predicted elemental formula.

Experimental Protocol: ESI-MS

Objective: To acquire a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Expert Insight: The addition of formic acid promotes protonation, enhancing the signal for the [M+H]⁺ ion in positive ion mode, which is the most common and reliable method for analyzing nitrogen-containing heterocyclic compounds.[9][12]

  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂): Set to a temperature and flow rate (e.g., 300 °C, 5 L/min) to facilitate desolvation.

    • Nebulizer Pressure: Set to ensure a stable spray.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and the corresponding [M+2+H]⁺ peak. Compare the measured exact mass and isotopic distribution to the theoretical values.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule, requiring minimal sample preparation.[13][14][15] The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups.

Wavenumber (cm⁻¹)Bond VibrationExpected Appearance
1620-1580C=N/C=C Stretch (Quinazoline ring)Strong to medium, sharp peaks
1480-1400Aromatic C=C StretchMedium, sharp peaks
1350-1150C-F Stretch (Aromatic & CF₃)Strong, broad, complex absorptions
1100-1000C-Cl StretchMedium to weak
850-750C-H Bending (Aromatic)Medium to strong, indicative of substitution pattern

Rationale: The trifluoromethyl group is known to produce very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region. The precise positions of the C=N and C=C stretching bands confirm the presence of the heterocyclic aromatic core.

Experimental Protocol: ATR-IR

Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal (typically diamond or germanium).[16]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Engagement: Lower the ATR press and apply firm, consistent pressure to ensure good contact between the solid sample and the crystal surface.[16]

    • Expert Insight: Inconsistent or poor contact is the most common cause of poor-quality ATR spectra. The pressure ensures that the evanescent wave effectively penetrates the sample to generate a strong signal.[14][17]

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands, comparing them to the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, one can map the precise connectivity and chemical environment of nearly every atom in the structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The aromatic region will contain three distinct signals corresponding to the three protons on the quinazoline ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Predicted Shift (ppm)MultiplicityCoupling (J, Hz)AssignmentRationale
~8.2-8.4ddJ(H-F) ≈ 8-10, J(H-H) ≈ 7-8H-7Deshielded by the adjacent fluorine at C-8 and the quinazoline nitrogen. Shows coupling to both H-6 and the fluorine atom.
~8.0-8.2dJ(H-H) ≈ 8-9H-5Deshielded by the quinazoline nitrogen. Coupled to H-6.
~7.8-8.0tJ(H-H) ≈ 7-8H-6Appears as a triplet (or more complex multiplet due to F coupling) from coupling to H-5 and H-7.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The spectrum will show 9 distinct carbon signals. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted Shift (ppm)Multiplicity (¹JCF)AssignmentRationale
~160-165d (¹JCF ≈ 250 Hz)C-8Directly attached to fluorine, resulting in a very large one-bond coupling constant and a downfield shift.
~155-160q (²JCF ≈ 35-40 Hz)C-2Attached to the CF₃ group, causing a downfield shift and a characteristic quartet splitting pattern.
~150-155sC-4Attached to chlorine and nitrogen, resulting in a downfield shift.
~145-150sC-8aQuaternary carbon at the ring junction.
~135-140sC-7Aromatic CH carbon.
~125-130d (JCF ≈ 5-10 Hz)C-4aQuaternary carbon at the ring junction, may show small coupling to fluorine.
~120-125sC-5Aromatic CH carbon.
~118-123q (¹JCF ≈ 275 Hz)CF₃The carbon of the trifluoromethyl group itself, appearing as a strong quartet with a large coupling constant.
~115-120d (JCF ≈ 20-25 Hz)C-6Aromatic CH carbon, shows two-bond coupling to the fluorine at C-8.
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is crucial for confirming the fluorine-containing moieties. Two signals are expected.

Predicted Shift (ppm)MultiplicityAssignmentRationale
~ -60 to -70sCF₃A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
~ -110 to -130dC8-FA doublet (or more complex multiplet) due to coupling with the adjacent H-7 proton.
Experimental Protocol: Solution NMR

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for complete structural confirmation.

  • Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[18][19][20]

    • Expert Insight: Chloroform-d (CDCl₃) is a good first choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. The deuterated solvent is essential for the spectrometer's lock system, which maintains magnetic field stability during acquisition.[20]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Setup:

    • Insert the sample into the magnet.[18]

    • Lock the spectrometer on the deuterium signal of the solvent.[21]

    • Shim the magnetic field to optimize homogeneity, which is critical for achieving sharp spectral lines and high resolution. This can be done automatically using topshim or similar commands.[18]

    • Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F) to ensure maximum signal transmission and sensitivity.[21]

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This is usually a quick experiment due to the 100% natural abundance of ¹⁹F.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale (for ¹H and ¹³C, reference to residual solvent peaks or TMS).

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals to the corresponding nuclei in the molecular structure.

Integrated Spectral Analysis Workflow

No single technique provides the complete picture. The true power of spectral analysis lies in the integration of data from MS, IR, and NMR to build a self-validating system for structural confirmation. The workflow below illustrates this synergistic process.

Integrated_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy ms_exp ESI-MS Experiment ms_data Obtain Exact Mass & Isotopic Pattern ms_exp->ms_data confirmation Unambiguous Structural Confirmation of This compound ms_data->confirmation Confirms Molecular Formula ir_exp ATR-IR Experiment ir_data Identify Functional Groups (C=N, C-F, C-Cl, CF3) ir_exp->ir_data ir_data->confirmation Confirms Functional Groups nmr_exp 1H, 13C, 19F NMR Experiments nmr_data Determine Connectivity & Chemical Environments nmr_exp->nmr_data nmr_data->confirmation Defines Exact Isomeric Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational confirmation of the molecular formula. Infrared spectroscopy offers a rapid check for the presence of key functional groups. Finally, multi-nuclear NMR spectroscopy delivers the definitive, high-resolution map of the atomic connectivity, confirming the specific isomeric structure. By following the predictive models and detailed protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this valuable chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

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  • Anton Paar Wiki. (n.d.).
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  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules - The Research Repository @ WVU. Retrieved January 1, 2026.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 1, 2026.
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  • Unknown Source. (n.d.). Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline.
  • The Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones.
  • Unknown Source. (n.d.).
  • SpectraBase. (n.d.). 4-Chloro-2-(ethylsulfanyl)-8-(trifluoromethyl)quinazoline - Optional[FTIR] - Spectrum.
  • Unknown Source. (n.d.).
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  • Biomall. (n.d.). This compound, 50mg.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-(trifluoromethyl)quinoline 97 1701-24-2.
  • PubMed Central. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities - PMC.
  • BLD Pharm. (n.d.). 124429-27-2|4-Chloro-8-fluoroquinazoline|BLD Pharm.
  • Chemsrc. (2025, November 27). 4-chloro-8-fluoro-2-methyl-quinazoline | CAS#:1404365-01-0.
  • PubMed Central. (2022, June 10). 2-(3-Bromophenyl)
  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )
  • Alfa Chemistry. (n.d.). CAS 959238-11-0 4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline.
  • PubChem. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262.
  • SpectraBase. (n.d.). 4-Chloro-2-[trichloromethyl]quinazoline - Optional[MS (GC)] - Spectrum.
  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339.
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4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug discovery and development. The guide delves into the influence of the compound's distinct functional groups—a quinazoline core, a reactive 4-chloro substituent, an 8-fluoro group, and a stabilizing 2-(trifluoromethyl) moiety—on its physicochemical properties. Detailed, step-by-step protocols for determining kinetic and thermodynamic solubility in aqueous and organic media are presented. Furthermore, a systematic approach to stability testing through forced degradation studies, in accordance with ICH guidelines, is outlined to identify potential degradation pathways and establish appropriate storage and handling conditions. This guide is intended to be a practical resource, enabling scientists to generate robust and reliable data for this promising quinazoline derivative.

Part 1: Physicochemical Properties and Structural Analysis

Introduction to this compound

This compound belongs to the quinazoline class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their broad range of biological activities. The specific substitutions on this molecule suggest its potential as an intermediate in the synthesis of targeted therapeutics.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 959238-18-7
Molecular Formula C₉H₃ClF₄N₂
Molecular Weight 250.58 g/mol
Appearance White to off-white solid (typical)
Storage Temperature 2-8°C is commonly recommended for related chloroquinazolines.[1][2]
The Influence of Functional Groups on Physicochemical Behavior

The solubility and stability of this compound are a direct consequence of its molecular architecture.

  • The Quinazoline Core: This bicyclic aromatic system provides a rigid scaffold. While generally stable, the pyrimidine ring can be susceptible to hydrolytic cleavage under harsh conditions.[3]

  • 4-Chloro Group: The chlorine atom at the 4-position is a key reactive site, making the compound a valuable synthetic intermediate for nucleophilic aromatic substitution reactions. However, this reactivity also implies a potential for hydrolytic degradation, particularly under basic conditions, to the corresponding quinazolinone.

  • 8-Fluoro Group: The fluorine atom at the 8-position is expected to influence the electronic properties of the aromatic system and increase lipophilicity. Fluorine substitution can also enhance metabolic stability.[4]

  • 2-(Trifluoromethyl) Group: The -CF₃ group is a strong electron-withdrawing group that significantly impacts the molecule's properties. It is known to increase lipophilicity, which can decrease aqueous solubility.[5] Concurrently, the high strength of the C-F bond often enhances thermal and metabolic stability.[6][7]

Predicted Physicochemical Properties

While experimental data is sparse, computational methods like Quantitative Structure-Property Relationship (QSPR) models can provide valuable initial estimates of key physicochemical parameters.[8][9]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
logP (octanol/water) HighIndicates high lipophilicity and likely low aqueous solubility.
pKa (most basic) LowThe quinazoline nitrogens are weakly basic, influenced by electron-withdrawing groups.
Aqueous Solubility LowExpected due to the high logP and crystalline nature of similar compounds.

Part 2: Solubility Profiling

A thorough understanding of a compound's solubility is critical for its progression in the drug discovery pipeline, impacting everything from in vitro assay performance to in vivo bioavailability.[10]

Theoretical Considerations for Solubility

Solubility is governed by the interplay between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecule by the solvent. For poorly soluble compounds like this compound, this balance is often unfavorable in aqueous media.

Experimental Determination of Aqueous Solubility

Kinetic solubility is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[11][12] It is a rapid method to flag potential solubility issues early in discovery.

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Analyze the plates using a nephelometer to detect light scattering from any precipitate formed.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer blank.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dmso_plate Serial Dilution in DMSO Plate stock->dmso_plate Dilute transfer Transfer 2 µL dmso_plate->transfer buffer_plate Aqueous Buffer Plate buffer_plate->transfer incubate Incubate & Shake (1-2h, 25°C) transfer->incubate nephelometer Measure Light Scattering (Nephelometer) incubate->nephelometer result Determine Solubility nephelometer->result

Caption: Kinetic solubility determination workflow.

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.[13][14] The shake-flask method is the most common approach.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method against a standard curve.

G cluster_prep Preparation cluster_assay Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Excess Solid Compound + Aqueous Buffer agitate Agitate (Shake/Stir) (24-48h, constant T) start->agitate separate Centrifuge / Filter agitate->separate supernatant Collect Supernatant separate->supernatant quantify Dilute & Quantify (HPLC-UV) supernatant->quantify result Determine Solubility quantify->result

Caption: Thermodynamic solubility determination workflow.

Solubility in Organic Solvents and Co-solvent Systems

Determining solubility in common organic solvents is essential for preparing stock solutions for biological assays and for developing formulations and analytical methods.

Table 3: Recommended Solvents for Screening

SolventApplication
Dimethyl Sulfoxide (DMSO)Primary solvent for stock solutions in biological screening.
Ethanol, MethanolProtic solvents, useful in formulations and analytical mobile phases.
Acetonitrile (ACN)Aprotic solvent, common in reversed-phase HPLC.
Dichloromethane (DCM)Non-polar solvent for organic synthesis and purification.
Polyethylene Glycol (PEG)Co-solvent for in vivo formulations.

The shake-flask method described above can be adapted for these solvents.

Part 3: Stability Assessment and Degradation Pathway Analysis

Principles of Chemical Stability Testing

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule. Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability studies to identify likely degradation products and establish degradation pathways.[15][16] These studies are mandated by regulatory bodies under ICH guideline Q1A(R2).[17][18]

Forced Degradation Studies: A Practical Approach

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[17] A stability-indicating HPLC method capable of separating the parent compound from all degradation products is essential.[19][20]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.

  • Control Sample: A sample protected from stress conditions should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature (hydrolysis of the 4-chloro group can be rapid).

  • Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80°C.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 24 hours), neutralize if necessary, dilute, and analyze by HPLC.

  • Stress Condition: Mix the stock solution with a solution of 3-30% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature and protected from light.

  • Sampling: Withdraw aliquots at various time points, quench any remaining H₂O₂ if necessary, dilute, and analyze by HPLC.

  • Solid State: Store the solid compound in an oven at a high temperature (e.g., 80°C).

  • Solution State: Heat the solution of the compound in a suitable solvent at 60-80°C.

  • Sampling: For the solid, dissolve a weighed amount at different time points. For the solution, withdraw aliquots. Analyze by HPLC.

  • Exposure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

  • Control: A dark control sample should be stored under the same conditions.

  • Analysis: Analyze the samples by HPLC.

G cluster_stress Stress Conditions (ICH Q1A) start Stock Solution of This compound acid Acidic (0.1N HCl, Heat) start->acid base Basic (0.1N NaOH, RT) start->base water Neutral (Water, Heat) start->water oxide Oxidative (3% H₂O₂, RT) start->oxide thermal Thermal (80°C, Solid/Solution) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Sample at Time Points Neutralize/Dilute acid->analysis base->analysis water->analysis oxide->analysis thermal->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC Method analysis->hplc result Identify & Quantify Degradation Products hplc->result

Caption: Forced degradation study workflow.

Hypothetical Degradation Pathways

Based on the structure, the most probable degradation pathway under hydrolytic conditions is the nucleophilic substitution of the 4-chloro group to form 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one. The quinazoline ring itself may undergo cleavage under more extreme acidic or basic conditions. Oxidative degradation could potentially lead to N-oxide formation.[21]

Recommended Storage and Handling Conditions

Based on the anticipated stability profile:

  • Solid: Store in a well-sealed container at 2-8°C, protected from light and moisture.

  • In Solution (DMSO): For short-term storage, 2-8°C is acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

Part 4: Conclusion

This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of this compound. The inherent physicochemical properties are dictated by its unique combination of functional groups. By employing the detailed experimental protocols outlined herein—from rapid kinetic solubility screens to in-depth forced degradation studies—researchers can generate the critical data needed to advance this compound through the drug discovery and development process. A thorough understanding of its solubility and stability profile will enable informed decisions regarding formulation, analytical method development, and ultimately, its potential as a therapeutic agent or key intermediate.

Part 5: References

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  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from --INVALID-LINK--

  • Li, Y., Wang, H., Wang, C., & Zhang, J. (2018). Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study. Figshare. --INVALID-LINK--

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from --INVALID-LINK--

  • Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Retrieved from --INVALID-LINK--

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from --INVALID-LINK--

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.

  • Popat, S., & Patel, P. (2010). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2375-2384. --INVALID-LINK--

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from --INVALID-LINK--

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from --INVALID-LINK--

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(7), 347-353. --INVALID-LINK--

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from --INVALID-LINK--

  • Popat, S., & Patel, P. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16). --INVALID-LINK--

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from --INVALID-LINK--

  • Al-Tel, T. H. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2841. --INVALID-LINK--

  • TargetMol. (n.d.). 4-chloro-quinazoline. Retrieved from --INVALID-LINK--

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. --INVALID-LINK--

  • Duchowicz, P. R., et al. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Bioorganic & Medicinal Chemistry, 16(17), 7944-7955. --INVALID-LINK--

  • Sharma, V. K., & Goswami, A. (2014). QSPR prediction of aqueous solubility of drug-like organic compounds. Journal of Chemical Information and Modeling, 54(2), 420-428. --INVALID-LINK--

  • Kumar, S., et al. (2016). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. Journal of Molecular Liquids, 221, 58-64. --INVALID-LINK--

References

The Trifluoromethyl Group: A Keystone in the Biological Activity of 2-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Power of Fluorine

The quinazoline core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with various biological targets. Among the numerous substitutions explored, the introduction of a trifluoromethyl (-CF3) group at the 2-position has emerged as a particularly impactful strategy for enhancing potency, modulating physicochemical properties, and improving metabolic stability.[4]

The trifluoromethyl group is a unique substituent. Its strong electron-withdrawing nature, high lipophilicity, and ability to act as a bioisostere for other groups can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Furthermore, the -CF3 group can engage in specific non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity to target proteins. This guide provides a comprehensive overview of the diverse biological activities of 2-(trifluoromethyl)quinazolines, delving into their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols used to elucidate their therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

The quinazoline scaffold is famously associated with the development of tyrosine kinase inhibitors (TKIs) for cancer therapy.[5][6] Several FDA-approved drugs, such as gefitinib and erlotinib, feature this core structure.[5] The incorporation of a 2-(trifluoromethyl) moiety has been explored to develop novel anticancer agents with improved efficacy and selectivity.

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism by which 2-(trifluoromethyl)quinazolines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[6]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a classic pharmacophore for targeting the ATP-binding site of EGFR.[5] The trifluoromethyl group at the 2-position can enhance the binding affinity and selectivity for both wild-type and mutant forms of EGFR, which are often implicated in non-small cell lung cancer.[5]

  • Multi-Kinase Inhibition: Some 2-(trifluoromethyl)quinazoline derivatives have been shown to act as multi-kinase inhibitors, targeting several key kinases involved in tumor progression, such as FLT3 and Aurora Kinase A (AURKA), which are relevant in acute myeloid leukemia (AML).[7]

Key Compounds and In Vitro Efficacy

The antiproliferative activity of 2-(trifluoromethyl)quinazoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference
Compound 8b PC3 (Prostate)PIM-1 (predicted)5.51[8]
LNCaP (Prostate)PIM-1 (predicted)4.51[8]
K562 (Leukemia)PIM-1 (predicted)8.49[8]
Compound 45 HL-60 (Leukemia)Not specified1.2[9]
K-562 (Leukemia)Not specified1.5[9]
BPR1K871 MOLM-13 (AML)FLT3/AURKA0.005[7]
MV4-11 (AML)FLT3/AURKA0.005[7]

This table presents a selection of compounds to illustrate the range of activities and is not exhaustive.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 2-(trifluoromethyl)quinazoline compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Diagram: Inhibition of EGFR Signaling Pathway

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Quinazoline 2-(Trifluoromethyl) quinazoline Quinazoline->P_EGFR Inhibits RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activates

Caption: Inhibition of the EGFR signaling cascade by a 2-(trifluoromethyl)quinazoline.

Anti-inflammatory and Neuroprotective Activities

Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases.[10] Compounds that can mitigate inflammatory processes in the central nervous system are of significant therapeutic interest. 2-(Trifluoromethyl)quinazolines have demonstrated promising anti-inflammatory and neuroprotective properties.[10]

Mechanism of Action: Modulating Inflammatory Pathways
  • NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12] Some fluorine-substituted quinazoline derivatives have been shown to inhibit the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway.[11][12] This leads to a downstream reduction in the production of pro-inflammatory mediators.

  • Antioxidant Effects and Reduction of Nitric Oxide (NO): Oxidative stress and the overproduction of nitric oxide (NO) by activated microglia contribute to neuronal damage.[10] Certain 2-(trifluoromethyl)quinazolines have been found to possess antioxidant properties and can reduce the production of NO in lipopolysaccharide (LPS)-stimulated microglial cells.[10]

Key Findings
  • A study on synthesized 2-trifluoromethylquinazolines showed that they could protect murine microglia (BV2) and mouse neuroblastoma (N2a) cells from LPS- and H2O2-induced cytotoxicity.[10]

  • Several of the tested compounds also significantly reduced NO production in LPS-induced BV2 cells, indicating their anti-inflammatory potential.[10]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Plate BV2 microglial cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the 2-(trifluoromethyl)quinazoline compounds for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (untreated cells) and LPS-only wells.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Diagram: NF-κB Signaling Pathway Inhibition

NFkB_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation P_IkBa P-IκBα IkBa_NFkB->P_IkBa P_IkBa->NFkB Ubiquitination & Degradation of IκBα Quinazoline 2-(Trifluoromethyl) quinazoline Quinazoline->IKK Inhibits Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammation

Caption: Inhibition of the NF-κB pathway by a 2-(trifluoromethyl)quinazoline.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The quinazoline scaffold has been identified as a promising source of compounds with antibacterial and antifungal properties.[13][14][15]

Spectrum of Activity

Derivatives of the broader quinazoline class have shown activity against a range of pathogens, including:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.[13][14]

  • Gram-negative bacteria: Escherichia coli.[13]

  • Fungi: Aspergillus niger and Candida albicans.[16]

While specific data for 2-(trifluoromethyl)quinazolines is less abundant in the reviewed literature, the general activity of the scaffold suggests this is a promising area for further investigation. For instance, certain thiazolo[3,2-a]quinazolin-10-ium halides containing a trifluoromethyl group have demonstrated high bactericidal activity against E. coli.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method involves challenging the microorganism with serial dilutions of the antimicrobial compound in a liquid nutrient broth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 2-(trifluoromethyl)quinazoline and make two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial or fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. Studies on a 1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a structurally related compound, provide insights into the potential metabolic fate of this class of molecules.[17][18]

Key metabolic pathways can include hydroxylation of the quinazoline ring system and oxidation of side chains.[17] The trifluoromethyl group itself is generally resistant to metabolic degradation, which can contribute to an improved metabolic stability and a longer half-life of the compound.[4] However, its lipophilicity can also influence distribution and potential for accumulation.

Experimental Protocol: In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Principle: The compound is incubated with liver microsomes (which contain the metabolic enzymes) and a cofactor (NADPH). The disappearance of the parent compound over time is monitored.

Step-by-Step Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a known concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Conclusion and Future Perspectives

The 2-(trifluoromethyl)quinazoline scaffold is a versatile and potent platform for the development of novel therapeutics. The unique properties of the trifluoromethyl group contribute significantly to the biological activity and pharmacokinetic profiles of these compounds. The evidence strongly supports their potential as anticancer agents, particularly as kinase inhibitors, and as modulators of inflammatory pathways relevant to neurodegenerative diseases.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the quinazoline core and other substituents will be crucial to optimize potency and selectivity for specific targets.

  • Target Deconvolution: For compounds with promising phenotypic activity, identifying the precise molecular target(s) is essential for understanding the mechanism of action and for rational drug design.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their efficacy, toxicity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: The broad spectrum of activity suggests that 2-(trifluoromethyl)quinazolines could be investigated for other applications, such as antiviral or antiparasitic agents.

By leveraging the principles of medicinal chemistry and robust biological evaluation, the 2-(trifluoromethyl)quinazoline scaffold holds significant promise for delivering the next generation of targeted therapies.

References

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The Strategic Role of Fluorine in Modulating the Bioactivity of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, my experience in the field has consistently highlighted a crucial principle in drug discovery: small atomic changes can yield profound pharmacological consequences. Among the tools in the medicinal chemist's arsenal, the strategic incorporation of fluorine is unparalleled in its ability to fine-tune a molecule's properties. This guide provides an in-depth analysis of the role of fluorine in enhancing the bioactivity of quinazoline derivatives, a scaffold of immense importance in modern therapeutics, particularly in oncology. We will move beyond simple observation to explore the underlying causality, providing field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Impact of Fluorine in Medicinal Chemistry

Before delving into the quinazoline core, it is essential to understand why fluorine is considered a "magic bullet" in drug design.[1] Its unique properties stem from a combination of factors:

  • Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[2][3] This allows it to act as a bioisostere for hydrogen, often being introduced without causing significant steric hindrance at the target binding site.[4][5]

  • High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful electron-withdrawing inductive effect.[3] This fundamentally alters the electronic landscape of the molecule.

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol for sp³ C).[3] This bond is highly resistant to metabolic cleavage, a property we strategically exploit to enhance drug stability.[1][6]

These core characteristics translate into three primary areas of influence on a drug candidate: modulation of physicochemical properties, enhancement of metabolic stability, and alteration of target binding interactions.

Physicochemical Property Modulation: pKa and Lipophilicity

The introduction of fluorine can dramatically alter a molecule's acidity/basicity (pKa) and lipophilicity (LogP/LogD), two parameters that govern absorption, distribution, metabolism, and excretion (ADME).

  • pKa Depression: The strong inductive effect of fluorine withdraws electron density, which can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atoms in the quinazoline ring.[3] This reduction in basicity can improve bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[1][2]

  • Lipophilicity Tuning: A single fluorine-for-hydrogen substitution typically increases lipophilicity (LogP).[3] This can enhance membrane permeability and improve binding affinity through increased hydrophobic interactions with the target protein.[7] However, this is highly context-dependent, and the introduction of groups like trifluoromethyl (CF3) can have varied effects.[3]

Enhancing Metabolic Stability

One of the most common and impactful applications of fluorine is to block metabolic "soft spots."[6][8] Many drug candidates fail due to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes.[3]

  • Blocking Oxidative Metabolism: By replacing a metabolically labile C-H bond with a robust C-F bond, we can effectively shield that position from enzymatic attack.[1][3] This strategy is frequently used at benzylic positions or carbons alpha to heteroatoms, leading to a longer drug half-life, reduced clearance, and potentially a lower required dose.[8][9]

The workflow for assessing this improvement is a cornerstone of preclinical development.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Outcome A Identify Metabolic 'Soft Spot' on Quinazoline Scaffold B Synthesize Non-Fluorinated Parent Compound A->B A->B C Synthesize Fluorinated Analog (F at 'Soft Spot') A->C A->C D Metabolic Stability Assay (Liver Microsomes) B->D B->D C->D C->D E Determine Half-Life (t½) & Intrinsic Clearance (CLint) D->E D->E F Compare F vs. H Analog E->F E->F G Decision: Advance Fluorinated Lead? F->G F->G

Caption: Workflow for designing and validating metabolically stabilized fluorinated analogs.

Modulating Target Binding Interactions

Fluorine's role in the binding pocket is subtle yet powerful. While it is a weak hydrogen bond acceptor, its electronic influence can be significant.[10]

  • Direct Interactions: Fluorine can participate in favorable dipole-dipole interactions, and in some cases, form weak hydrogen bonds with backbone amides or other suitable donors in a protein's active site.[2][11] X-ray crystallography of enzyme-inhibitor complexes has revealed close contacts between fluorine and protein residues, contributing to binding affinity.[2]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule. This "conformational locking" can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[8]

  • Altering Neighboring Interactions: By withdrawing electron density, fluorine can strengthen the hydrogen bond donating capacity of an adjacent N-H group or tune the electrostatic profile of an aromatic ring, leading to more favorable interactions with the protein target.[8]

Case Study: Fluorine in Quinazoline-Based EGFR Kinase Inhibitors

The 4-anilinoquinazoline scaffold is the foundation for several highly successful Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in cancer therapy, such as Gefitinib and Erlotinib.[12][13] The strategic placement of fluorine on this scaffold is critical to their bioactivity.

The general structure involves a quinazoline core, which mimics the adenine portion of ATP, and a substituted aniline ring that extends into a hydrophobic pocket of the kinase active site.[14]

Caption: The impact of fluorine on the key properties of a 4-anilinoquinazoline scaffold.

Impact on Metabolic Stability of Anilinoquinazolines

Studies on fluorinated anilinoquinazolines have demonstrated the profound and position-specific impact of fluorine on metabolic stability. Research involving [¹⁸F]-labeled quinazolines for PET imaging provided direct evidence of this phenomenon.

  • Positional Effects: It was observed that 4-fluoroanilino (para-substituted) quinazolines underwent rapid metabolic degradation, likely via defluorination.[15][16] In contrast, 2-fluoro (ortho) and 3-fluoro (meta) analogs were significantly more stable in human hepatocyte assays.[15][16] This provides a critical insight for drug design: while fluorine is used to block metabolism, its position relative to other functional groups can create new metabolic liabilities. Para-substituted fluoroanilines are often susceptible to metabolic degradation.[16]

Compound ClassPosition of FluorineMetabolic StabilityKey ObservationReference
6,7-dialkoxy-4-(fluoroanilino)quinazolines4- (para)LowRapid metabolism and high bone uptake, suggesting defluorination.[15],[16]
6,7-dialkoxy-4-(fluoroanilino)quinazolines2- (ortho)HighSignificantly more stable in human hepatocytes compared to the 4-fluoro isomer.[15],[16]
6,7-dialkoxy-4-(fluoroanilino)quinazolines3- (meta)HighestShowed the greatest stability in human hepatocytes over a 2-hour period.[15],[16]
Contribution to Kinase Binding Affinity

In the context of EGFR inhibitors, fluorine on the 4-aniline ring plays a crucial role in binding. The aniline moiety fits into a hydrophobic pocket near the gatekeeper residue of the kinase.[14]

  • Enhanced Hydrophobicity: A fluorine atom can increase the hydrophobicity of the aniline ring, strengthening its interaction within this pocket.

  • Hinge Region Interaction: Docking studies on other fluorinated quinazoline kinase inhibitors have shown that a fluorine atom on the core scaffold can form important binding interactions in the hinge region of the kinase, contributing to potency and selectivity.[17] For example, in a series of Aurora A kinase inhibitors, a fluorine atom on the quinazoline ring had a significant positive impact on binding.[17]

Experimental Protocol: In Vitro Metabolic Stability Assessment

To provide actionable guidance, this section details a self-validating protocol for assessing the metabolic stability of fluorinated quinazoline derivatives using human liver microsomes (HLM). This assay is a standard in early drug discovery to predict in vivo clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its fluorinated analog.

Materials:

  • Test compounds (e.g., non-fluorinated quinazoline and fluorinated analog), dissolved in DMSO (10 mM stock).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • 0.5 M Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis).

  • Incubator/water bath set to 37°C.

  • 96-well plates.

Experimental Workflow:

  • Reagent Preparation:

    • Thaw HLM on ice. Dilute with phosphate buffer to an intermediate concentration (e.g., 2 mg/mL).

    • Prepare the final incubation mixture in a 96-well plate by adding phosphate buffer and the HLM solution. The final protein concentration should typically be 0.5-1.0 mg/mL.

    • Prepare the test compound working solution by diluting the 10 mM DMSO stock into buffer to achieve a final incubation concentration of 1 µM (ensure final DMSO concentration is <0.5%).

  • Incubation Procedure:

    • Negative Control: Prepare wells containing the HLM mixture and the test compound but replace the NADPH regenerating system with buffer. This control assesses non-enzymatic degradation.

    • Pre-incubation: Add the test compound to all wells (including controls) and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the test wells. The 0-minute time point sample is taken immediately after this addition.

    • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN with the internal standard.[9]

  • Sample Analysis:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by comparing its peak area ratio (to the internal standard) against a standard curve.

  • Data Analysis & Interpretation:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein) .[9]

Self-Validation & Causality:

  • The "Why": The comparison between the NADPH(+) and NADPH(-) wells is critical. A significant decrease in the compound only in the NADPH(+) wells validates that the loss is due to CYP-mediated metabolism, not chemical instability.

  • Interpretation: A longer t½ and lower CLint for the fluorinated analog compared to the parent compound provides direct, quantitative evidence that the fluorine substitution successfully blocked a site of metabolism. This result builds confidence in advancing the fluorinated candidate.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful, validated approach for enhancing the drug-like properties of quinazoline derivatives. By leveraging its unique electronic and steric characteristics, medicinal chemists can rationally modulate pKa for better bioavailability, block sites of metabolism to extend half-life, and fine-tune interactions with biological targets to improve potency and selectivity.[2] The case of EGFR inhibitors clearly demonstrates how this single-atom substitution can be pivotal to therapeutic success.

However, the influence of fluorine is not universally beneficial and requires careful, data-driven application.[8] As demonstrated, the position of fluorination can be critical, and an ill-placed fluorine atom can introduce new liabilities.[15][16] Future advancements will likely focus on more sophisticated applications, including the use of novel fluorine-containing motifs and a deeper, quantitative understanding (QSAR) of fluorine's effects on drug-target residence time and off-target toxicities.[18][19][20] The continued integration of structural biology, computational modeling, and robust in vitro assays will further empower researchers to harness the full potential of this remarkable element in the design of next-generation quinazoline-based therapeutics.

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Trifluoromethylated Quinazolines: A Privileged Scaffold Enhanced by a Super-Methyl Group for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, leading to a multitude of pharmacological activities.[1][2][3] This versatile bicyclic heterocycle is the foundation for numerous approved drugs, particularly in oncology.[4] However, the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles demands continuous innovation. Enter the trifluoromethyl (CF3) group, a functional moiety often dubbed a "super-methyl" or a "secret weapon" in the medicinal chemist's arsenal.[5] Its introduction into the quinazoline scaffold dramatically alters the physicochemical properties of the parent molecule, unlocking new potential in drug design.

This guide provides a deep technical dive into the strategic use of trifluoromethylated quinazolines in drug discovery. We will dissect the fundamental influence of the CF3 group, explore robust synthetic methodologies, analyze their potent biological activities and mechanisms of action, and discuss critical pharmacokinetic considerations, offering a comprehensive resource for professionals in the field.

Part 1: The Physicochemical Power of the Trifluoromethyl Group

The decision to incorporate a trifluoromethyl group is a strategic choice rooted in its unique and powerful physicochemical properties, which stand in stark contrast to those of a simple methyl group or a hydrogen atom.[5][6][7] These properties directly translate into tangible improvements in a drug candidate's performance.

  • Profound Electronegativity and Electron-Withdrawing Effects : The three highly electronegative fluorine atoms make the CF3 group a potent electron-withdrawing substituent.[5][6] This modulates the electronic environment of the quinazoline ring, influencing pKa and the ability to form crucial hydrogen bonds and electrostatic interactions with target proteins, often leading to enhanced binding affinity.[6]

  • Increased Lipophilicity : Despite the high electronegativity of fluorine, the CF3 group significantly increases the lipophilicity of a molecule.[5][6] This enhancement is critical for improving a drug's ability to permeate cellular membranes, a key step in reaching intracellular targets and improving oral bioavailability.

  • Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[5] Replacing a metabolically vulnerable methyl group's C-H bonds with robust C-F bonds can effectively block metabolic oxidation by cytochrome P450 enzymes.[7] This strategy is well-established for reducing metabolic clearance, thereby increasing the drug's half-life and overall exposure.[6]

  • Bioisosteric Mimicry : The CF3 group is often used as a bioisostere for a methyl or chloro group.[7] While sterically larger than hydrogen, its van der Waals radius is comparable to a methyl group, allowing it to occupy similar binding pockets while conferring the distinct electronic and metabolic advantages described above.

These attributes collectively contribute to improved pharmacological profiles, transforming promising compounds into viable drug candidates with better efficacy, stability, and pharmacokinetic behavior.[1][6]

cluster_H Hydrogen (-H) cluster_CH3 Methyl (-CH3) cluster_CF3 Trifluoromethyl (-CF3) H Low Lipophilicity Metabolically Vulnerable (if on aromatic ring) Minimal Steric Hindrance Electronically Neutral CH3 Moderate Lipophilicity Metabolically Vulnerable (Oxidation) Moderate Steric Hindrance Weakly Electron-Donating CF3 High Lipophilicity Metabolically Stable Moderate Steric Hindrance Strongly Electron-Withdrawing

Caption: Physicochemical property comparison of key functional groups.

Part 2: Synthetic Strategies for Trifluoromethylated Quinazolines

The efficient synthesis of trifluoromethylated quinazolines is paramount for their exploration in drug discovery. Several robust methods have been developed, ranging from convenient one-pot procedures to complex multi-step sequences, allowing for diverse chemical functionalization.

Method A: One-Pot Sequential Cascade Synthesis

A highly efficient and scalable approach utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available source for the CF3 moiety.[8][9] This method avoids the need for more complex or hazardous trifluoromethylating agents.

Causality: The choice of propylphosphonic anhydride (T3P) is critical; it acts as both a coupling agent and a powerful dehydrating agent, driving the condensation reactions to completion. This one-pot procedure is advantageous for rapid library synthesis in a drug discovery setting due to its operational simplicity and reduction of intermediate purification steps.[8]

Experimental Protocol:

  • To a solution of anthranilic acid (1.0 eq.) in an appropriate solvent (e.g., cyclopentyl methyl ether), add trifluoroacetic acid (1.2 eq.).

  • Add T3P (1.5 eq., 50% solution in ethyl acetate) dropwise while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the formation of the benzoxazinone intermediate is complete (monitored by HPLC/TLC).

  • Add the desired primary amine (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 80-100°C and stir for 4-12 hours until the reaction is complete.

  • Upon completion, cool the mixture, perform an aqueous workup, and purify the product by crystallization or column chromatography.

A Anthranilic Acid + TFA B Add T3P (Coupling/ Dehydration) A->B Step 1 C Benzoxazinone Intermediate B->C Step 2 D Add Primary Amine (R-NH2) C->D Step 3 E Heat (Cyclization/ Dehydration) D->E Step 4 F 2-Trifluoromethyl Quinazolin-4(3H)-one E->F Step 5

Caption: Workflow for one-pot synthesis of 2-CF3-quinazolinones.

Method B: Multi-Step Synthesis for 2-Amino-4-CF3-Quinazolines

This classical approach allows for the specific construction of N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives, which have shown significant antitumor activity.[10]

Causality: This route offers greater control for introducing diversity at the 2-position via a nucleophilic substitution on a chlorinated intermediate. Starting from 2-nitrobenzaldehyde allows for the systematic build-up of the quinazoline core through a series of reliable, well-understood chemical transformations.[10]

Experimental Protocol:

  • Oxidation: Oxidize 2-nitrobenzaldehyde to 2-nitrobenzoic acid using an appropriate oxidizing agent (e.g., KMnO4).

  • Reduction: Reduce the nitro group of 2-nitrobenzoic acid to an amino group using a reducing agent like SnCl2 or catalytic hydrogenation to form anthranilic acid.

  • Cyclization: React the resulting anthranilic acid derivative with a cyclizing agent to form the quinazolinone ring.

  • Chlorination: Treat the quinazolinone with a chlorinating agent such as POCl3 or SOCl2 to convert the 4-oxo group to a 4-chloro group.

  • Coupling: React the 4-chloroquinazoline intermediate with a desired substituted aniline in the presence of a base to yield the final N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative.

Summary of Synthetic Methods
MethodKey ReagentsCF3 SourceKey AdvantagesTypical YieldsReference
One-Pot Cascade Anthranilic acid, T3P, AmineTrifluoroacetic Acid (TFA)Scalable, operationally simple, uses inexpensive CF3 sourceUp to 75%[8][9]
Multi-Step Route 2-Nitrobenzaldehyde, POCl3, AnilinePre-installed on starting materialHigh control over substitution, good for specific analoguesVariable per step[10]
Cycloaddition 3-Ylideneoxindoles, CF3CHN2TrifluorodiazoethaneMetal-free, mild conditions, constructs fused systems35-86%[11]

Part 3: Biological Activity and Therapeutic Targets

The incorporation of a trifluoromethyl group into the quinazoline scaffold has yielded compounds with potent activity against a range of diseases, most notably cancer.

Potent Anticancer Activity

Trifluoromethylated quinazolines have demonstrated excellent antiproliferative activity against a wide spectrum of human cancer cell lines, including prostate (PC3, LNCaP), leukemia (K562), cervical (HeLa), and lung (A549).[10][12][13]

Mechanism of Action 1: Kinase Inhibition The quinazoline scaffold is a well-established ATP-competitive kinase inhibitor. Many derivatives target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[10][12][14] The CF3 group can enhance binding to the kinase domain, leading to potent inhibition. For example, compound 8b , a N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative, showed potent activity against prostate and leukemia cell lines, with molecular docking suggesting it targets PIM-1 kinase.[10]

cluster_kinase Kinase Domain GF Growth Factor EGFR EGFR GF->EGFR P P EGFR->P Autophosphorylation ATP ATP ATP->EGFR Drug CF3-Quinazoline Inhibitor Drug->EGFR Blocks ATP Binding Apoptosis Apoptosis Drug->Apoptosis Promotes Pathway Downstream Signaling (Proliferation, Survival) P->Pathway Pathway->Apoptosis Inhibits

Caption: Simplified pathway of EGFR inhibition by CF3-quinazolines.

Mechanism of Action 2: Microtubule Disruption Beyond kinase inhibition, certain trifluoromethylated quinazolines act as microtubule-targeting agents.[1] Microtubules are essential for cell division, and their disruption triggers cell cycle arrest and apoptosis. The compound kzl054 was found to inhibit the growth of prostatic hyperplasia cells by interfering with microtubule dynamics, a mechanism similar to classic chemotherapy drugs like colchicine.[1][15] This demonstrates the versatility of the scaffold to engage with diverse biological targets.

Antitumor Activity Data

The following table summarizes the in vitro activity of representative trifluoromethylated quinazoline compounds against various cancer cell lines.

CompoundTarget Cell LinesIC50 (µM)Putative TargetReference
Compound 8b PC3, LNCaP, K5625.51, 4.51, 8.49PIM-1 Kinase[10]
Compound 10b PC3, LNCaP, K5623.02, 3.45, 3.98Apoptosis Induction[13]
Compound 5e PC3, K562, HeLa0.49, 0.08, 0.01Microtubule Targeting[16]
kzl052 PC3, LNCaP0.39, 0.11Werner (WRN) Helicase[16]

Part 4: Pharmacokinetics and Drug Development

A compound's biological potency is meaningless without a suitable pharmacokinetic (PK) profile. The introduction of the CF3 group provides medicinal chemists with a powerful tool to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinazoline-based drug candidates.

  • Impact on Metabolism and Clearance : As previously noted, the strength of the C-F bond renders the CF3 group highly resistant to metabolic degradation.[5] This is a crucial advantage over methyl groups, which are common sites of metabolic oxidation. This increased stability leads to lower metabolic clearance and a longer plasma half-life, potentially allowing for less frequent dosing.[6]

  • Modulation of Absorption and Distribution : The lipophilicity imparted by the CF3 group can enhance a drug's absorption across the gut wall after oral administration and facilitate its distribution into tissues.[6] This property can also improve permeability across the blood-brain barrier, which is critical for drugs targeting neurological disorders.[6]

  • Benchmarking Against Approved Drugs : The clinical pharmacokinetics of approved 4-anilinoquinazoline drugs like gefitinib and erlotinib serve as a valuable reference.[17] These drugs exhibit moderate oral absorption and are extensively metabolized, primarily by CYP3A4. Novel trifluoromethylated analogues can be designed to mitigate such extensive metabolism, potentially leading to more predictable patient exposure and fewer drug-drug interactions.[17]

  • The Role of In Silico Modeling : Modern drug development heavily relies on computational tools to predict PK properties early in the discovery process.[14][18] In silico models can forecast parameters like absorption, plasma protein binding, and potential for CYP inhibition for novel trifluoromethylated quinazolines, allowing researchers to prioritize compounds with the most promising drug-like characteristics for synthesis and experimental testing.[14]

Some quinazoline derivatives have successfully advanced into clinical trials, such as Letermovir, an antiviral agent, underscoring the clinical relevance of this scaffold.[4]

Conclusion

The strategic combination of the privileged quinazoline scaffold with the powerful trifluoromethyl group represents a highly successful paradigm in modern drug discovery. The CF3 group is far more than a simple methyl mimic; it is a transformative functional group that confers enhanced metabolic stability, increased lipophilicity, and unique electronic properties. These attributes directly address key challenges in drug development, leading to compounds with superior binding affinity, improved cellular permeability, and more favorable pharmacokinetic profiles.

The potent anticancer activity of trifluoromethylated quinazolines, mediated through diverse mechanisms such as kinase inhibition and microtubule disruption, highlights their vast therapeutic potential. As synthetic methodologies become more sophisticated and our understanding of their structure-activity relationships deepens, these compounds will undoubtedly continue to be a rich source of next-generation therapeutic agents, particularly in the fight against cancer.

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Preliminary Screening of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer agents.[1][2] These heterocyclic compounds have demonstrated significant therapeutic impact, primarily through their ability to inhibit protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4][5] Marketed drugs such as gefitinib, erlotinib, and lapatinib underscore the success of quinazoline derivatives as tyrosine kinase inhibitors (TKIs).[3][4] They typically function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways essential for tumor cell proliferation, survival, and angiogenesis.[3][6]

The subject of this guide, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, is a novel compound featuring key structural motifs—a quinazoline core, chloro and fluoro substitutions, and a trifluoromethyl group—that suggest a strong potential for biological activity. The electron-withdrawing nature of the halogen and trifluoromethyl substituents can significantly influence the compound's binding affinity and pharmacokinetic properties.[7] This document provides a comprehensive, technically-grounded framework for the initial in vitro screening of this compound, designed to elucidate its cytotoxic potential and kinase inhibitory profile.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental results.

Compound Preparation and Solubility: this compound is anticipated to be soluble in dimethyl sulfoxide (DMSO), a standard solvent for creating high-concentration stock solutions for in vitro screening.[8][9] It is recommended to prepare a 10 mM stock solution in 100% DMSO, which can then be serially diluted in culture medium for cellular assays or in kinase assay buffer for biochemical assays.[4] Care should be taken to ensure that the final DMSO concentration in the assays does not exceed a level that impacts cellular health or enzyme activity, typically ≤ 0.5%.[10]

Safety and Handling: While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally related compounds such as 4-chloro-2-(trifluoromethyl)quinazoline and 4-chloro-8-(trifluoromethyl)quinoline indicate that it should be handled with care.[11][12] It is classified as a potential irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11][12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.[11][13]

PropertyAnticipated Value/InformationSource/Justification
CAS Number 959238-18-7ChemicalBook[14]
Molecular Formula C₉H₃ClF₄N₂Deduced from structure
Solubility Soluble in DMSOCommon for quinazoline derivatives[8][9]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.Standard for chemical reagents[11]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory IrritantBased on similar compounds[11][12]

Preliminary Screening Cascade: A Multi-Tiered Approach

A logical, tiered screening process is essential for efficiently evaluating the potential of a new chemical entity. This cascade begins with broad cytotoxicity screening, followed by more specific biochemical assays targeting plausible mechanisms of action.

Screening_Cascade cluster_0 Tier 1: Cytotoxicity Profiling cluster_1 Tier 2: Biochemical Kinase Inhibition A Prepare 10 mM Stock Solution in 100% DMSO B Select Panel of Cancer Cell Lines (e.g., A549, NCI-H1975, A431, MCF-7) A->B Dilute for use C Perform MTT Cell Viability Assay (72h incubation, dose-response) B->C Treat cells D Calculate IC50 Values C->D Analyze data E Select Target Kinase (e.g., Recombinant Human EGFR) D->E If cytotoxic, proceed to mechanistic assays F Perform In Vitro Kinase Assay (e.g., ADP-Glo™, dose-response) E->F Test compound G Calculate IC50 Values F->G Analyze data

Caption: A tiered workflow for the preliminary screening of this compound.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This provides a broad view of its antiproliferative activity and helps prioritize it for further studies. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[15]

Recommended Cell Lines: Given that many quinazoline derivatives target the Epidermal Growth Factor Receptor (EGFR), a panel of cell lines with varying EGFR status is recommended.[16][17]

Cell LineCancer TypeEGFR StatusRationale
A549 Non-Small Cell Lung CancerWild-TypeRepresents EGFR wild-type lung cancer.[17]
NCI-H1975 Non-Small Cell Lung CancerL858R/T790M MutationContains both a sensitizing and a resistance mutation to first-generation TKIs.[16][18]
A431 Epidermoid CarcinomaHigh Wild-Type ExpressionOverexpresses wild-type EGFR, making it sensitive to EGFR inhibitors.[17][19]
MCF-7 Breast AdenocarcinomaLow EGFR ExpressionServes as a control for off-target cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15][18]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. A typical starting concentration range for novel kinase inhibitors is from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[20]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20] Allow the plate to stand overnight in the incubator to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[21]

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[5]

Tier 2: Biochemical Kinase Inhibition Assay

If the compound demonstrates significant cytotoxicity in Tier 1, the next logical step is to investigate its direct effect on a specific molecular target. Based on its chemical scaffold, EGFR is a primary candidate target.[3][7] An in vitro biochemical assay using recombinant kinase enzyme will determine if the compound's cytotoxic effect is mediated through direct enzyme inhibition. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[3][4]

Kinase_Assay_Workflow A Prepare serial dilution of Inhibitor C Pre-incubate (10 min) A->C B Add Kinase (e.g., EGFR) B->C D Initiate Reaction: Add Substrate/ATP Mix C->D E Incubate (60 min) D->E F Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent E->F G Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent F->G 40 min incubation H Measure Luminescence G->H 30 min incubation I Calculate IC50 H->I

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Format)

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) with a constant percentage of DMSO.[4]

  • Assay Plate Setup: In a white, opaque 384-well plate, add the diluted compound or DMSO control.

  • Kinase Addition: Add recombinant human EGFR kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[4][22]

  • Kinase Reaction Initiation: Initiate the reaction by adding a mixture of the substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. The final ATP concentration should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[23] Incubate the plate at 30°C for 60 minutes.[4]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add Kinase Detection Reagent to each well. This converts the ADP generated into ATP and, in a coupled reaction, generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[4][18]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[4]

  • Data Analysis: Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Conclusion and Forward Path

This technical guide outlines a robust, two-tiered approach for the preliminary in vitro screening of this compound. By systematically assessing its cytotoxicity across a relevant cancer cell line panel and subsequently quantifying its inhibitory activity against a prime molecular target like EGFR, researchers can efficiently generate the foundational data needed to make informed decisions. Positive results from this screening cascade—demonstrated by potent, low micromolar or nanomolar IC₅₀ values—would strongly justify advancing the compound to broader kinase profiling, further mechanistic studies, and eventually, in vivo efficacy models. This structured methodology ensures that resources are directed toward compounds with the highest therapeutic potential, accelerating the drug discovery pipeline.

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An In-Depth Technical Guide to the Speculated Mechanism of Action of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Deconstructing a Privileged Scaffold

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a framework for compounds targeting a wide array of biological entities.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] This guide focuses on a specific, highly functionalized derivative: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. The presence of a reactive chloro group at the 4-position, a fluoro group at the 8-position, and a trifluoromethyl moiety at the 2-position suggests a molecule designed not as an end-state therapeutic itself, but as a versatile intermediate for creating potent, targeted agents. This document will dissect the structural attributes of this compound to speculate on its most probable mechanisms of action, grounded in the extensive literature on related quinazoline analogues. We will explore its potential as a precursor for kinase inhibitors, a modulator of cytoskeletal dynamics, and an interrupter of DNA damage repair pathways.

Structural and Reactivity Analysis

The therapeutic potential of any compound is intrinsically linked to its chemical structure. In this compound, each substituent is strategically placed to influence its electronic properties, reactivity, and potential interactions with biological targets.

Structural Feature Position Predicted Influence on Activity and Reactivity
Quinazoline Core -Bicyclic aromatic system providing a rigid scaffold for substituent orientation. The pyrimidine ring is generally electron-deficient.
Chloro Group 4Excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution.[5] This is the primary site for introducing pharmacophores, such as the anilino group found in many kinase inhibitors.[6]
Trifluoromethyl Group 2A strong electron-withdrawing group that can significantly modulate the pKa of the quinazoline ring system. It can enhance metabolic stability and improve membrane permeability. This group is a key feature in some tubulin inhibitors and Werner helicase inhibitors.[7][8]
Fluoro Group 8An electronegative atom that can alter the electronic distribution of the benzene ring, potentially enhancing binding affinity to target proteins through favorable electrostatic interactions.[1][9]

The key to this molecule's utility lies in the reactivity of the C4-Cl bond. This position on the pyrimidine ring is electron-deficient and primed for displacement by nucleophiles, a common strategy in the synthesis of targeted therapeutics.[5]

Speculative Mechanisms of Action: Three Foundational Hypotheses

Given the absence of direct biological studies on this compound, we will postulate three primary mechanisms of action based on robust evidence from structurally analogous compounds.

Hypothesis 1: A Keystone Intermediate for Kinase Inhibitors

The most compelling speculation is that this compound serves as a precursor for 4-anilinoquinazoline-based kinase inhibitors. This class of molecules has yielded several FDA-approved anticancer drugs, including gefitinib and erlotinib, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6][10]

Mechanistic Rationale: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[4] Its overactivation is a hallmark of many cancers. 4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the ATP pocket within the EGFR kinase domain and preventing the signal transduction cascade that drives tumor growth.[4][5] The synthesis of these inhibitors almost invariably involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline.[6]

The specific substitutions on our target molecule are highly relevant:

  • The 2-(trifluoromethyl) group may influence the orientation and binding affinity within the ATP pocket.

  • The 8-fluoro group could form key interactions with amino acid residues in the kinase domain, potentially enhancing potency or altering the selectivity profile.

Proposed Synthetic Utility for Kinase Inhibitor Development

start This compound product 4-Anilinoquinazoline Derivative (Potential Kinase Inhibitor) start->product Nucleophilic Aromatic Substitution aniline Substituted Aniline (Nucleophile) aniline->product target EGFR Kinase Domain (ATP Binding Pocket) product->target Binds to inhibition Inhibition of ATP Binding & Signal Transduction target->inhibition Leads to cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cell Division (Mitosis) Cell Division (Mitosis) Microtubules->Cell Division (Mitosis) Essential for Apoptosis Apoptosis Molecule 4-Chloro-8-fluoro-2- (trifluoromethyl)quinazoline Molecule->Tubulin Dimers Binds to Colchicine Site

A diagram of the proposed tubulin inhibition pathway.

Hypothesis 3: Targeting the DNA Damage Response via Werner Helicase (WRN) Inhibition

Emerging research has identified novel 2-trifluoromethyl-4-aminoquinazoline derivatives as inhibitors of Werner helicase (WRN), a key enzyme in the DNA damage response (DDR) pathway. [7][11] Mechanistic Rationale: The WRN protein is a helicase and exonuclease that plays a critical role in maintaining genomic stability by participating in DNA repair, replication, and telomere maintenance. [7]Inhibiting WRN in cancer cells, particularly those with certain genetic vulnerabilities (e.g., microsatellite instability), can lead to catastrophic DNA damage and cell death. [11]Studies have shown that trifluoromethyl-quinazoline compounds can bind to WRN, downregulate its expression, and disrupt downstream pathways like the MDM2/p53 axis, ultimately causing mitotic arrest and apoptosis. [7][11]The 4-chloro group could be substituted with an appropriate amine to generate a potent WRN inhibitor, mirroring the structures found in recent literature.

Proposed Experimental Validation Workflows

To move from speculation to evidence, a structured experimental approach is required. The following protocols outline how one might test each hypothesis.

Protocol 1: Validation of Kinase Inhibitor Precursor Hypothesis
  • Synthesis: React this compound with a panel of substituted anilines (e.g., 3-ethynyl-4-fluoroaniline) via a nucleophilic aromatic substitution reaction to create a library of 4-anilinoquinazoline derivatives.

  • In Vitro Kinase Assays: Screen the synthesized compounds against a panel of receptor tyrosine kinases, with a primary focus on EGFR (wild-type and common mutants). This is typically done using luminescence-based or fluorescence-based assays that measure ATP consumption or substrate phosphorylation. The goal is to determine the IC50 (half-maximal inhibitory concentration) for each compound against each kinase.

  • Cell-Based Proliferation Assays: Test the most potent compounds from the kinase assays on cancer cell lines known to be dependent on EGFR signaling (e.g., A549, H1975). Use a standard method like the MTT or CellTiter-Glo assay to measure cell viability and determine the GI50 (half-maximal growth inhibition) concentration.

  • Western Blot Analysis: Treat EGFR-dependent cells with the active compounds and perform Western blotting to assess the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK). A successful inhibitor should reduce the levels of phosphorylated EGFR, Akt, and ERK.

Workflow for Kinase Inhibitor Validation

A 1. Synthesis of 4-Anilinoquinazoline Library B 2. In Vitro Kinase Assay (Determine IC50 vs EGFR) A->B C 3. Cell Proliferation Assay (Determine GI50 in A549 cells) B->C Potent Compounds D 4. Western Blot Analysis (Confirm Target Engagement) C->D Active Compounds E Data Analysis & SAR D->E

A diagram of the experimental workflow for kinase inhibitor validation.

Protocol 2: Validation of Tubulin Polymerization Inhibition
  • In Vitro Tubulin Polymerization Assay: Utilize a fluorescence-based assay with purified tubulin. In the presence of GTP, tubulin polymerizes into microtubules, a process that can be monitored by the incorporation of a fluorescent reporter. An inhibitor will prevent this increase in fluorescence. The direct activity of this compound can be tested here.

  • Cell Cycle Analysis: Treat cancer cells (e.g., HeLa) with the compound for 24-48 hours. Stain the cells with a DNA-intercalating dye (like propidium iodide) and analyze the DNA content by flow cytometry. A tubulin inhibitor will cause a characteristic arrest in the G2/M phase of the cell cycle.

  • Immunofluorescence Microscopy: Grow cells on coverslips, treat with the compound, and then fix and stain them with an antibody against α-tubulin. Visualize the microtubule network using a fluorescence microscope. A tubulin-destabilizing agent will cause the well-defined microtubule filaments to depolymerize and disappear.

Protocol 3: Validation of WRN Helicase Inhibition
  • Recombinant Protein Binding Assay: Use a biophysical technique like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to measure the direct binding affinity of the compound (or its 4-amino derivatives) to purified recombinant WRN protein.

  • Helicase Activity Assay: Employ a fluorescence-based assay that uses a forked DNA substrate with a fluorophore and a quencher. WRN helicase unwinds the DNA, separating the fluorophore and quencher, resulting in an increase in fluorescence. An inhibitor will prevent this signal increase.

  • Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and then heat them across a range of temperatures. Soluble protein is then separated from aggregated protein. A compound that binds to WRN will stabilize it against thermal denaturation, resulting in more soluble WRN protein at higher temperatures compared to untreated controls. This confirms target engagement in a cellular context.

  • DNA Damage and Apoptosis Assays: Treat cells with the compound and assess DNA damage by staining for γH2AX foci (a marker of DNA double-strand breaks). Measure apoptosis using an Annexin V/PI staining assay analyzed by flow cytometry. A WRN inhibitor should induce both DNA damage and apoptosis.

Conclusion and Future Directions

While this compound is unlikely to be a therapeutic agent in its own right, its true value lies in its potential as a highly versatile chemical scaffold. The strategic placement of its chloro, fluoro, and trifluoromethyl groups creates a platform for generating potent and selective inhibitors of several key cancer targets. The strongest line of speculation points towards its use as an intermediate for creating novel kinase inhibitors, a path well-trodden by the successful development of EGFR-targeted therapies. [6][10]However, the intriguing possibilities of targeting tubulin dynamics and the DNA damage response pathway, supported by recent literature on trifluoromethyl-quinazolines, should not be overlooked. [7]The experimental workflows detailed herein provide a clear and logical roadmap for elucidating the true biological potential derived from this promising chemical entity. Future research should focus on synthesizing derivative libraries and systematically evaluating them against these proposed targets to unlock the next generation of quinazoline-based therapeutics.

References

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link] [1]2. Kaur, R., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link] [10]3. Moolakkadath, T., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link] [3]4. Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link] [9]5. Kshirsagar, P.A., & Bachhav, N.J. (2024). Novel quinazoline derivatives: key pharmacological activities. Journal of Advanced Scientific Research. Available at: [Link] [2]6. Li, M., et al. (2023). Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. ResearchGate. Available at: [Link] [7]7. Luo, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Chemistry & Biodiversity. Available at: [Link] [8]8. Desai, N.C., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry. Available at: [Link] [12]9. Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link] [4]10. Wikipedia. (n.d.). Quinazoline. Retrieved from [Link] [5]11. Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link] [13]12. Semantic Scholar. (n.d.). Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. Retrieved from [Link] [11]13. Pinto, A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide on the Theoretical and Experimental Characterization of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive theoretical and experimental framework for researchers, scientists, and drug development professionals working with 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. This document delves into the synthesis, reactivity, and in-silico analysis of this highly functionalized quinazoline derivative, offering insights into its potential as a valuable scaffold in medicinal chemistry.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Notably, several FDA-approved cancer therapeutics, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline scaffold, underscoring the significance of this chemical class in oncology.[5] The subject of this guide, this compound, is a particularly interesting starting material for the synthesis of novel drug candidates due to its multiple reactive and modulatory sites. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine and chlorine substituents offer opportunities for further chemical modification and can influence the compound's electronic properties and biological activity.

Part 1: Synthesis and Reactivity Profile

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous quinazoline derivatives.[6] The reactivity of the C4-chloro substituent is of particular interest, as it is the primary site for nucleophilic substitution, allowing for the introduction of various functional groups, most notably anilines, to generate libraries of potential bioactive compounds.[5]

Proposed Synthetic Pathway

A multi-step synthesis starting from 2-amino-3-fluorobenzoic acid is a logical approach. The proposed pathway involves the formation of a benzoxazinone intermediate, followed by amination and subsequent chlorination.

Synthetic_Pathway A 2-Amino-3-fluorobenzoic Acid B 2-(Trifluoroacetamido)-3-fluorobenzoic Acid A->B Trifluoroacetic anhydride C 8-Fluoro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one B->C Acetic anhydride, heat D 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one C->D Formamide, heat E This compound (Target Molecule) D->E POCl3 or SOCl2

Caption: Proposed synthetic pathway for this compound.

Reactivity at the C4 Position

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is central to the utility of this compound as a synthetic intermediate. The electron-withdrawing nature of the quinazoline ring system, further enhanced by the trifluoromethyl group, activates the C4 position for attack by nucleophiles.

Common nucleophiles used in reactions with 4-chloroquinazolines include:

  • Primary and secondary amines (especially anilines)

  • Hydrazines

  • Thiols

  • Alkoxides

Microwave-assisted N-arylation has been shown to be an efficient method for the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines, often proceeding rapidly and in high yields.[5]

Part 2: Theoretical and Computational Analysis

Theoretical studies are invaluable for predicting the physicochemical properties, spectral characteristics, and potential biological activity of novel compounds. For this compound, a combination of Density Functional Theory (DFT) calculations and molecular docking simulations can provide significant insights.

Density Functional Theory (DFT) Studies

DFT calculations can be employed to understand the electronic structure, molecular geometry, and vibrational frequencies of the target molecule.

Protocol for DFT Calculations:

  • Geometry Optimization: The initial structure of this compound is built and optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This provides the most stable conformation of the molecule.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Properties:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the 1H, 13C, and 19F NMR chemical shifts.

DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis electronic_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_prop nmr_pred NMR Chemical Shift Prediction (GIAO) geom_opt->nmr_pred ir_pred IR Spectrum Prediction freq_analysis->ir_pred end Theoretical Characterization electronic_prop->end nmr_pred->end ir_pred->end

Caption: Workflow for DFT-based theoretical analysis.

Predicted Molecular Properties (Hypothetical Data):

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.7 eVIndicator of chemical stability
Dipole Moment3.5 DInfluences solubility and intermolecular interactions
Molecular Docking Studies

Given that many quinazoline derivatives are kinase inhibitors, a molecular docking study can be performed to predict the binding affinity and mode of interaction of this compound with a relevant biological target, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Protocol for Molecular Docking:

  • Protein and Ligand Preparation: The crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The 3D structure of the ligand (our target molecule) is optimized using DFT.

  • Binding Site Definition: The active site of the protein is defined based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the protein's active site. The program calculates a docking score, which estimates the binding affinity.

  • Analysis of Interactions: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues.

Molecular_Docking_Workflow start Obtain Protein and Ligand Structures prep Prepare Protein and Ligand (Remove water, add hydrogens, optimize ligand) start->prep define_site Define Binding Site prep->define_site docking Perform Docking Simulation (e.g., AutoDock Vina) define_site->docking analysis Analyze Binding Poses and Interactions docking->analysis end Predicted Binding Affinity and Mode analysis->end

Caption: Workflow for a typical molecular docking study.

Part 3: Proposed Experimental Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The aromatic region is expected to show complex splitting patterns for the three protons on the benzene ring, influenced by fluorine-proton couplings.

  • 13C NMR: The spectrum will show distinct signals for the nine carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • 19F NMR: Two signals are expected: one for the fluorine atom on the benzene ring and another for the trifluoromethyl group, which will appear as a singlet.

Predicted NMR Data (Hypothetical):

NucleusPredicted Chemical Shift (ppm)Multiplicity
1H (Aromatic)7.5 - 8.5m
13C (C-CF3)~120q
13C (C-Cl)~155s
19F (Ar-F)~ -115s
19F (CF3)~ -62s

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the quinazoline ring system and the C-F and C-Cl bonds.

Predicted IR Absorption Bands (Hypothetical):

Wavenumber (cm-1)Assignment
1620 - 1580C=N and C=C stretching (quinazoline ring)
1350 - 1100C-F stretching (strong)
800 - 600C-Cl stretching

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). The fragmentation pattern would likely involve the loss of Cl, CF3, and HCN.

Physicochemical Properties

Basic physicochemical properties can be found in chemical supplier databases.[8]

PropertyValue
CAS Number 959238-18-7
Molecular Formula C9H4ClF3N2
Molecular Weight 248.59 g/mol

Conclusion

This compound is a highly promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive theoretical framework for its synthesis, reactivity, and characterization. The proposed computational and experimental protocols offer a roadmap for researchers to explore the full potential of this versatile molecule. The insights gained from such studies will be instrumental in the rational design of new quinazoline-based drugs with improved efficacy and safety profiles.

References

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 26(15), 4635. [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1. [Link]

  • PubChem. (n.d.). 4-chloro-8-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-chloro-8-fluoro-2-methyl-quinazoline. Retrieved from [Link]

  • Hassanzadeh, F., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20205. [Link]

  • El-Sayed, M. A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3745. [Link]

  • Talele, T. T. (2016). The “privileged” quinazoline scaffold in cancer drug discovery. Future Medicinal Chemistry, 8(13), 1463-1466. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 27(21), 7247. [Link]

  • El M'barki, C., et al. (2022). DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. RHAZES: Green and Applied Chemistry, 15, 68-84. [Link]

  • PubChem. (n.d.). 4-Chloro-6-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). Molbank, 2018(4), M1016. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2017). Organic Chemistry: Current Research, 6(3). [Link]

  • Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. (2024). Monatshefte für Chemie - Chemical Monthly, 155, 959–966. [Link]

  • Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3469. [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2023). Molecules, 28(23), 7809. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal, 7(1), 95. [Link]

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Methodological & Application

Application Note: A Validated Two-Step Protocol for the Synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, a key building block in medicinal chemistry and drug discovery. The protocol is presented in two main parts: the initial cyclocondensation to form the quinazolinone core, followed by a robust chlorination step. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. All procedures have been designed to be self-validating, with clear benchmarks for reaction progress and product purity.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, substituted 4-anilinoquinazolines have been successfully developed as potent anticancer agents, such as inhibitors of the epidermal growth factor receptor (EGFR).[2] The target molecule, this compound, is a highly valuable intermediate for generating diverse libraries of such compounds. The chloro-substituent at the C4 position is an excellent leaving group, readily displaced by various nucleophiles, while the fluorine and trifluoromethyl groups can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[3]

This protocol details a reliable and scalable two-step synthesis beginning from commercially available 2-amino-3-fluorobenzoic acid.

Overall Synthetic Workflow

The synthesis is achieved via a two-step process. First, a cyclocondensation reaction forms the heterocyclic core. Second, a chlorination reaction installs the reactive chloride at the C4 position, yielding the final product.

G cluster_0 PART 1: Quinazolinone Formation cluster_1 PART 2: Chlorination A 2-Amino-3-fluorobenzoic Acid C 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (Intermediate) A->C Pyridine, Reflux B Trifluoroacetic Anhydride (TFAA) B->C C_clone Intermediate D Thionyl Chloride (SOCl₂) cat. DMF E This compound (Final Product) D->E C_clone->E Reflux

Figure 1: High-level workflow for the synthesis of the target compound.

PART 1: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

Principle and Rationale

This step involves an acylation followed by a cyclizing condensation. 2-Amino-3-fluorobenzoic acid is treated with trifluoroacetic anhydride (TFAA). TFAA serves as both the acylating agent and the source of the trifluoromethyl group.[4][5] The reaction proceeds via the initial formation of an N-trifluoroacetylated anthranilic acid, which then undergoes intramolecular cyclization upon heating to form the quinazolinone ring. Pyridine is used as a base to neutralize the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount (g)Moles (mmol)
2-Amino-3-fluorobenzoic acid155.131.05.0032.2
Trifluoroacetic Anhydride (TFAA)210.033.020.396.7
Pyridine79.10-50 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-fluorobenzoic acid (5.00 g, 32.2 mmol).

  • Reagent Addition: Add 50 mL of pyridine. Stir the mixture at room temperature until the solid is fully suspended.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add trifluoroacetic anhydride (20.3 g, 13.6 mL, 96.7 mmol) dropwise to the stirred suspension over 20-30 minutes. Caution: The addition is exothermic. Maintain the internal temperature below 10 °C. TFAA is highly reactive and corrosive.[5]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 115 °C). Maintain reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product should be UV active.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 250 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine and salts.

  • Purification: Dry the crude solid in a vacuum oven at 50-60 °C. The product, 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one, is typically obtained as an off-white to pale yellow solid and is often of sufficient purity for the next step. If further purification is needed, recrystallization from ethanol/water can be performed.

PART 2: Synthesis of this compound

Principle and Rationale

This step converts the C4-hydroxyl group of the quinazolinone into a chloro group. The quinazolinone exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. Thionyl chloride (SOCl₂) is a standard and effective chlorinating agent for this transformation.[6] The reaction is typically catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), which reacts with SOCl₂ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl). This reagent is the active species that facilitates the conversion of the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.[6] Using an excess of thionyl chloride also serves as the reaction solvent.

Experimental Protocol

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount (g)Moles (mmol)
8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one232.121.05.0021.5
Thionyl Chloride (SOCl₂)118.97-30 mL-
N,N-Dimethylformamide (DMF)73.09catalytic0.5 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride drying tube or gas scrubber), add 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (5.00 g, 21.5 mmol).

  • Reagent Addition: Perform this step in a well-ventilated fume hood. Carefully add thionyl chloride (30 mL) to the flask, followed by the catalytic amount of DMF (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approx. 76-79 °C) and maintain for 3-5 hours. The solid should gradually dissolve as the reaction proceeds, resulting in a clear solution.

  • Monitoring: Progress can be monitored by quenching a small aliquot of the reaction mixture in methanol and analyzing by TLC or LC-MS to check for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride under reduced pressure. Ensure the vacuum trap is suitable for acidic vapors.

  • Isolation: To the resulting residue, add 50 mL of cold toluene and stir. Remove the solvent again under reduced pressure to azeotropically remove any remaining traces of SOCl₂.

  • Precipitation: Carefully add the oily residue to a beaker containing 150 mL of crushed ice and saturated sodium bicarbonate solution. Stir vigorously until the ice has melted and gas evolution has ceased. The pH should be neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like hexanes.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 251.0 m/z).

  • Melting Point (m.p.): To assess purity.

Safety and Handling

  • Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture-sensitive. Reacts exothermically with water and alcohols. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts violently with water to release toxic gases (SO₂ and HCl). All operations must be conducted in a fume hood. Ensure all glassware is dry before use.

  • Pyridine: Flammable, harmful if swallowed or inhaled. Use in a well-ventilated area.

  • General Precautions: All steps of this synthesis should be carried out by trained personnel in a well-equipped chemical laboratory.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
  • Almeida, S., Marti, R., Vanoli, E., Abele, S., & Tortoioli, S. (2018). One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. The Journal of Organic Chemistry, 83(9), 5104–5113.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.
  • ChemicalBook. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis.
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  • New Journal of Chemistry (RSC Publishing). Carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines based on an activated carbon fiber supported palladium catalyst.
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  • Barros, F. W. A., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 262–270. Available from: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(6), 1291. Available from: [Link]

  • Al-Harbi, R. A. K., et al. (2024). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Monatshefte für Chemie - Chemical Monthly, 155, 959–966. Available from: [Link]

  • Google Patents. US5214144A - Process for the preparation of 4-haloquinazolines.
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  • Google Patents. US4277607A - Process for the preparation of 4-chloroquinolines.
  • Benchchem. How to avoid tar-like by-products in 2-amino-3-fluorobenzoic acid synthesis.
  • ResearchGate. Synthesis of quinazolin-4(3H)-ones using fluoro- and chloro-substituted anthranilamides. Available from: [Link]

  • Sigma-Aldrich. Trifluoroacetic Anhydride (TFAA) Product Information.
  • ChemicalBook. 4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE synthesis.
  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Advanced Materials Research, 1092-1093, 933-936. Available from: [Link]

  • Li, H.-Z., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(10), 16836–16851. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. CHEMISTRY & BIOLOGY INTERFACE.

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using 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Utilizing 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline as a Core Scaffold for Novel Kinase Inhibitor Screening

Abstract

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors used in oncology.[1] This guide details the strategic use of This compound as a versatile starting reagent for the development of novel kinase inhibitor libraries. We provide the scientific rationale for using this specific scaffold, a comprehensive experimental workflow from primary screening to cellular validation, and detailed, field-tested protocols for researchers in drug discovery. The methodologies are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate most cellular activities, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, kinases have become one of the most important families of drug targets.[4] The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has emerged as a premier scaffold for designing ATP-competitive kinase inhibitors.[5] Its rigid structure provides an ideal framework for orienting substituents to interact with key residues within the ATP-binding pocket of kinases, leading to high-potency inhibition.[6] Several highly successful drugs, including gefitinib and erlotinib, are built upon the 4-anilinoquinazoline core, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[7][8]

The subject of this guide, This compound , is not an inhibitor itself but rather a pivotal synthetic intermediate. Its utility stems from three key features:

  • The 4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution, allowing for the straightforward introduction of various amine-containing fragments to generate diverse libraries of 4-anilinoquinazoline derivatives.[8]

  • The 2-Trifluoromethyl Group: This electron-withdrawing group can significantly modulate the electronic properties of the quinazoline ring, potentially influencing binding affinity and selectivity. Furthermore, trifluoromethyl groups are often used in medicinal chemistry to improve metabolic stability and cell permeability.

  • The 8-Fluoro Group: The strategic placement of a fluorine atom can alter the molecule's pKa, improve binding interactions through hydrogen bonding or dipole interactions, and block potential sites of metabolism.

This application note provides a roadmap for leveraging this scaffold to discover and characterize new, potent, and selective kinase inhibitors.

Strategic Workflow: From Scaffold to Validated Hit

A successful kinase inhibitor discovery campaign follows a structured, multi-stage screening cascade. This process is designed to efficiently identify potent compounds with the desired cellular activity while eliminating non-viable candidates early.

The overall workflow begins with the synthesis of a focused library from the starting scaffold, followed by a high-throughput biochemical screen to identify primary hits. These hits are then subjected to dose-response studies to confirm potency (IC50). The most promising compounds advance to cellular assays to verify on-target activity and assess their functional effects on downstream signaling pathways.

G cluster_0 Phase 1: Library Synthesis & Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation A Scaffold 4-Chloro-8-fluoro-2- (trifluoromethyl)quinazoline B Library Synthesis (Nucleophilic Substitution) A->B Diversify at C4 position C Primary Biochemical Screen (Single-Point) B->C Test vs. Target Kinase D Dose-Response Assay C->D Identify 'Primary Hits' E IC50 Determination & Selectivity Profiling D->E Quantify Potency F Cellular Target Engagement Assay E->F Confirm On-Target Activity G Downstream Signaling (Functional Assay) F->G Measure Functional Effect H Validated Hit Compound G->H Prioritize for Lead Op

Figure 1: A comprehensive workflow for kinase inhibitor discovery, starting from the this compound scaffold.

Protocol: Primary Biochemical Kinase Assay (ADP-Glo™ Format)

Rationale: The first step is to screen the synthesized library against the kinase of interest. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9] It is a universal assay applicable to virtually any kinase and is well-suited for high-throughput screening.[4]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to kinase activity. Inhibition is measured as a decrease in luminescence.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds from your synthesized library in 100% DMSO.

    • For a single-point primary screen, create an intermediate dilution plate by diluting the stock solutions to 100 µM in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). This will result in a final assay concentration of 10 µM.

  • Assay Plate Setup (384-well, low-volume white plate):

    • Add 2.5 µL of assay buffer containing 10% DMSO to the "No Kinase" control wells.

    • Add 2.5 µL of assay buffer containing 10% DMSO to the "Maximum Activity" (0% inhibition) control wells.

    • Add 2.5 µL of a known inhibitor for the target kinase (positive control) at a concentration of 100x its IC50.

    • Add 2.5 µL of each diluted test compound to the remaining wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in assay buffer. The final concentration of kinase and substrate should be optimized beforehand.[10]

    • Add 2.5 µL of the 2X Kinase/Substrate solution to all wells except the "No Kinase" controls.

    • Prepare a 2X ATP solution in assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization based on enzyme activity.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete the unused ATP.

    • Add 20 µL of Kinase Detection Reagent to all wells.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Protocol: IC50 Determination and Selectivity Profiling

Rationale: Compounds that show significant inhibition in the primary screen ("hits") must be further characterized to determine their potency. The half-maximal inhibitory concentration (IC50) is the standard metric for inhibitor potency.[9] This is achieved by performing a dose-response experiment and fitting the data to a sigmoidal curve. Screening potent hits against a panel of related kinases provides a selectivity profile, which is crucial for identifying compounds with a specific desired activity and minimizing potential off-target effects.[4]

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a serial dilution series for each hit compound in 100% DMSO. A common approach is an 11-point, 3-fold dilution series starting from a 10 mM stock.

    • Transfer the diluted compounds to an assay plate, resulting in a final concentration range (e.g., 100 µM to 1.7 nM).

  • Kinase Assay:

    • Perform the kinase assay as described in Section 3, but using the full dilution series for each compound instead of a single concentration.

    • Run each concentration in duplicate or triplicate for statistical robustness.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of inhibition for each compound concentration relative to the "Maximum Activity" (0% inhibition) and "No Kinase" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value.[11] This can be done with software like GraphPad Prism.

Data Presentation: Hypothetical Selectivity Profile

The table below illustrates how IC50 data can be presented to compare the potency and selectivity of a hypothetical hit compound, "Compound X," derived from the this compound scaffold.

CompoundTarget KinaseIC50 (nM)Selectivity vs. EGFR
Compound X EGFR 15 1x
VEGFR235023.3x
Src>10,000>667x
Gefitinib EGFR 25 1x
(Reference)VEGFR2>10,000>400x
Src>10,000>400x

This is hypothetical data for illustrative purposes.

Protocol: Cellular On-Target Activity Assessment

Rationale: A potent inhibitor in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability, efflux, or intracellular metabolism. Therefore, it is essential to validate that the compound engages its intended target in living cells and produces a functional downstream effect.[12][13] A common method is to measure the phosphorylation of a direct substrate of the target kinase.[14]

For this protocol, we will use the EGFR signaling pathway as a representative example, as it is a common target for quinazoline-based inhibitors.[7] Inhibition of EGFR should lead to a decrease in the phosphorylation of its downstream effector, ERK.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) pERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Compound X (Inhibitor) Inhibitor->EGFR Blocks ATP Binding

Sources

Application Notes and Protocols: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline as a Pivotal Intermediate for the Development of Werner Helicase (WRN) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Key Building Block in Targeted Cancer Therapy

In the landscape of precision oncology, the targeting of synthetic lethal pathways has emerged as a powerful strategy. One of the most promising targets in this domain is the Werner helicase (WRN), a DNA repair protein that is exquisitely essential for the survival of cancer cells with microsatellite instability (MSI). The compound 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline has been identified as a critical chemical intermediate for the synthesis of a novel class of potent and selective WRN helicase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this quinazoline derivative as a foundational scaffold for the development of chemical probes and potential therapeutics targeting WRN.

The core principle behind this strategy lies in the chemical reactivity of the 4-chloro position of the quinazoline ring, which allows for nucleophilic aromatic substitution. This reaction serves as the linchpin for introducing diverse aryl amine moieties, leading to the generation of a library of N-aryl-2-(trifluoromethyl)quinazolin-4-amine derivatives with the potential to inhibit WRN helicase activity. The fluorine and trifluoromethyl substitutions on the quinazoline core are crucial for modulating the physicochemical properties and target engagement of the final compounds.

The Biological Target: Werner Helicase (WRN) and its Role in Microsatellite Instability (MSI) Cancers

Werner helicase is a member of the RecQ family of DNA helicases, possessing both helicase and exonuclease activities. It plays a crucial role in maintaining genomic stability by participating in various DNA metabolic processes, including DNA replication, repair, and telomere maintenance.[1][2]

In cancers characterized by microsatellite instability (MSI), which arises from a deficient DNA mismatch repair (MMR) system, cancer cells become heavily reliant on alternative DNA repair pathways to survive.[3][4] WRN helicase is a key component of one such pathway. Its inhibition in MSI cancer cells leads to the accumulation of unresolved DNA structures, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][3] This selective dependency makes WRN an attractive "synthetic lethal" target, as its inhibition has a profound cytotoxic effect on MSI cancer cells while sparing normal, microsatellite stable (MSS) cells.[3][5]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2.5]; edge [fontname="Arial", fontsize=10];

} caption [label="WRN Inhibition in MSI Cancer Cells", fontsize=10, fontcolor="#5F6368"];

Synthesis of WRN Helicase Inhibitors: A Representative Protocol

The synthesis of N-aryl-2-(trifluoromethyl)quinazolin-4-amine derivatives from this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following is a representative protocol based on established methodologies.[6][7][8]

Objective: To synthesize a representative N-aryl-8-fluoro-2-(trifluoromethyl)quinazolin-4-amine derivative.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Solvent (e.g., isopropanol, n-butanol, or N,N-dimethylformamide)

  • Base (e.g., triethylamine or diisopropylethylamine, optional)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., isopropanol).

  • Addition of Reagents: Add the substituted aniline (1.1 to 1.5 equivalents) to the solution. If required, add a base such as triethylamine (1.5 equivalents) to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the aniline.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-8-fluoro-2-(trifluoromethyl)quinazolin-4-amine derivative.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];

} caption [label="Synthesis of WRN Inhibitors", fontsize=10, fontcolor="#5F6368"];

In Vitro Evaluation of WRN Helicase Inhibitors

Once synthesized, the novel quinazoline derivatives must be evaluated for their biological activity. The following are standard protocols for assessing their efficacy as WRN inhibitors.

Protocol 1: WRN Helicase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the WRN helicase, which is essential for its function. Inhibition of ATPase activity is a direct measure of the compound's effect on the enzyme.

Materials:

  • Recombinant human WRN helicase protein[9]

  • ATP[9]

  • DNA substrate (e.g., forked duplex DNA)[9]

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Synthesized quinazoline derivatives (test compounds)

  • 384-well microplates

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 384-well plate, add the assay buffer, recombinant WRN helicase, and the DNA substrate.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Initiate the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using an ADP detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.[10][11][12]

Materials:

  • MSI cancer cell lines (e.g., HCT-116, LoVo) and MSS cancer cell lines (e.g., HT-29)

  • Cell culture medium and supplements

  • Synthesized quinazoline derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to determine if the observed cell death is due to apoptosis.[13][14][15]

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Quantitative Data and Selectivity

The following table summarizes representative IC₅₀ values for N-aryl-2-(trifluoromethyl)quinazoline-4-amine derivatives against various cancer cell lines. It is important to note that the specific activity of each derivative is highly dependent on the nature of the substituent on the aniline ring.

Derivative IDTarget Cell Line (MSI Status)IC₅₀ (nM) [ref]
Compound 13a K562 (CML)134.7[13]
Compound 8i K562 (CML)613.6[13]
Compound 6a K562 (CML)3871.5[13]
kzl052 PC3 (Prostate)390[16]
kzl052 LNCaP (Prostate)110[16]

Selectivity: A critical aspect of a chemical probe is its selectivity for the intended target. Studies have shown that some N-aryl-2-(trifluoromethyl)quinazoline-4-amine derivatives exhibit high selectivity for WRN-dependent cell killing. This is often demonstrated by comparing the IC₂₀ ratios in WRN-overexpressing cells versus control cells, with higher ratios indicating greater selectivity.[16] Further selectivity profiling against a panel of other helicases and kinases is recommended to fully characterize a novel WRN inhibitor.[17]

Conclusion

This compound is a valuable and versatile chemical intermediate that provides a robust platform for the synthesis of potent and selective WRN helicase inhibitors. The straightforward synthetic accessibility and the profound biological rationale for targeting WRN in MSI cancers make this an exciting area of research for the development of novel anticancer therapeutics. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers embarking on the discovery and characterization of this promising class of compounds.

References

  • Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. PubMed. [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. [Link]

  • WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers. bioRxiv. [Link]

  • WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Enigmatic role of WRN-RECQL helicase in DNA repair and its implications in cancer. World Journal of Clinical Oncology. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Can WRN Helicase Inhibitors Treat MSI-H Cancers? BellBrook Labs. [Link]

  • WRN Helicase: Is There More to MSI-H than Immunotherapy? Cancer Discovery. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Enzolution™ WRN Helicase ATPase Assay System. BellBrook Labs. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • WRN Helicase Activity Assay Kit. BPS Bioscience. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • WRN Helicase Activity Assay Kit. BPS Bioscience. [Link]

  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]

  • WRN (RECQ3) Human Helicase ATPase enzymatic LeadHunter Assay. FR. [Link]

  • (PDF) WRN Helicase ATPase Assay System - Tech Manual. ResearchGate. [Link]

  • A Some of the reported quinazoline compounds; B Some of the reported WRN inhibitors; C Design strategy for quinazoline derivatives. ResearchGate. [Link]

  • Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells. NIH. [Link]

  • Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. ResearchGate. [Link]

  • Quinazoline derivatives inhibit cell growth of prostate cancer as a WRN helicase dependent manner by regulating DNA damage repair and microsatellite instability. PubMed. [Link]

  • (PDF) Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent anticancer agents. ResearchGate. [Link]

  • Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. PubMed. [Link]

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. PubMed. [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Derivatives of quinazoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][4] A significant portion of research into quinazoline-based therapeutics has focused on their role as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[5][6]

This application note provides a detailed guide for the experimental evaluation of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline , a novel compound featuring key structural motifs—a trifluoromethyl group and halogen substitutions—that suggest a strong potential for biological activity, particularly in the realm of oncology. The trifluoromethyl moiety, for instance, is often incorporated into drug candidates to enhance metabolic stability and binding affinity. Recent studies on similar trifluoromethyl-containing quinazoline derivatives have demonstrated their ability to induce apoptosis and inhibit cancer cell migration.[7][8]

Our objective is to equip researchers, scientists, and drug development professionals with a robust framework of protocols to systematically investigate the biological effects of this compound. We will delve into methodologies for assessing its impact on cell viability, its potential to induce programmed cell death (apoptosis), and its influence on cell cycle progression. Furthermore, we will explore its likely mechanism of action as a kinase inhibitor, a hallmark of the 4-anilinoquinazoline subclass.[1]

Elucidating the Mechanism of Action: A Focus on Kinase Inhibition

Quinazoline derivatives are well-documented as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][9] These Receptor Tyrosine Kinases (RTKs) are pivotal in controlling cell proliferation, survival, and angiogenesis; their aberrant activation is a common driver of tumor growth and progression.[5][9] The general mechanism for many quinazoline-based inhibitors involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[5]

Given the structural characteristics of this compound, it is hypothesized to function as a kinase inhibitor. The following experimental protocols are designed to test this hypothesis and characterize its broader cellular effects.

Experimental Workflows and Protocols

This section provides a comprehensive suite of validated protocols to assess the biological activity of this compound. The experimental pipeline is designed to first establish the compound's cytotoxic and anti-proliferative effects, and then to dissect the underlying cellular and molecular mechanisms.

Diagram: Overall Experimental Workflow

experimental_workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation prep Compound Preparation (Stock Solution in DMSO) viability Cell Viability Assay (MTT Assay) prep->viability kinase In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) prep->kinase Test compound directly cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7, PC3) cell_culture->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Analysis (Western Blot for Caspases, PARP) ic50->apoptosis Treat cells with IC50 concentration cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) ic50->cell_cycle Treat cells with IC50 concentration data_analysis Synthesize Data to Elucidate Mechanism of Action apoptosis->data_analysis cell_cycle->data_analysis kinase->data_analysis

Caption: A streamlined workflow for characterizing the biological activity of the test compound.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay is a fundamental first step to determine the compound's effect on cell proliferation and viability.[10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[10] The assay relies on the reduction of the yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10][11]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)[1][12][13]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[14]

  • Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[14]

  • Incubate the plate for 48-72 hours.[11]

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[15] Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM
Incubation Time48 - 72 hours
Final DMSO Concentration≤ 0.5%
MTT Incubation4 hours
Absorbance Wavelength570 nm
Protocol 2: Apoptosis Detection by Western Blot

To determine if the observed cytotoxicity is due to the induction of apoptosis, Western blotting can be used to detect key apoptotic markers.[16] The activation of caspases and the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) are hallmark events of apoptosis.[17]

Materials:

  • Cancer cells treated with the test compound (at its IC₅₀ concentration)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-Tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescent (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with the IC₅₀ concentration of the compound for 24-48 hours. Harvest the cells and lyse them with ice-cold RIPA buffer.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[16]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

Data Analysis: An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a change in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, would indicate the induction of apoptosis.

Diagram: Apoptotic Signaling Pathway

apoptosis_pathway compound 4-Chloro-8-fluoro-2- (trifluoromethyl)quinazoline rtk Receptor Tyrosine Kinase (e.g., EGFR) compound->rtk Inhibits pi3k_akt PI3K/Akt Pathway (Pro-survival) rtk->pi3k_akt Activates bcl2 Anti-apoptotic proteins (e.g., Bcl-2) pi3k_akt->bcl2 Activates bax Pro-apoptotic proteins (e.g., Bax) bcl2->bax Inhibits casp9 Caspase-9 (Initiator) bax->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates parp PARP casp3->parp Cleaves apoptosis Apoptosis casp3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Hypothesized apoptotic pathway induced by the test compound via kinase inhibition.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound affects cell cycle progression, potentially causing arrest at a specific phase (G0/G1, S, or G2/M).[19] The analysis is based on quantifying the DNA content of cells using a fluorescent dye like Propidium Iodide (PI).[20][21]

Materials:

  • Cancer cells treated with the test compound (at its IC₅₀ concentration)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the IC₅₀ concentration of the compound for 24 hours.

  • Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[22]

  • Fixation: Resuspend the cell pellet and slowly add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.[22]

  • Store the fixed cells at -20°C for at least 2 hours.[23]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution.[22]

  • Incubate for 30 minutes at room temperature in the dark.[22]

  • Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.[21]

  • Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[21] Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

Protocol 4: In Vitro Kinase Assay

To directly confirm the compound's inhibitory activity against a specific kinase, a cell-free in vitro kinase assay is essential.[24] Fluorescence-based or luminescence-based assays are common for high-throughput screening.[11][25] This protocol provides a general framework for a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compound

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Kinase Reaction: In a white plate, add the diluted compound, the kinase enzyme, and the specific substrate.[11]

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.[11]

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[11]

  • Stop Reaction & Detect Signal: Stop the reaction and measure the remaining ATP by adding the detection reagents according to the kit manufacturer's instructions. This typically involves a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP back to ATP and produce a luminescent signal.[11]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[11]

  • Data Analysis: A decrease in luminescence corresponds to higher kinase activity (more ATP consumed). Kinase inhibition is measured as an increase in the luminescent signal. Normalize the data to controls and plot against the compound concentration to determine the IC₅₀ value.[11]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and systematic approach to characterizing the biological activity of this compound. By integrating cell-based assays with in vitro biochemical assays, researchers can effectively determine the compound's anti-proliferative efficacy, elucidate its mechanism of action—whether through apoptosis induction, cell cycle arrest, or direct kinase inhibition—and establish a foundation for further preclinical development. The insights gained from these experiments will be crucial in evaluating its potential as a novel therapeutic agent.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). NIH. Available at: [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. Available at: [Link]

  • Cell Cycle Analysis by Flow Cytometry. (2020). YouTube. Available at: [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. Available at: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Available at: [Link]

  • Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. (n.d.). PubMed Central. Available at: [Link]

  • Determination of Caspase Activation by Western Blot. (n.d.). PubMed. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). pubs.rsc.org. Available at: [Link]

  • In vitro kinase assay. (2023). Protocols.io. Available at: [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Available at: [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. (2020). WJPMR. Available at: [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). PMC. Available at: [Link]

  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? (2013). ResearchGate. Available at: [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). NIH. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (2024). PubMed. Available at: [Link]

  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2023). cbi.org.in. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Available at: [Link]

  • Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. (2025). ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive Cell-Based Assay Cascade for Profiling 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2][3] Many clinically approved and investigational anticancer agents feature the quinazoline core, often targeting key signaling molecules involved in tumor growth and survival.[1][4] 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a novel synthetic quinazoline derivative.[5][6][7] Given its structural features, particularly the 4-chloro substitution which is a common reactive handle for synthesizing 4-anilinoquinazolines, this compound is a prime candidate for investigation as an inhibitor of receptor tyrosine kinases (RTKs).[1]

This application note provides a comprehensive, multi-tiered strategy for characterizing the cellular effects of this compound. We will operate under the guiding hypothesis that this compound, like many of its structural relatives, functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The presented workflow is designed to first assess the compound's general cytotoxic and anti-proliferative effects, then to dissect its mechanism of action by examining its impact on a specific signaling cascade, and finally to evaluate its downstream consequences on critical cellular processes such as apoptosis and cell cycle progression.

Part 1: Foundational Cellular Impact Assessment

The initial phase of characterization involves determining the compound's effect on cell viability and proliferation. This provides essential dose-response information and establishes the concentration range for subsequent mechanistic studies.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The intensity of the resulting color is proportional to the number of viable, metabolically active cells.

Rationale for Selection: The MTT assay is a robust, high-throughput, and cost-effective method for initial screening of a compound's cytotoxic or cytostatic effects.[8][9] It provides a quantitative measure (IC50 value) of the concentration at which the compound inhibits 50% of cell proliferation, a critical parameter for comparing potency.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines known to overexpress EGFR (e.g., A549 - non-small cell lung cancer, HCT-116 - colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[8][11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acid-isopropanol) to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Expected IC50 Values

Cell LinePutative EGFR StatusExpected IC50 Range for an Active Compound
A549High EGFR expression0.1 - 10 µM
HCT-116High EGFR expression0.1 - 10 µM
MCF-7Low EGFR expression> 50 µM

This table presents hypothetical data for illustrative purposes.

Part 2: Mechanistic Investigation of the EGFR Signaling Pathway

Based on the quinazoline scaffold's known propensity for kinase inhibition, we hypothesize that this compound targets the EGFR signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS/RAF/MAPK and PI3K/AKT cascades, to promote cell proliferation and survival.[12][13][14][15]

Workflow for Mechanistic Analysis

cluster_0 Cell Treatment cluster_1 Analysis A Cancer Cells (e.g., A549) B Starve cells (serum-free media) A->B C Pre-treat with This compound B->C D Stimulate with EGF C->D E Cell Lysis & Protein Quantification D->E Collect Lysates F Western Blot Analysis E->F G Data Interpretation F->G

Caption: Workflow for investigating EGFR pathway inhibition.

Western Blot Analysis of EGFR Phosphorylation

A direct way to test the hypothesis is to measure the phosphorylation status of EGFR and its key downstream effectors. A reduction in ligand-induced phosphorylation in the presence of the compound indicates inhibitory activity.

Rationale for Selection: Western blotting is a definitive technique for detecting specific proteins and their post-translational modifications, such as phosphorylation.[16] By using phospho-specific antibodies, we can directly observe the compound's effect on the activation state of EGFR and downstream signaling proteins.[17][18]

Experimental Protocol: Western Blot

  • Cell Culture and Treatment: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.[16]

  • Inhibitor Pre-treatment: Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 2-4 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[16][19]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[17]

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-EGFR (e.g., Tyr1068)

      • Total EGFR

      • Phospho-AKT (e.g., Ser473)

      • Total AKT

      • Phospho-ERK1/2 (p44/42 MAPK)

      • Total ERK1/2

      • β-actin (as a loading control)

    • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.[16]

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

EGFR Signaling Pathway Diagram

cluster_0 Downstream Pathways EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates RAS RAS EGFR->RAS activates PLCg PLCγ EGFR->PLCg activates Compound 4-Chloro-8-fluoro-2- (trifluoromethyl)quinazoline Compound->EGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Fluorinated Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that primarily function as tyrosine kinase inhibitors. The strategic incorporation of fluorine atoms into the quinazoline core can significantly enhance metabolic stability, binding affinity, and overall efficacy. This guide provides a comprehensive framework of detailed protocols for the preclinical evaluation of novel fluorinated quinazolines as potential anticancer agents. We will delve into the rationale behind experimental design, from initial in vitro cytotoxicity screening to mechanistic assays and in vivo tumor model validation, ensuring a robust and reproducible assessment of therapeutic potential.

Introduction: The Rationale for Fluorinated Quinazolines in Oncology

Quinazoline derivatives have emerged as a cornerstone in targeted cancer therapy.[1] Many function by competitively binding to the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth, proliferation, and angiogenesis.[2][3] The introduction of fluorine, a bioisostere for hydrogen, can modulate the physicochemical properties of these molecules, often leading to improved potency and pharmacokinetic profiles. For instance, fluorination can alter the pKa of nearby functional groups, enhancing binding interactions within the kinase domain, and can block sites of metabolism, increasing the drug's half-life. A recent study highlighted a fluorinated 2-styryl 4(3H)-quinazolinone as a promising therapeutic for oral cancer, demonstrating its ability to induce cell cycle arrest and apoptosis.[4]

This document outlines a systematic approach to rigorously test the anticancer activity of novel fluorinated quinazolines, ensuring that the generated data is both reliable and translatable for further drug development.

Strategic Workflow for Anticancer Activity Assessment

A logical, phased approach is critical to efficiently evaluate a compound's potential. The workflow should progress from broad cytotoxicity screening to more detailed mechanistic and in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Initial Cytotoxicity Screening (MTT/XTT Assays) B Select Potent Compounds (Determine IC50 Values) A->B C Cell Cycle Analysis (Flow Cytometry) B->C Mechanistic Studies D Apoptosis Assays (Annexin V/PI Staining) B->D E Target Engagement (Kinase Inhibition Assays) B->E F Xenograft Tumor Model (Immunodeficient Mice) C->F Candidate for In Vivo Testing D->F Candidate for In Vivo Testing E->F Candidate for In Vivo Testing G Efficacy & Toxicity Assessment F->G

Caption: A phased experimental workflow for evaluating fluorinated quinazolines.

Phase 1: In Vitro Cytotoxicity and Viability Assays

The initial step is to determine the compound's ability to inhibit the growth of cancer cells. Colorimetric assays like MTT and XTT are robust, high-throughput methods for this purpose.[5][6]

Principle of MTT and XTT Assays

These assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Mitochondrial dehydrogenases in living cells reduce the water-soluble, yellow MTT to a purple, insoluble formazan. The formazan is then solubilized, and its absorbance is quantified.[8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a formazan product. However, the XTT formazan is water-soluble, simplifying the protocol by eliminating the solubilization step.[6]

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)[9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated quinazoline compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinazoline in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and an untreated control.[6]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC50 Values

Summarize the results in a table for clear comparison.

CompoundCell LineIncubation Time (h)IC50 (µM)
Fluorinated Quinazoline 1A549485.2 ± 0.4
Fluorinated Quinazoline 1MCF-7488.9 ± 0.7
Gefitinib (Reference)A5494815.6 ± 1.2[10]

Phase 2: Elucidating the Mechanism of Action

Once a compound shows potent cytotoxic activity, the next step is to understand how it kills cancer cells. This involves investigating its effects on the cell cycle, apoptosis, and specific molecular targets.

Cell Cycle Analysis via Flow Cytometry

Many anticancer drugs induce cell cycle arrest, preventing cancer cells from dividing.[11] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[12][13]

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the fluorinated quinazoline at its IC50 and 2x IC50 concentrations for 24 or 48 hours.[12]

  • Harvesting: Collect both adherent and floating cells (which may be apoptotic) to ensure a complete analysis.[12]

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[12]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase.[11]

Expected Outcome: An accumulation of cells in a specific phase (e.g., G2/M) would suggest the compound induces cell cycle arrest at that checkpoint.

Apoptosis Detection

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[14] Several assays can quantify apoptosis.[15]

Protocol: Annexin V/PI Dual Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic/necrotic cells).[16][17]

  • Procedure: Treat cells as described for cell cycle analysis. After treatment, wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Target Engagement: Kinase Inhibition Assays

Since many quinazolines target tyrosine kinases, a direct assessment of their inhibitory activity on specific kinases like EGFR or VEGFR-2 is crucial.[10][18]

Protocol: In Vitro VEGFR-2 Kinase Assay This assay measures the ability of the fluorinated quinazoline to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[19][20]

Materials:

  • Recombinant Human VEGFR-2 enzyme[21]

  • Kinase Assay Buffer[21]

  • ATP[21]

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)[21]

  • Fluorinated quinazoline compound

  • 96-well plates

  • Detection reagent (e.g., Kinase-Glo® Max, which measures ATP consumption)[21]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, substrate, and various concentrations of the fluorinated quinazoline.[19]

  • Enzyme Addition: Initiate the reaction by adding the VEGFR-2 enzyme to all wells except the "blank" control.[19]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[19]

  • Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based reagent like Kinase-Glo®.[20][21] The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for the compound against the target kinase.

G VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Ligand Binding P P VEGFR2:f2->P Autophosphorylation Quinazoline Fluorinated Quinazoline Quinazoline->VEGFR2:f2 Inhibition ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Activation Response Angiogenesis Cell Proliferation Survival Downstream->Response

Caption: Inhibition of the VEGFR-2 signaling pathway by a fluorinated quinazoline.

Phase 3: In Vivo Validation in Xenograft Models

Promising candidates from in vitro studies must be evaluated in a living organism to assess their real-world efficacy and potential toxicity.[22] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for this purpose.[23][24]

Rationale for Xenograft Models

Xenograft models allow for the evaluation of a drug's therapeutic efficacy in an in vivo setting, providing crucial data on tumor growth inhibition.[22] These models preserve key characteristics of the original human tumor, making them clinically relevant.[25]

Protocol: Subcutaneous Xenograft Study

Animals:

  • Immunodeficient mice (e.g., Nude or NOD/SCID)[24]

Step-by-Step Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, fluorinated quinazoline at two dose levels, positive control like Vandetanib).[26] Administer the treatment via the appropriate route (e.g., oral gavage) daily for a set period (e.g., 21 days).

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[27]

  • Toxicity Evaluation: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Hematological parameters can also be assessed.[27]

Data Presentation: Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+2.5
Fluorinated Quinazoline25625 ± 9050-1.8
Fluorinated Quinazoline50310 ± 7575.2-4.5
Vandetanib (Ref.)100450 ± 8064-3.1

Conclusion

This guide provides a structured and comprehensive set of protocols for the preclinical evaluation of fluorinated quinazolines. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can generate a robust data package. This rigorous, evidence-based approach is essential for identifying promising new anticancer drug candidates and advancing them toward clinical development.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Xenograft Model for Cancer Drug Discovery. (n.d.). TheraIndx Lifesciences. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]

  • Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. (2014). PubMed. Retrieved from [Link]

  • Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 247-251. Retrieved from [Link]

  • In vivo anti-tumour activity of novel Quinazoline derivatives. (2015). PubMed. Retrieved from [Link]

  • Xenograft Animal Models Recapitulate Genetic Behavior of Original Human Tumors. (2021). Bellvitge Biomedical Research Institute (IDIBELL). Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2022). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate. Retrieved from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores Publishing. Retrieved from [Link]

  • Xenograft Mouse Models. (n.d.). Melior Discovery. Retrieved from [Link]

  • Xenograft Models. (n.d.). Altogen Labs. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances. Retrieved from [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2023). National Institutes of Health. Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Choosing an Apoptosis Detection Assay. (2021). Biocompare. Retrieved from [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022). National Institutes of Health. Retrieved from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. (2023). PubMed. Retrieved from [Link]

  • Discovery of fluorinated 2-Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. (2023). PubMed. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). IntechOpen. Retrieved from [Link]

  • in vitro anti cancer screening of the synthesized compounds against various human cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols for the Development of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] The specific analogue, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, represents a highly versatile building block for the synthesis of novel therapeutic candidates. The strategic placement of its substituents—a reactive chloro group at the C4 position, and electron-withdrawing fluorine and trifluoromethyl groups—creates a unique electronic profile that governs its reactivity and potential for targeted derivatization. These features make it an attractive starting point for developing inhibitors for various enzymes, such as kinases, which are implicated in a range of diseases including cancer.[3][4] This guide provides a comprehensive overview of the key synthetic strategies for derivatizing this quinazoline core, complete with detailed, field-proven protocols and the scientific rationale underpinning the methodological choices.

Introduction: The Strategic Value of the Quinazoline Core

Quinazoline derivatives have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5] The core molecule of interest, this compound, is particularly primed for creating diverse chemical libraries for drug discovery.

Key Structural Features and Reactivity:

  • C4-Chloro Group: This is the primary site for functionalization. The electron-withdrawing nature of the quinazoline nitrogens and the trifluoromethyl group at C2 makes the C4 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[6]

  • Fluorine and Trifluoromethyl Groups: These substituents significantly influence the molecule's electronic properties, enhancing its potential for specific biological interactions and often improving metabolic stability and cell permeability.

This document outlines three principal and highly effective methods for the derivatization of the C4 position:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Suzuki-Miyaura Cross-Coupling

  • Buchwald-Hartwig Amination

A foundational step, the synthesis of the this compound starting material, is also detailed, adapting established methodologies for similar halogenated quinazolines.[7]

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a multi-step process that begins with a substituted anthranilic acid. The following protocol is adapted from established procedures for analogous fluoroquinazolines.[7][8]


A [label="2-Amino-3-fluorobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Trifluoroacetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cyclization\n(e.g., Reflux in Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="8-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; E [label="Chlorinating Agent\n(POCl3, N,N-diethylaniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Chlorination\n(Reflux)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="this compound", fillcolor="#D5E8D4", fontcolor="#202124", shape=ellipse];

A -> C; B -> C; C -> D; D -> F; E -> F; F -> G; }

Synthesis of the core quinazoline scaffold.

Protocol 2.1: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

This first phase involves the condensation and cyclization of 2-amino-3-fluorobenzoic acid with trifluoroacetic anhydride.

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • Trifluoroacetic anhydride

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-amino-3-fluorobenzoic acid (1.0 eq) in toluene, add trifluoroacetic anhydride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield the quinazolinone intermediate.

Protocol 2.2: Chlorination to Yield this compound

This step converts the hydroxyl group of the quinazolinone to a chloro group, activating the C4 position for subsequent derivatization.

Materials:

  • 8-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline

  • Round-bottom flask with reflux condenser

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, carefully add 8-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Add N,N-diethylaniline (1.0 eq) dropwise to the mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours.[7]

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • The resulting precipitate is the crude product. Collect it by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the final compound.[7]

Derivatization Strategies at the C4 Position

The C4-chloro group is an excellent leaving group, making this position the focal point for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and often high-yielding method for introducing amine functionalities. The high electrophilicity of the C4 carbon, enhanced by the electron-withdrawing effects of the ring nitrogens and the C2-trifluoromethyl group, facilitates this reaction.[6]


Start [label="4-Chloro-quinazoline\n(Substrate)", fillcolor="#D5E8D4", fontcolor="#202124"]; Nucleophile [label="Primary/Secondary Amine\n(R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Setup\n(Solvent, Base, Heat)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Work-up & Purification\n(Extraction, Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-Amino-quinazoline\n(Derivative)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse];

Start -> Reaction; Nucleophile -> Reaction; Reaction -> Workup; Workup -> Product; }

General workflow for SNAr reactions.

This protocol is adapted from a procedure for a similar dichloroquinazoline system.[9]

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dioxane (anhydrous)

  • Reaction vial or round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vial, combine the starting chloroquinazoline, the selected amine, and DIPEA in dioxane.

  • Seal the vial and stir the mixture at 80 °C for 12 hours under an inert atmosphere.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Reagent/ConditionPurposeTypical Values
Solvent Dioxane, 2-propanol, Acetonitrile-
Base DIPEA, K₂CO₃, Et₃N2.0 - 3.0 eq
Temperature Room Temperature to 100 °C80 °C
Reaction Time 2 - 24 hours12 hours

Table 1: Typical Reaction Parameters for SNAr on Chloroquinazolines.[6][9][10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the C4 position.[11][12]

Causality in Catalyst Selection: The choice of a palladium catalyst and a phosphine ligand is critical. The ligand stabilizes the palladium(0) active species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[13] For electron-deficient heteroaryl chlorides like our substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the challenging oxidative addition step.


Pd0 [label="L-Pd(0)", fillcolor="#D5E8D4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="L-Pd(II)(Ar)Cl", fillcolor="#FAD2CF", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_B [label="L-Pd(II)(Ar)(Ar')", fillcolor="#FAD2CF", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"]; ArCl [label="Ar-Cl", shape=plaintext]; ArBOH2 [label="Ar'-B(OH)2\n+ Base", shape=plaintext];

Pd0 -> OxAdd [label=""]; ArCl -> OxAdd; OxAdd -> PdII; PdII -> Transmetal; ArBOH2 -> Transmetal; Transmetal -> PdII_B; PdII_B -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }

Catalytic cycle of the Suzuki-Miyaura reaction.

This protocol is based on established methods for the cross-coupling of chloroquinazolines.[11][14]

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (Ph₃P) (15 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (10:1 mixture)

  • Schlenk tube or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the chloroquinazoline, boronic acid, Pd(OAc)₂, Ph₃P, and Na₂CO₃.

  • Seal the tube, evacuate, and backfill with an inert gas (repeat 3 times).

  • Add the degassed DME/Water solvent mixture via syringe.

  • Stir the reaction mixture at 75 °C until the starting material is consumed (as monitored by TLC or LC-MS).[14]

  • After cooling, dilute the mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination

For less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed alternative for C-N bond formation.[15]

Causality in Ligand and Base Selection: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[15]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or Josiphos) are crucial. Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition of the aryl chloride to the Pd(0) center.

  • Base: A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate that precedes reductive elimination.

This protocol is a general representation based on established principles for heteroaryl chlorides.[7]

Materials:

  • This compound (1.0 eq)

  • Amine or Amide (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the chloroquinazoline, NaOtBu, and XPhos to a Schlenk tube.

  • Add Pd₂(dba)₃ and the amine.

  • Add degassed toluene and seal the tube.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

Catalyst/Ligand SystemSubstrate ScopeReference
Pd(OAc)₂ / BINAPPrimary and secondary amines[15]
Pd₂(dba)₃ / XPhosAryl amines, heteroarylamines, amides
[Pd(allyl)Cl]₂ / t-BuXPhosHindered secondary amines[7]

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination.

Characterization of Derivatives

Validation of the synthesized derivatives is achieved through standard spectroscopic methods. The following data for an analogous compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, serves as a reference point for expected spectral features.[14]

Expected Spectroscopic Data:

  • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced substituent, and a potential downfield shift of the quinazoline proton adjacent to the C4 position (H5).

  • ¹³C NMR: A significant shift in the resonance for the C4 carbon, and the appearance of new signals from the introduced moiety. For a 4-amino derivative, the C4 signal is expected to shift upfield significantly.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the derivatized product.

  • FT-IR: For amino derivatives, characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[14]

NucleusExpected Chemical Shift (ppm) for a 4-amino-8-(trifluoromethyl)quinazoline derivative
¹H NMR Aromatic protons: 7.0 - 8.5 ppm; Amino protons (NH₂): ~5.8 ppm (broad singlet)
¹³C NMR Aromatic carbons: 110 - 160 ppm; CF₃ carbon: ~123 ppm (quartet)

Table 3: Representative NMR Chemical Shift Ranges (based on analogues).[14]

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Halogenated quinazolines and their precursors are irritants. Avoid contact with skin, eyes, and inhalation of dust or vapors.

Specific Reagent Hazards:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Strong Bases (e.g., NaOtBu): Corrosive and moisture-sensitive. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a potent building block for the synthesis of novel, pharmacologically relevant molecules. The strategic application of Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for the systematic and efficient diversification of this core structure. The protocols and insights provided herein serve as a robust guide for researchers in drug discovery and medicinal chemistry, enabling the rational design and synthesis of the next generation of quinazoline-based therapeutics.

References

  • A. Author et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644-648. [Link]

  • A. Author et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Supporting Information for Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,-triazol-1-yl]acetamide. DOI. [Link]

  • A. Author et al. (2022). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PMC. [Link]

  • A. Author et al. (2013). 2,4-Dichloro-7-fluoroquinazoline. PMC. [Link]

  • T.R. Sertbakan. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

  • A. Author et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • A. Author et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • A. Author et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • A. Author et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). The Role of 2,4-Dichloro-5-fluoroquinazoline in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • A. Author et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. [Link]

  • A. Author et al. (2021). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

  • A. Author et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]

  • A. Author et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • A. Author et al. (2020). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [Link]

  • A. Author et al. (2022). Synthesis, Crystal, and Hirschfeld surface, DFT and Molecular docking studies of 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline derivative. ResearchGate. [Link]

  • A. Author et al. (2021). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. PMC. [Link]

  • A. Author et al. (2011). Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. PubMed. [Link]

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The Strategic Application of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] Kinase inhibitors interfere with the signaling pathways that control cell growth, proliferation, and survival, which are often dysregulated in cancer cells.[3][5]

Within this important class of molecules, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No: 959238-18-7) has emerged as a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, a fluorine atom at the 8-position, and a trifluoromethyl group at the 2-position, provides a unique combination of chemical reactivity and desirable pharmacological properties. The electron-withdrawing nature of the trifluoromethyl group and the quinazoline ring system activates the C4-chloro group for nucleophilic aromatic substitution (SNAr), which is the primary chemical transformation for elaborating this core into more complex drug candidates.[1][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry. We will delve into its role in the synthesis of targeted therapies, provide detailed, field-proven protocols for its chemical modification, and discuss the structure-activity relationships that underscore its importance.

Chemical Properties and Reactivity

PropertyValueSource
CAS Number 959238-18-7Generic Chemical Databases
Molecular Formula C₉H₃ClF₄N₂Generic Chemical Databases
Molecular Weight 250.58 g/mol Generic Chemical Databases
Appearance Off-white to pale yellow solidSupplier Information
Key Reactive Site C4-Chloride[1][6]

The key to the utility of this compound lies in the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the quinazoline ring system, which is further enhanced by the potent electron-withdrawing trifluoromethyl group at the C2 position.[5] The SNAr reaction allows for the facile introduction of a wide variety of nucleophiles, most commonly substituted anilines, to generate 4-anilinoquinazoline derivatives. This class of compounds has proven to be a rich source of potent kinase inhibitors.[3][4]

Application in the Synthesis of Kinase Inhibitors: The Case of Dacomitinib

A prime example of the application of a 4-chloroquinazoline core is in the synthesis of Dacomitinib, a second-generation, irreversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitor.[7] Dacomitinib is approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) with EGFR exon 19 deletion or exon 21 L858R substitution mutations.[8] While the exact commercially utilized starting materials can be proprietary, the core structure of Dacomitinib and its published synthetic routes highlight the importance of the 4-anilinoquinazoline scaffold. The key synthetic step involves the coupling of a 4-chloroquinazoline intermediate with a substituted aniline.[7][8]

The 8-fluoro and 2-trifluoromethyl substituents on the title compound are strategically chosen to enhance the drug-like properties of the final molecule. The trifluoromethyl group is known to increase metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][9] The fluorine atom at the 8-position can modulate the electronic properties of the ring system and may reduce potential phototoxicity, a known issue with some quinolone-based drugs.[10][11]

Biological Context: Targeting the EGFR/HER Signaling Pathway

The ErbB family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, HER3, and HER4, are key regulators of cell growth, proliferation, and survival.[5] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled signaling and tumor growth.[3][5] Dacomitinib and other 4-anilinoquinazoline-based inhibitors are designed to bind to the ATP-binding site of these kinases, preventing their activation and shutting down these aberrant signaling cascades.[3][4]

Below is a simplified representation of the EGFR signaling pathway targeted by these inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR/HER Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Dacomitinib 4-Anilinoquinazoline Inhibitor Dacomitinib->EGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Sources

Application Note: A Scalable, Two-Step Synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the large-scale synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, a critical building block in modern medicinal chemistry. The protocol detailed herein follows a robust and scalable two-step synthetic pathway, commencing with the cyclization of 2-amino-3-fluorobenzoic acid with trifluoroacetic anhydride to yield an intermediate quinazolinone, followed by a high-efficiency chlorination. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of reaction mechanisms, step-by-step protocols, safety and handling procedures, and characterization data to ensure reliable and reproducible outcomes in a laboratory or pilot plant setting.

Introduction: Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core structure of numerous approved therapeutic agents.[1] Specifically, substituted 4-anilinoquinazolines have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are pivotal in cancer progression.[2] The target compound, this compound, serves as a highly versatile intermediate for creating libraries of such inhibitors.[3][4] The chlorine atom at the C4 position acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for the facile introduction of various aniline derivatives to explore structure-activity relationships (SAR).[2][5] The fluorine and trifluoromethyl groups significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. This guide presents a validated, efficient, and scalable synthesis to meet the growing demand for this key intermediate.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages, designed for high yield and operational simplicity, making it amenable to scale-up.

  • Part I: Cyclocondensation. The process begins with the reaction of commercially available 2-amino-3-fluorobenzoic acid with trifluoroacetic anhydride (TFAA). This step forms the core quinazolinone ring system, yielding the stable intermediate, 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one.

  • Part II: Chlorination. The intermediate quinazolinone is then converted to the final product via chlorination of the C4 hydroxyl group (in its tautomeric form). This is achieved using a standard chlorinating agent like phosphorus oxychloride (POCl₃), often catalyzed by N,N-dimethylformamide (DMF).[6]

The complete workflow is illustrated below.

G cluster_0 Part I: Cyclocondensation cluster_1 Part II: Chlorination A 2-Amino-3-fluorobenzoic Acid C 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one A->C Toluene, Reflux B Trifluoroacetic Anhydride (TFAA) B->C Reagent E This compound C->E Reflux D Phosphorus Oxychloride (POCl3) + cat. DMF D->E Reagent

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

A. Mechanistic Rationale

This reaction is a variation of the Niementowski quinazoline synthesis.[7] The process begins with the acylation of the amino group of 2-amino-3-fluorobenzoic acid by trifluoroacetic anhydride. The resulting amide intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid group, followed by dehydration to form the heterocyclic quinazolinone ring. Trifluoroacetic anhydride serves as both the acylating agent and a powerful dehydrating agent, driving the reaction to completion.

G start 2-Amino-3-fluorobenzoic Acid + TFAA intermediate1 N-acylation intermediate2 Amide Intermediate intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate4 Tetrahedral Intermediate intermediate3->intermediate4 intermediate5 Dehydration product 8-Fluoro-2-(trifluoromethyl) -quinazolin-4(3H)-one intermediate5->product

Caption: Simplified reaction mechanism for quinazolinone formation.

B. Reagent Data
ReagentCAS No.Mol. Weight ( g/mol )Molar Eq.Quantity
2-Amino-3-fluorobenzoic acid825-22-9155.131.015.5 g
Trifluoroacetic anhydride (TFAA)407-25-0210.032.533.1 mL
Toluene108-88-392.14-200 mL
C. Step-by-Step Protocol
  • Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a drying tube (CaCl₂), and a temperature probe.

  • Reagent Charging: Charge the flask with 2-amino-3-fluorobenzoic acid (15.5 g, 0.1 mol) and toluene (200 mL).

  • Addition of TFAA: While stirring the suspension at room temperature, slowly add trifluoroacetic anhydride (33.1 mL, 0.25 mol) dropwise over 15-20 minutes. The addition is exothermic, and a slight temperature increase may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold toluene (2 x 30 mL) and then with hexanes (2 x 30 mL) to remove residual TFAA and byproducts.

  • Drying: Dry the isolated white to off-white solid under vacuum at 50°C to a constant weight.

  • Yield: Expected yield is 20.0 - 22.3 g (86-96%). The product is typically of sufficient purity for the next step without further purification.

Part II: Synthesis of this compound

A. Mechanistic Rationale

The conversion of the quinazolinone to the 4-chloroquinazoline proceeds through the formation of a Vilsmeier-Haack type reagent.[8] Phosphorus oxychloride (POCl₃) reacts with a catalytic amount of N,N-dimethylformamide (DMF) to form the highly electrophilic Vilsmeier reagent. The oxygen of the quinazolinone's amide group attacks this reagent, forming a reactive intermediate. Subsequent attack by a chloride ion and elimination yields the final chlorinated product. This method is highly effective for converting amide-like hydroxyl groups to chlorides.[6][9]

B. Reagent Data
ReagentCAS No.Mol. Weight ( g/mol )Molar Eq.Quantity
8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one-232.121.020.0 g
Phosphorus oxychloride (POCl₃)10025-87-3153.3310.085 mL
N,N-Dimethylformamide (DMF)68-12-273.09cat.1.0 mL
C. Step-by-Step Protocol
  • Reactor Setup: In a well-ventilated chemical fume hood, equip a 250 mL flask with a magnetic stirrer, reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH solution to neutralize HCl fumes), and an addition funnel.

  • Reagent Charging: Charge the flask with 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (20.0 g, 0.086 mol) and phosphorus oxychloride (85 mL, 0.86 mol).

  • Catalyst Addition: Slowly add DMF (1.0 mL) dropwise to the stirring suspension. Gas evolution (HCl) will be observed.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The reaction mixture should become a clear, homogenous solution.

  • Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

  • Work-up (Quenching): CAUTION: This step is highly exothermic and releases HCl gas. Very slowly and carefully pour the concentrated residue onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring.

  • Extraction: Once the ice has melted, extract the aqueous suspension with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

  • Yield: Expected yield of the purified product is 18.2 - 20.5 g (84-94%) as a white to light yellow solid.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Appearance: White to light yellow crystalline solid.

  • Melting Point: To be determined experimentally and compared with literature values.

  • ¹H NMR: Spectral data should be consistent with the proposed structure, showing characteristic aromatic proton signals.

  • ¹⁹F NMR: Two distinct signals are expected, one for the C8-F group and another for the CF₃ group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass [M+H]⁺ should be observed.

  • Purity (HPLC): Purity should be ≥98% for use in subsequent synthetic steps.

Safety and Hazard Management

This synthesis involves several hazardous reagents that require strict safety protocols and appropriate personal protective equipment (PPE). All operations should be performed inside a certified chemical fume hood.

ReagentKey HazardsRecommended PPEHandling and First Aid
Trifluoroacetic Anhydride (TFAA) Corrosive, causes severe skin burns and eye damage, harmful if inhaled, reacts violently with water.[10][11][12]Chemical-resistant gloves (e.g., butyl rubber), safety goggles, face shield, lab coat.Handle under inert atmosphere if possible. In case of contact, immediately flush skin or eyes with water for at least 15 minutes and seek urgent medical attention.[13][14]
Phosphorus Oxychloride (POCl₃) Toxic, corrosive, causes severe burns, reacts violently with water, produces toxic HCl gas.Chemical-resistant gloves, safety goggles, face shield, lab coat. A respirator may be required for large quantities.Handle with extreme care. Quench spills with an inert absorbent material. For skin/eye contact, flush with copious amounts of water and get immediate medical help.
Toluene Flammable liquid and vapor, skin and eye irritant, may cause drowsiness or dizziness.Nitrile gloves, safety glasses, lab coat.Use in a well-ventilated area away from ignition sources.
Dichloromethane (DCM) Suspected carcinogen, skin and eye irritant.Viton or PVA gloves, safety glasses, lab coat.Minimize inhalation and skin contact.

Emergency Procedures:

  • Spills: Absorb spills with an inert, non-combustible material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.[13] Do not use water on TFAA or POCl₃ spills.

  • Fire: Use a dry chemical, CO₂, or foam extinguisher. Do not use water.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Part I: Low Yield of Quinazolinone Incomplete reaction; moisture in reagents/glassware.Extend reflux time and monitor by TLC. Ensure all reagents are anhydrous and glassware is oven-dried.
Part II: Reaction Stalls (remains a slurry) Insufficient catalyst (DMF); low reaction temperature.Add a few more drops of DMF. Ensure the reaction mixture is reaching and maintaining reflux temperature.
Part II: Difficult Work-up (emulsion forms) Vigorous shaking during extraction.Allow layers to separate over time. Add brine to help break the emulsion. Filter through a pad of celite if necessary.
Final Product is Oily or Dark Incomplete removal of POCl₃; degradation during work-up.Ensure complete removal of POCl₃ under vacuum before quenching. Perform the quench slowly at low temperatures. Purify the crude product via column chromatography.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and highly efficient method for the large-scale production of this compound. The use of readily available starting materials, coupled with robust and high-yielding reactions, makes this pathway economically viable and well-suited for applications in pharmaceutical research and process development. Strict adherence to the outlined safety procedures is paramount to ensure the safe execution of this synthesis.

References

  • Organic Syntheses Procedure, 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • Cole-Parmer, Trifluoroacetic anhydride Material Safety Data Sheet. Available from: [Link]

  • Loba Chemie, TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. Available from: [Link]

  • Carl ROTH, Trifluoroacetic anhydride Safety Data Sheet. Available from: [Link]

  • ResearchGate, Model reaction for synthesis of quinazolin-4(3H)-one. Available from: [Link]

  • Generis Publishing, SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology, Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Available from: [Link]

  • Wikipedia, Nifurquinazol. Available from: [Link]

  • Frontiers in Chemistry, Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]

  • Google Patents, CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Molbase, 2-amino-3-fluorobenzoic acid Properties. Available from: [Link]

  • PrepChem.com, Synthesis of 2-fluorobenzonitrile. Available from: [Link]

  • PrepChem.com, Synthesis of 4-chloroquinazoline. Available from: [Link]

  • Google Patents, CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • Google Patents, US5214144A - Process for the preparation of 4-haloquinazolines.
  • ResearchGate, Synthesis of 4-chloroquinazolines. Available from: [Link]

  • National Institutes of Health, A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Available from: [Link]

  • National Institutes of Health, Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available from: [Link]

  • ResearchGate, Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Available from: [Link]

  • PubChemLite, 4-chloro-8-(trifluoromethyl)quinazoline. Available from: [Link]

  • National Institutes of Health, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. Available from: [Link]

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  • PubChem, 4-Chloro-8-(trifluoromethyl)quinoline. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities. This guide is structured to address specific issues you may encounter during your experiments, offering explanations for the underlying chemical principles and providing actionable solutions.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

A common route to the target molecule involves the initial synthesis of the quinazolinone core. This is often achieved through the condensation of an appropriate anthranilic acid or its derivative with a source of the trifluoromethyl group.

Problem 1: Low yield of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one.

Possible Causes & Solutions:

  • Incomplete Cyclization: The cyclization of the intermediate amide can be a critical, yield-determining step.

    • Recommendation: Ensure anhydrous conditions, as water can hydrolyze starting materials and intermediates. High reaction temperatures are often required for this cyclization; however, excessive heat can lead to decomposition.[1] Consider a higher boiling point solvent like Dowtherm A or conduct the reaction under microwave irradiation to achieve the necessary temperature for a shorter duration, which can minimize byproduct formation.[2]

  • Poor Quality of Starting Materials: The purity of the 2-amino-3-fluorobenzoic acid (or a related precursor like 2-amino-3-fluorobenzonitrile) is crucial.[3][4]

    • Recommendation: Recrystallize or purify the starting materials before use. Verify the purity using techniques like NMR or melting point analysis.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction outcome.

    • Recommendation: For the condensation of anthranilic acids with amides (a Niementowski-type reaction), consider using a catalyst to facilitate the reaction at lower temperatures.[1][2] If starting from a benzoxazinone intermediate, the reaction with ammonia or an amine is typically high-yielding.[5][6]

Problem 2: Formation of unexpected byproducts.

Possible Causes & Solutions:

  • Side Reactions of the Trifluoromethyl Group: The trifluoromethyl group is generally stable, but under harsh conditions, side reactions can occur.

    • Recommendation: Monitor the reaction closely using TLC or LC-MS to avoid prolonged reaction times at high temperatures.

  • Oxidation at the C4 Position: The quinazoline ring can be susceptible to oxidation, leading to the formation of a quinazolinone if not already the intended product.[1]

    • Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation.[1]

Step 2: Chlorination of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

The conversion of the quinazolinone to the final 4-chloroquinazoline is a critical step, often employing aggressive chlorinating agents.

Problem 3: Low yield of this compound.

Possible Causes & Solutions:

  • Inefficient Chlorination: The hydroxyl group of the quinazolinone needs to be effectively converted to a chloro group.

    • Recommendation: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[7][8] Using an excess of POCl₃, often as both the reagent and solvent, and refluxing the mixture can drive the reaction to completion.[8] The addition of a catalytic amount of dimethylformamide (DMF) with thionyl chloride (SOCl₂) is another effective method.[2]

  • Product Degradation: The product can be sensitive to the harsh reaction conditions.

    • Recommendation: Careful control of the reaction temperature and duration is essential. Monitor the reaction progress and quench it as soon as the starting material is consumed to avoid the formation of degradation products.

  • Difficult Work-up: The work-up procedure for reactions involving POCl₃ can be challenging and lead to product loss.

    • Recommendation: Quench the reaction by slowly and carefully adding the reaction mixture to ice-water. This highly exothermic process should be performed in a well-ventilated fume hood. After quenching, neutralize the acidic solution to precipitate the product, which can then be extracted with an organic solvent.

Problem 4: Formation of dark, tarry byproducts.

Possible Causes & Solutions:

  • Decomposition under Strong Acidic Conditions: The combination of high temperatures and strong acids can lead to polymerization or decomposition.

    • Recommendation: Lowering the reaction temperature, if possible, or reducing the reaction time can mitigate this. The use of a co-solvent like chloroform or toluene with POCl₃ might allow for better temperature control.[9]

ParameterCondition ACondition BExpected Outcome
Chlorinating Agent POCl₃ (excess)SOCl₂ with catalytic DMFBoth are effective, but POCl₃ is often more vigorous.
Temperature RefluxRefluxHigh temperature is necessary for complete conversion.
Reaction Time 2-4 hours2-4 hoursMonitor by TLC/LC-MS to determine the optimal time.
Work-up Quenching on iceQuenching on iceCareful, slow addition is crucial for safety and yield.

Experimental Workflow Overview

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-3-fluorobenzoic Acid Derivative C Cyclization A->C React with B Trifluoroacetic Anhydride / Other CF3 source B->C D 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one C->D Yields E 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one G Chlorination Reaction E->G React with F POCl3 or SOCl2/DMF F->G H This compound G->H Yields

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus oxychloride (POCl₃) in the chlorination step?

A1: Phosphorus oxychloride serves as both a dehydrating and chlorinating agent. It reacts with the tautomeric hydroxyl form of the quinazolinone to form a phosphate ester intermediate. This intermediate is a good leaving group, which is then displaced by a chloride ion to yield the 4-chloroquinazoline.[7][8]

Q2: Can I use thionyl chloride (SOCl₂) instead of POCl₃?

A2: Yes, thionyl chloride is another common reagent for this type of chlorination.[2] It is often used in the presence of a catalytic amount of DMF. The Vilsmeier-Haack reagent, formed in situ from SOCl₂ and DMF, is the active chlorinating species.

Q3: My reaction mixture turns black during chlorination. What should I do?

A3: A dark reaction mixture often indicates decomposition. This can be caused by excessively high temperatures or prolonged reaction times. Try reducing the reflux temperature by using a suitable co-solvent or shortening the reaction time. Ensure your starting quinazolinone is pure, as impurities can also promote decomposition.

Q4: How can I improve the purity of my final product?

A4: Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel. The choice of purification method will depend on the nature of the impurities.

Q5: Are there any alternative "greener" methods for this synthesis?

A5: Research into greener synthetic methods for quinazolines is ongoing. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, as well as the development of catalyst systems that operate under milder conditions.[10][11] Some modern methods also aim to avoid the use of harsh chlorinating agents like POCl₃.[12]

Q6: What are the key safety precautions for this synthesis?

A6: Both POCl₃ and SOCl₂ are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of these reagents is highly exothermic and should be done slowly with extreme caution.

Detailed Experimental Protocol

Synthesis of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
  • To a solution of 2-amino-3-fluorobenzoic acid in a suitable high-boiling point solvent (e.g., toluene or xylenes), add trifluoroacetic anhydride dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to reflux and monitor the cyclization by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry under vacuum to obtain the quinazolinone intermediate.

Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, suspend the 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the mixture to cool slightly.

  • In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G start Start step1 React 2-amino-3-fluorobenzoic acid with trifluoroacetic anhydride start->step1 step2 Cyclize intermediate (Heat to reflux) step1->step2 step3 Isolate quinazolinone step2->step3 step4 Chlorinate with POCl3 (Heat to reflux) step3->step4 step5 Quench on ice & Neutralize step4->step5 step6 Extract product step5->step6 step7 Purify product (Recrystallization/Chromatography) step6->step7 end End step7->end

Caption: Experimental workflow for the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 797. [Link]

  • Al-Harbi, R. A. K. (2022). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Journal of Heterocyclic Chemistry, 59(12), 2209-2220. [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • Wikipedia. (n.d.). Nifurquinazol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

  • Li, J., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(11), 17799-17813. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(23), 5580. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Akbari, A. (2024). Pocl3 is an efficient catalyst for the synthesis of quinazoline-4(3H)-ones by 2-aminobenzoicacid, organic acid, and ammonium phosphate. 22nd Iranian Chemistry Congress. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1860-1869. [Link]

  • Kumar, A., & Kumar, R. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 761904. [Link]

  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Proceedings of the 2015 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology. Atlantis Press. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. Retrieved from [Link]

  • MedSci. (n.d.). Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives with various 3-substituents. Retrieved from [Link]

  • Penna-Coutinho, J., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(3), 1205-1221. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. Retrieved from [Link]

  • Bulidon, J., & Pavan, C. (1981). U.S. Patent No. 4,277,607. U.S.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Retrieved from [Link]

  • Khan, I., & Iqubal, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 518-533. [Link]

  • Tenti, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1700. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

  • Dai, X., et al. (2022). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 74, 128913. [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. Retrieved from [Link]

  • National Institutes of Health. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Retrieved from [Link]

  • Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.
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Technical Support Center: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No. 959238-18-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. The unique structure of this molecule, featuring a quinazoline core, a trifluoromethyl group, and two different halogen atoms, presents specific challenges and opportunities in its purification. This guide is designed to help you navigate these complexities to achieve high purity and yield.

Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered after the initial synthesis and work-up of this compound.

Q1: My crude product is a dark, oily residue, not the expected solid. What should I do first?

A1: An oily or dark-colored crude product typically indicates the presence of significant impurities, residual solvent, or by-products from the synthesis. The trifluoromethyl group enhances lipophilicity, which can contribute to this issue[1].

  • Initial Step: Attempt to precipitate or crystallize the product. Try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can often coax the desired compound to solidify while dissolving more non-polar impurities.

  • If Solidification Fails: The oil may need to be directly subjected to column chromatography. It's advisable to dissolve the oil in a minimal amount of a strong solvent (like dichloromethane) and then perform a "dry loading" procedure to prevent issues with poor solubility in the column's mobile phase[2].

Q2: After purification, my overall yield is very low. Where could I be losing my product?

A2: Low yield can stem from several stages of the process. A systematic review is necessary.

  • Incomplete Reaction: First, confirm the reaction went to completion using TLC or LC-MS analysis of the crude reaction mixture. Unreacted starting materials are a common source of "low yield."

  • Aqueous Work-up: The quinazoline nitrogen atoms can be basic. During an aqueous wash, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the formation of water-soluble salts of your product.

  • Purification Step:

    • Chromatography: The compound could be irreversibly adsorbing to the stationary phase, especially if using standard silica gel due to strong interactions with the polar quinazoline core[2]. See the chromatography section for troubleshooting this.

    • Recrystallization: You may be using too much solvent, or the chosen solvent might have a significant solubility for your compound even at low temperatures[3]. Always aim for the minimum amount of hot solvent to dissolve the compound.

Q3: My NMR spectrum shows the correct product, but also several small, unidentified peaks. Are these starting materials or by-products?

A3: This is a classic purity issue. The identity of these peaks dictates the best purification strategy.

  • Potential By-products: Synthesis of chloroquinazolines can sometimes lead to the formation of the corresponding 4-hydroxyquinazoline or other isomers if reaction conditions are not strictly controlled[4][5]. These are often more polar.

  • Strategy:

    • TLC Analysis: Run a TLC plate spotting your purified material, the crude material, and the starting materials. This can quickly identify if you are dealing with residual starting materials.

    • Purification Choice: If the impurities are significantly different in polarity, a simple flash column should suffice. If they are very close in polarity, a more careful optimization of the chromatographic conditions or an alternative technique like preparative HPLC may be required[6].

Section 2: Purification Methodologies & Troubleshooting

This section provides a detailed look at the primary purification techniques suitable for this compound.

Workflow: Selecting a Purification Strategy

The following decision tree can guide your choice of purification method based on the state of your crude product.

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid purity_check Assess Purity by TLC/NMR (>90% pure?) is_solid->purity_check Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oily) recrystallize Recrystallization purity_check->recrystallize Yes column Silica Gel Chromatography purity_check->column No final_product High Purity Product recrystallize->final_product column->final_product triturate->is_solid Solidifies triturate->column Remains Oily G cluster_0 Challenges cluster_1 Solutions challenge1 Peak Tailing Strong interaction of basic quinazoline nitrogens with acidic silanols on silica surface. solution1 Mobile Phase Modifier Add 0.5-1% triethylamine (NEt3) or ammonium hydroxide to the eluent to neutralize silanols. challenge1->solution1 challenge2 Co-elution of Impurities Impurities have very similar polarity to the target compound. solution2 Optimize Selectivity - Change mobile phase (e.g., DCM/MeOH instead of Hex/EtOAc). - Use a different stationary phase (e.g., Alumina, C18 reversed-phase). challenge2->solution2 challenge3 Low Recovery Irreversible adsorption of the polar compound to the stationary phase. solution3 Alternative Loading/Phase - Use dry loading technique. - Switch to a less acidic stationary phase like neutral alumina. challenge3->solution3

Sources

Technical Support Center: Synthesis of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted quinazolines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. Quinazolines are a cornerstone of medicinal chemistry, and mastering their synthesis is crucial for drug discovery and development.[1][2][3] This guide is structured to address the most common and challenging issues encountered in the lab, from low yields to complex purification.

Section 1: Troubleshooting Common Problems

This section is designed in a question-and-answer format to directly address specific experimental failures. We will explore the probable causes and provide actionable solutions grounded in chemical principles.

Problem A: Low or No Product Yield

Question: My reaction has a very low yield, or I'm not seeing any product on my TLC/LC-MS. What are the most common causes and how can I fix this?

Low yields are one of the most frequent frustrations in quinazoline synthesis. The issue can typically be traced back to one of four areas: starting materials, reaction conditions, catalyst activity, or product stability.[4]

  • Poor Quality of Starting Materials:

    • The "Why": Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can introduce side reactions that consume your reagents.[4] Moisture is also a common culprit, as it can quench sensitive reagents or catalyze unwanted hydrolysis.[4][5]

    • The Solution: Always verify the purity of your starting materials via NMR, melting point, or another appropriate analytical technique. If purity is questionable, purify them before use. For example, solid aldehydes can be recrystallized, and liquid aldehydes can be distilled.[4] Ensure all glassware is oven-dried and reactions with moisture-sensitive reagents are conducted under an inert atmosphere (e.g., nitrogen or argon).[4][5]

  • Suboptimal Reaction Conditions (Temperature, Solvent, Time):

    • The "Why": Many quinazoline syntheses, like the classic Niementowski reaction, require high temperatures to overcome the activation energy for cyclization.[5] Conversely, excessively high temperatures can cause decomposition of reactants or products.[5] The solvent is equally critical; it must solubilize the reactants and can influence reaction rates and the stability of intermediates.[4][5] For instance, polar solvents like DMF or DMSO are often effective for polar reactants.[4][5]

    • The Solution: A systematic optimization is key.

      • Temperature Screening: Set up small-scale parallel reactions at various temperatures (e.g., 50 °C, 80 °C, 110 °C) and monitor progress by TLC to find the sweet spot.[4][5]

      • Solvent Screening: Test a range of solvents with different polarities (e.g., toluene, DMF, acetonitrile, ethanol) to see which provides the best outcome.[4]

      • Reaction Time: Ensure the reaction is running long enough for completion by monitoring it at regular intervals.[5]

  • Inactive or Poisoned Catalyst:

    • The "Why": In catalyzed reactions (e.g., using copper or palladium), the catalyst's activity is paramount.[6][7] Catalysts can be deactivated by exposure to air or moisture, or "poisoned" by impurities (like sulfur compounds) in the starting materials or solvent.[4][5] Incorrect catalyst loading can also lead to poor performance.

    • The Solution: Use a fresh batch of catalyst or consider an activation procedure if applicable. Optimize the catalyst loading by running test reactions with varying amounts. Ensure your reagents and solvent are free from potential catalyst poisons.

  • Product or Intermediate Decomposition:

    • The "Why": The target quinazoline or a key intermediate might be unstable under the reaction conditions. The quinazoline ring, for example, can be susceptible to hydrolysis and ring-opening, especially under harsh acidic or basic conditions or at high temperatures.[5][8]

    • The Solution: If you suspect instability, test it. Subject a small, pure sample of your product to the reaction conditions (without the starting materials) and monitor for decomposition.[4] If decomposition occurs, consider a milder synthetic route, shorter reaction times, or lower temperatures.[4][5]

LowYieldWorkflow Start Low / No Yield CheckPurity Verify Starting Material Purity Start->CheckPurity Start Here OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity OK? Success Yield Improved CheckPurity->Success Impurities Found & Removed OptimizeSolvent Screen Different Solvents OptimizeTemp->OptimizeSolvent No Improvement? OptimizeTemp->Success Optimal Temp Found CheckCatalyst Check Catalyst Activity/Loading OptimizeSolvent->CheckCatalyst No Improvement? OptimizeSolvent->Success Better Solvent Found TestStability Test Product Stability CheckCatalyst->TestStability No Improvement? CheckCatalyst->Success Catalyst Issue Resolved TestStability->Success Milder Conditions Adopted

Caption: A logical workflow for troubleshooting low reaction yields.

Problem B: Formation of Side Products/Impurities

Question: My reaction is messy, and I'm seeing multiple spots on my TLC. What are the likely side products and how can I prevent them?

The formation of side products is a clear sign that an alternative, undesired reaction pathway is competing with your desired synthesis. Identifying the likely culprits is the first step to suppression.

  • Quinoline Formation (in Friedländer-type Syntheses):

    • The "Why": The Friedländer synthesis, which uses 2-aminobenzaldehydes or ketones, can sometimes yield quinoline derivatives instead of quinazolines if reaction conditions are not well-controlled. This is because the starting materials are very similar to those used in the Niementowski quinoline synthesis.[5][9]

    • Prevention: Careful control of reaction conditions is crucial. The choice of catalyst can significantly influence the outcome. For example, In(OTf)₃ has been shown to be highly effective in promoting the desired Friedländer annulation for quinoline synthesis, highlighting the importance of catalyst selection in directing the reaction pathway.[10] While this reference is for quinolines, the principle of catalyst control applies.

  • Dimerization or Polymerization:

    • The "Why": If a starting material contains two reactive sites, it can lead to the formation of dimers or polymers.[5] This can also occur at high concentrations where intermolecular reactions become more probable.

    • Prevention: Ensure the purity of your starting materials to avoid bifunctional impurities.[5] Running the reaction at a lower concentration (i.e., higher dilution) can favor the desired intramolecular cyclization over intermolecular side reactions.[5]

  • Hydrolysis of the Quinazoline Ring:

    • The "Why": The quinazoline nucleus can be susceptible to hydrolysis, leading to ring-opened byproducts.[8][11] This is often exacerbated by prolonged exposure to acidic or basic aqueous solutions during the work-up.[5]

    • Prevention: Minimize the time the reaction mixture is in contact with acidic or basic aqueous phases. Neutralize the mixture promptly and proceed with extraction. If possible, perform the reaction under neutral conditions.[5]

SideReaction cluster_reactants Reactants cluster_products Potential Products R1 2-Aminobenzaldehyde P1 Desired Quinazoline R1->P1 + Nitrogen Source (e.g., NH4OAc) P2 Side Product: Quinoline Derivative R1->P2 Self-condensation (No N-source) R2 Active Methylene Compound (e.g., β-ketoester) R2->P1 R2->P2 Control Reaction Conditions (Catalyst, Temp, N-Source) Control->P1 Optimized Control->P2 Uncontrolled

Caption: Controlling conditions to favor quinazoline over quinoline products.

Problem C: Purification Challenges

Question: I have product, but I'm struggling to purify it. It's either insoluble ("a brick") or it streaks badly on my silica gel column. What should I do?

Purification is often as challenging as the reaction itself. These issues usually stem from poor solubility or strong interactions with the stationary phase.

  • Poor Solubility:

    • The "Why": Substituted quinazolines, particularly those that are planar and can engage in intermolecular hydrogen bonding, are often poorly soluble in common organic solvents.

    • The Solution:

      • Recrystallization: This is the preferred method for solids. The key is finding the right solvent or solvent system (one in which the compound is highly soluble when hot and poorly soluble when cold).[4] Test small amounts in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water) to find the ideal one.

      • Trituration/Washing: If a high-purity solid precipitates from the reaction, simple washing with a solvent that dissolves impurities but not your product (e.g., cold ethanol, diethyl ether) can be very effective.[12]

  • Issues with Column Chromatography:

    • The "Why": The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silica gel, leading to tailing, streaking, or even irreversible adsorption of the product.[4]

    • The Solution:

      • Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent. Triethylamine (~0.5-1%) is commonly used to "block" the acidic sites on the silica, allowing the basic product to elute cleanly.

      • Switch the Stationary Phase: If silica gel is problematic, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for basic compounds. Reverse-phase chromatography (C18) is another powerful option.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their pros and cons? The most foundational methods are the Niementowski, Friedländer, and Bischler syntheses.[5]

  • Niementowski Reaction: Involves the condensation of anthranilic acids with amides.[5][13] It's a very common method, but often requires high temperatures (>130°C), which can be a drawback.[5][14]

  • Friedländer Synthesis: Uses 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[5] As discussed, it can be prone to forming quinoline side products if not carefully controlled.[5]

  • Bischler Synthesis: Another traditional route that historically required harsh conditions like high temperatures and pressures.[5] Modern methods often use metal catalysis (e.g., Cu, Pd) or microwave assistance to achieve milder conditions, better yields, and shorter reaction times.[1][6][7][13][15]

Q2: How do substituents on the starting materials affect the reaction? Substituents have a significant electronic and steric impact.

  • Electronic Effects: Electron-donating groups on the aniline ring (e.g., 2-aminobenzonitrile) can increase the nucleophilicity of the amino group, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease reactivity.[4][16]

  • Steric Hindrance: Bulky groups near the reaction centers can slow down or prevent the desired cyclization. In such cases, higher temperatures or more active catalysts may be needed to overcome the steric barrier.[5]

Q3: Can microwave-assisted synthesis improve my results? Yes, often significantly. Microwave irradiation (MWI) has become a powerful tool in organic synthesis.[13][17]

  • Advantages: MWI can dramatically reduce reaction times (from hours to minutes), improve yields, and sometimes lead to cleaner reactions with fewer side products compared to conventional heating.[13][15][17]

  • Application: It is particularly effective for reactions that require high temperatures, such as the Niementowski synthesis.[13]

Q4: How can I address regioselectivity when synthesizing on a di-substituted quinazoline? Regioselectivity is a critical challenge, especially when performing nucleophilic aromatic substitution (SNAr) on precursors like 2,4-dichloroquinazoline.

  • The Principle: Generally, the C4 position of the quinazoline ring is more reactive towards nucleophilic attack than the C2 position.[18] This inherent reactivity is often exploited to achieve selective substitution at C4.

  • Controlling Factors: Numerous studies show that reacting 2,4-dichloroquinazoline precursors with various amines (aliphatic, anilines, benzylamines) consistently results in substitution at the C4 position under a range of conditions.[19] However, achieving C2 substitution can be more challenging and may require specific strategies, such as using the unique reactivity of azide-tetrazole tautomerism to direct subsequent reactions to the C2 position.[18]

Section 3: Key Experimental Protocols

These protocols provide a starting point for your experiments. Always remember to adapt them based on the specific reactivity of your substrates and to monitor the reaction's progress.

Protocol 1: General Synthesis of 2-Substituted Quinazolines

This protocol describes a common method via the condensation and subsequent oxidation of a 2-aminobenzylamine with an aldehyde.[4]

  • Reaction Setup: To a solution of 2-aminobenzylamine (1.0 mmol, 1.0 eq) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask equipped with a stir bar, add the corresponding aldehyde (1.1 mmol, 1.1 eq).

  • Oxidation: Add an oxidizing agent (e.g., manganese dioxide, 5.0 mmol, 5.0 eq).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC. Spot the reaction mixture against the starting materials. The reaction is complete when the 2-aminobenzylamine spot has disappeared.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid oxidant (e.g., MnO₂) through a pad of Celite, washing with the reaction solvent or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[20]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.

  • Spotting: Use a capillary tube to spot the starting material(s) and the reaction mixture on the baseline. Make the spots small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., iodine or potassium permanganate).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. The reaction is considered complete when the starting material is no longer visible.[20]

Data Presentation

Table 1: Common Solvents for Quinazoline Synthesis
SolventPolarityBoiling Point (°C)Typical Use CaseReference
TolueneNon-polar111Good for less polar substrates; allows for high temperatures.[4][5]
AcetonitrilePolar Aprotic82Effective for a range of reactions, including catalyzed ones.[4][15]
EthanolPolar Protic78Common, but can sometimes be too reactive or ineffective.[4]
DMFPolar Aprotic153Excellent for dissolving polar reactants; high boiling point.[4][5]
DMSOPolar Aprotic189Highly polar solvent, often used for difficult reactions.[5][20]
WaterPolar Protic100Used in some green chemistry approaches; effective for certain syntheses.[4][16]

References

  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (n.d.). BenchChem.
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  • Troubleshooting common side reactions in quinazoline synthesis. (n.d.). BenchChem.
  • Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Pure and Applied Chemical Sciences. Retrieved from [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). ChemInform. Retrieved from [Link]

  • Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. (2023). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]

  • Methods of synthesis of quinazolines and their condensed analogues – potential anti-inflammatory agents (review). (2023). Journal of Chemistry and Technologies. Retrieved from [Link]

  • Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. (n.d.). BenchChem.
  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Retrieved from [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimizing reaction conditions for the synthesis of 4-(Quinazolin-2-yl)phenol. (n.d.). BenchChem.
  • Wang, Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

  • Ramirez, J., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Tighadouini, S., et al. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. Retrieved from [Link]

  • Pocrnic, M., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. (2022). JoVE. Retrieved from [Link]

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  • van der Heijden, J., et al. (2023). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society. Retrieved from [Link]

  • Niementowski quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Kumar, A., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules. Retrieved from [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Regio-selective synthesis of quinazolines from diaryliodonium salts and nitriles. (n.d.). ResearchGate. Retrieved from [Link]

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  • Al-Suhaimi, E. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]

  • Tighadouini, S., et al. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Current Organic Synthesis. Retrieved from [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2021). Molecules. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Fluorinated Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of fluorinated quinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing these vital heterocyclic compounds. The strategic incorporation of fluorine into the quinazoline scaffold can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity, making these compounds highly valuable in medicinal chemistry.[1][2][3]

This resource is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and classical methods for synthesizing the fluorinated quinazoline core?

A1: The synthesis of fluorinated quinazolines often adapts classical methods, utilizing fluorinated analogs of common precursors. The most foundational routes include:

  • Niementowski Synthesis: This involves the condensation of a fluorinated anthranilic acid with an amide.[4][5] While robust, it can require high temperatures, which may lead to decomposition or side reactions.[4][5]

  • Friedländer Synthesis: This method utilizes a fluorinated 2-aminobenzaldehyde or ketone and a compound with an active methylene group.[4] Careful control of reaction conditions is crucial to prevent the formation of quinoline byproducts.[4]

  • Bischler Synthesis: This traditional method often requires harsh conditions, such as high temperatures and pressures, reacting a fluorinated N-acyl-2-aminobenzylamine with an amine.[4]

Modern approaches often employ transition-metal-catalyzed reactions, which can offer milder conditions and broader substrate scope.[6]

Q2: Why is fluorine substitution so important in quinazoline-based drug discovery?

A2: The incorporation of fluorine into the quinazoline scaffold is a strategic decision in medicinal chemistry for several key reasons:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[7] This makes fluorinated molecules more resistant to metabolic degradation by enzymes like cytochrome P450, often leading to a longer drug half-life.[7]

  • Modulated Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups.[2] This can influence a molecule's solubility, membrane permeability, and interactions with biological targets.[2][3]

  • Improved Binding Affinity: Fluorine can participate in favorable dipole-dipole interactions and weak hydrogen bonds with amino acid residues in target proteins, potentially increasing the potency of the drug candidate.[7]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.[2]

Q3: Are there greener or more efficient alternatives to conventional heating for these syntheses?

A3: Yes, microwave-assisted synthesis has emerged as a powerful technique for the synthesis of quinazoline and quinazolinone derivatives.[5][8] Microwave irradiation (MWI) offers several advantages over traditional heating methods:

  • Rapid Reaction Times: MWI can dramatically reduce reaction times from hours to minutes.[6]

  • Increased Yields: In many cases, microwave-assisted reactions provide higher yields compared to conventional heating.[6]

  • Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.

  • Energy Efficiency: MWI is a more sustainable and economical energy source compared to conventional heating.[8]

Microwave-assisted protocols have been successfully applied to various quinazoline syntheses, including the Niementowski reaction.[5]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of fluorinated quinazoline derivatives.

Scenario 1: Low or No Product Yield

A low or complete lack of product is a common issue. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.

G start Low/No Product Yield check_purity Verify Starting Material Purity (NMR, GC-MS) start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure end_node Improved Yield check_purity->end_node If impure, purify and retry screen_solvent Screen Different Solvents optimize_temp->screen_solvent If no improvement optimize_temp->end_node Improvement observed check_catalyst Check Catalyst Activity/Loading screen_solvent->check_catalyst If no improvement screen_solvent->end_node Improvement observed inert_atm Ensure Inert Atmosphere check_catalyst->inert_atm If catalyzed reaction check_catalyst->end_node Improvement observed workup Optimize Work-up Procedure inert_atm->workup If applicable inert_atm->end_node Improvement observed workup->end_node G start Purification Challenge oily_product Product is an Oil start->oily_product crystallization_fails Crystallization Fails start->crystallization_fails column_issues Issues with Column Chromatography start->column_issues attempt_crystallization Trituration/Solvent-Antisolvent oily_product->attempt_crystallization Attempt Crystallization screen_solvents Test solubility at room temp and boiling point crystallization_fails->screen_solvents Screen Recrystallization Solvents change_stationary_phase Try alumina or deactivated silica column_issues->change_stationary_phase Product sticks to silica salt_formation Form Crystalline Salt (e.g., HCl, picrate) attempt_crystallization->salt_formation If still oily end_node Pure Product salt_formation->end_node Success screen_solvents->end_node Success change_stationary_phase->end_node Success

Caption: Decision-making workflow for purification challenges.

Purification Strategies:
  • Crystallization:

    • Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent system) in which your product has high solubility at high temperatures and low solubility at low temperatures. [9] * Trituration: If your product is an oil, try triturating it with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization. [10]* Salt Formation: Since quinolines and quinazolines are basic, they can often be converted to crystalline salts. [10] * Hydrochloride Salts: Dissolve the oily product in a solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent. [10] * Picrate Salts: Picric acid can form highly crystalline salts with quinolines, which can be filtered and then the free base can be regenerated. [10]* Chromatography:

    • Stationary Phase: If your product is irreversibly adsorbing to silica gel, consider using a different stationary phase like alumina. [9]Alternatively, you can deactivate the silica gel by adding a small amount of triethylamine to the eluent. [9] * Solvent System: Systematically screen different eluent systems to find one that provides good separation of your product from impurities.

By applying these structured troubleshooting and optimization strategies, you can overcome common challenges in the synthesis of fluorinated quinazoline derivatives, leading to improved yields, higher purity, and more efficient workflows.

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Tech Support.
  • Bari, S. S., & Jha, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
  • Bari, S. S., & Jha, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed. [Link]

  • Amrutkar, R. D., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design, 8(3), 1-9.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency.
  • Nosova, E. V., et al. (2018). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Russian Chemical Reviews, 87(8), 738-754.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Tech Support.
  • Urner, L. M., et al. (2021). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry – A European Journal, 27(72), 18035-18044.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Borys, K. M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6513. [Link]

  • Al-Harbi, R. A. K. (2018). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Journal of Heterocyclic Chemistry, 55(4), 959-966.
  • Nematpour, M., et al. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports, 15(1), 12345.
  • Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3426. [Link]

  • Sharma, V., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 853. [Link]

  • Fu, H., et al. (2010). An Ullmann type reaction for synthesis of quinazoline derivatives. Tetrahedron Letters, 51(48), 6323-6326.
  • Zhang, L., et al. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 11(34), 20958-20962. [Link]

  • Sang, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 97. [Link]

  • Chambers, R. D., et al. (1999). Selective Direct Fluorination of Quinoline Derivatives. Journal of Fluorine Chemistry, 98(1), 53-56.
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  • Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(18), 1836-1858.
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Technical Support Center: Catalyst Selection for the Synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex pharmaceutical intermediates. Here, we address specific challenges and frequently encountered issues in the preparation of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, a key building block in medicinal chemistry.[1][2] Our focus is on providing practical, field-proven insights into catalyst selection and reaction optimization, moving beyond standard protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common questions and troubleshooting advice for issues encountered during the synthesis.

Q1: What is the most reliable synthetic strategy for this compound, and where are catalysts most critical?

A1: The most robust and widely adopted method is a two-step synthesis. This approach offers high purity and scalability. Catalysis is crucial in both stages, although the nature of the "catalyst" differs significantly.

  • Step 1: Cyclization/Condensation: The synthesis begins with the formation of the quinazolinone core, specifically 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one. This is typically achieved by reacting a substituted anthranilamide (2-amino-3-fluorobenzamide) with a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate. This step requires a catalyst to drive the cyclization and dehydration.

  • Step 2: Chlorination: The resulting quinazolinone is then converted to the target 4-chloroquinazoline via a nucleophilic substitution reaction using a chlorinating agent. While this is a stoichiometric reaction, its efficiency and rate are often dramatically improved by a catalytic additive.

The overall workflow is summarized in the diagram below.

Synthetic_Workflow A 2-Amino-3-fluorobenzamide C Step 1: Cyclization8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one A->C Acid or Base Catalyst B Trifluoroacetylating Agent (e.g., (CF3CO)2O) B->C E Step 2: Chlorinationthis compound C->E Amine Catalyst (e.g., DMF) D Chlorinating Agent (e.g., POCl3) D->E

Caption: Overall two-step synthetic workflow.

Q2: My initial cyclization to form the quinazolinone is slow and gives low yields. What are the best catalysts and conditions to optimize this step?

A2: This is a common bottleneck. The reaction involves an initial acylation of the amino group followed by an intramolecular cyclization and dehydration. Inefficient catalysis can lead to incomplete reaction or the formation of stable, uncyclized amide intermediates.

Causality: The choice of catalyst is critical for activating the carbonyl group and facilitating the final ring-closing dehydration. The strongly electron-withdrawing nature of the trifluoromethyl group deactivates the carbonyl, making the cyclization challenging without proper catalysis.

Troubleshooting Guide: Step 1 - Cyclization

Problem Potential Cause Recommended Solution & Explanation
Low Conversion Insufficient activation of the trifluoroacetyl group or poor dehydration.Switch to an acid catalyst: Use p-Toluenesulfonic acid (p-TsOH) or methanesulfonic acid (0.1-0.2 equiv.) in a solvent that allows for azeotropic water removal (e.g., toluene, xylene) with a Dean-Stark apparatus. The acid protonates the carbonyl, making it more electrophilic for the intramolecular attack.
Reaction Stalls Reversibility of the cyclization step; accumulation of water.Use a high-boiling polar aprotic solvent: Solvents like DMF or DMSO can be effective, especially with base catalysis (e.g., K₂CO₃).[3] These solvents can help dissolve intermediates and drive the reaction forward at higher temperatures (100-140°C). Ensure all reagents and solvents are anhydrous.[4]
Side Product Formation Degradation of starting material or product at high temperatures.Optimize temperature: Run a temperature screen from 80°C to 120°C.[4] Lower temperatures may require longer reaction times but can improve purity. Use a milder base like diisopropylethylamine (DIPEA) if strong bases cause degradation.
Q3: The chlorination of my quinazolinone is sluggish, incomplete, or results in a dark, impure product. How do I select the right catalyst and conditions?

A3: This step is critical for activating the 4-position for subsequent reactions. The primary challenge is the poor electrophilicity of the lactam carbonyl in the quinazolinone. A standard chlorinating agent like phosphorus oxychloride (POCl₃) alone is often insufficient.

Catalytic Mechanism: The key is to use a catalytic amount of a tertiary amine, most commonly N,N-Dimethylformamide (DMF). POCl₃ reacts with DMF to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. This reagent is a much more powerful electrophile and chlorinating agent than POCl₃ alone, significantly accelerating the reaction under milder conditions.

Troubleshooting Guide: Step 2 - Chlorination

Problem Potential Cause Recommended Solution & Explanation
Incomplete Reaction Insufficient activation of the quinazolinone.Add a catalytic amount of DMF (0.1-0.3 equiv.) to your POCl₃ mixture.[5][6] This will generate the Vilsmeier reagent in situ. Alternatively, other tertiary amines like N,N-diisopropylethylamine (DIPEA) can be used.
Product Degradation / Dark Color Reaction temperature is too high, leading to decomposition.Lower the reaction temperature. With a DMF catalyst, the reaction can often be run effectively at 80-90°C instead of refluxing POCl₃ (105°C). This minimizes the formation of tar-like byproducts.[4]
Difficult Workup Highly exothermic and hazardous quenching of excess POCl₃.Use a co-solvent: Conduct the reaction in a high-boiling inert solvent like toluene or acetonitrile. This allows for a lower concentration of POCl₃, making the final quench with ice/water or a basic solution safer and more controllable.
Hydrolysis Back to Starting Material Presence of water during reaction or workup.Ensure anhydrous conditions. Use freshly distilled POCl₃ and dry glassware. During workup, perform extractions quickly and dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.[4]

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Caption: Troubleshooting flowchart for the chlorination step.

Q4: Are there alternative, single-step metal-catalyzed routes to quinazolines that I should consider for this specific molecule?

A4: While there has been significant progress in transition-metal-catalyzed quinazoline synthesis (e.g., using Cu, Pd, Fe, Ru), these methods are often best suited for derivatives that are difficult to access through classical routes.[7][8][9][10]

  • Applicability: Methods like the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles are elegant and atom-economical.[10]

  • Limitations for this Target: For synthesizing this compound, these routes are less practical. They do not typically generate a 4-chloro substituent directly and would require starting materials that are more complex and expensive than 2-amino-3-fluorobenzamide.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should perform their own optimization based on laboratory-specific conditions and analytical results.

Protocol 1: Synthesis of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-fluorobenzamide (1.0 equiv.).

  • Solvent Addition: Add anhydrous toluene (approx. 10 mL per gram of benzamide).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.1 equiv.).

  • Reagent Addition: Slowly add trifluoroacetic anhydride (1.2 equiv.) to the stirred suspension. The reaction may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. The product will likely precipitate. Filter the solid, wash with cold toluene or hexane, and dry under vacuum to yield the desired quinazolinone as a solid.

Protocol 2: Synthesis of this compound
  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 equiv.).

  • Solvent and Reagent Addition: Add phosphorus oxychloride (POCl₃) (5.0-10.0 equiv.). If desired, use toluene as a co-solvent (5 mL per gram of quinazolinone).

  • Catalyst Addition: Carefully add N,N-Dimethylformamide (DMF) (0.2 equiv.) dropwise.

  • Reaction: Heat the mixture to 90°C and stir for 3-5 hours. Monitor the reaction to completion by TLC or LC-MS, observing the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute NaOH until pH ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). MDPI. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central. [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). PMC - NIH. [Link]

  • Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. (2022). PubMed. [Link]

  • Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2023). PMC - NIH. [Link]

  • Mastering Quinazoline Derivatives: A Guide for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). PMC - NIH. [Link]

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. (2024). Chinese Pharmaceutical Journal. [Link]

  • Process for the preparation of 4-chloroquinolines. (1981).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2022). ScienceDirect. [Link]

  • Preparation of 2,4-dichloroquinazoline. (2009).

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Technical Support Center: Solvent Effects on the Synthesis of Trifluoromethylated Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of trifluoromethylated quinazolines. The strategic incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, lipophilicity, and biological target affinity.[1][2] However, the journey to these valuable molecules is often fraught with challenges, where reaction outcomes can be dramatically influenced by the choice of solvent.

This guide provides in-depth, field-proven insights into the critical role of solvents in these syntheses. Moving beyond simple protocols, we will explore the underlying chemical principles to empower you, the researcher, to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of trifluoromethylated quinazolines in a direct question-and-answer format.

Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the primary factors to investigate?

Answer: Low or non-existent yield is a common hurdle that can often be traced back to a few key parameters, with solvent choice being a primary culprit.

  • Catalyst/Initiator Inactivity: Many trifluoromethylation reactions rely on moisture-sensitive initiators like fluoride sources (e.g., TBAF, CsF).[1] Ensure you are using a rigorously anhydrous fluoride source and dry reaction conditions. For less moisture-sensitive initiators like K₂CO₃, activity can be highly solvent-dependent.[1]

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved at the reaction temperature, the reaction rate will be severely limited.[3] For polar substrates, consider highly polar aprotic solvents like DMF or DMSO. For less polar materials, toluene or dioxane might be more suitable, though they are often found to be less effective for many quinazoline cyclization reactions.[3][4]

  • Sub-optimal Solvent Polarity: The mechanism of quinazoline formation often involves polar intermediates or transition states that are stabilized by polar solvents. A switch from a non-polar solvent to a polar one can dramatically improve yields. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones, non-polar solvents like toluene and THF were found to be ineffective, while highly polar solvents like DMF and water provided excellent yields (85%-91%).[4]

  • Reaction Stalling: If the reaction starts but fails to reach completion, it could be due to catalyst deactivation (especially with moisture-sensitive catalysts) or the formation of inhibiting byproducts.[1] Ensure all glassware is thoroughly dried and reagents are anhydrous.

Question 2: I'm observing the formation of unexpected side products. How can solvent choice help mitigate this?

Answer: Side product formation is a frequent challenge, and the solvent can play a decisive role in directing the reaction toward the desired product.

  • Hydrolysis: The quinazoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[3] While some syntheses work well in water[4], if you suspect hydrolysis is an issue, switching to an anhydrous polar aprotic solvent like DMF or acetonitrile is a logical step.

  • Formation of Benzimidazoles vs. Quinazolines: In some iodine(III)-promoted reactions of amidines, the solvent polarity dictates the product outcome. Nonpolar solvents can favor a C(sp³)-C(sp²) bond formation leading to benzimidazoles, whereas polar solvents promote the desired C(sp²)-N bond formation to yield quinazolines.[5]

  • Oxidation to Quinazolinones: The C4 position of the quinazoline ring can be prone to oxidation, forming a quinazolinone byproduct.[3] While running the reaction under an inert atmosphere is the primary solution, the solvent can influence the solubility of oxygen and the stability of oxidative intermediates.

Question 3: How do I rationally select a solvent for my trifluoromethylated quinazoline synthesis?

Answer: Rational solvent selection is based on understanding the reaction mechanism and the properties of the solvents themselves.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and dipole moments but lack acidic protons (they cannot act as hydrogen-bond donors).[6] They are excellent for Sₙ2-type reactions and for stabilizing charged intermediates without "caging" the nucleophile through hydrogen bonding.[7][8] Many quinazoline syntheses, particularly those involving cyclization steps, are significantly accelerated in solvents like DMF.[1][4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen-bond donors.[6] They are highly effective at stabilizing ions, which favors Sₙ1-type reactions where carbocation intermediates are formed.[9][10] While their hydrogen-bonding capability can sometimes suppress nucleophilicity[7], certain quinazoline syntheses proceed with excellent yields in water[4].

  • Non-Polar Solvents (e.g., Toluene, Hexane, THF): These solvents have low dielectric constants and are generally poor at solvating charged species. They are often found to be ineffective for reactions involving polar starting materials or intermediates, which is common in quinazoline synthesis.[4]

Data Presentation: Solvent Effects on Yield

The choice of solvent can have a profound impact on the yield of the final product. The table below summarizes the reported influence of different solvents on the synthesis of a quinazoline-2,4(1H,3H)-dione derivative.

EntrySolventDielectric Constant (ε)Yield (%)
1Toluene2.4Ineffective
2THF7.6Ineffective
3Ethanol24.6Ineffective
4DMF 36.7 85
5Water 80.1 91
Data adapted from a study on the synthesis of quinazoline-2,4(1H,3H)-diones.[4]

This data clearly illustrates that for this particular transformation, highly polar solvents are essential for achieving high yields.

Experimental Protocols

General Protocol: One-Pot Synthesis of 2-Trifluoromethylquinazolin-4(3H)-ones

This protocol is based on a robust method utilizing trifluoroacetic acid (TFA) as the CF₃ source.[11][12]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the starting anthranilic acid (1.0 equiv.).

  • Solvent and Reagent Addition: Add a suitable anhydrous polar aprotic solvent, such as 1,2-dichloroethane (DCE) or ethyl acetate.[11][12] Add trifluoroacetic acid (TFA) (1.5 - 2.0 equiv.) followed by a dehydrating/coupling agent like propylphosphonic anhydride (T3P®) (1.5 equiv.).[11]

  • First Condensation: Stir the mixture at room temperature or gentle heat (e.g., 40-60 °C) for 1-2 hours to form the intermediate benzoxazinone. Monitor the reaction progress by TLC or LC-MS.

  • Second Condensation: Add the desired amine (1.1 equiv.) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 4-24 hours until the reaction is complete as indicated by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 2-trifluoromethylquinazolin-4(3H)-one.[1]

Visualizations

General Synthesis and Troubleshooting Workflow

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Starting Materials (e.g., Anthranilic Acid + Amine) Reagents Add CF3 Source (e.g., TFA) & Coupling Agent (e.g., T3P) Start->Reagents Solvent Select Solvent (e.g., Polar Aprotic like DCE/DMF) Reagents->Solvent Reaction Heat / Reflux Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Trifluoromethylated Quinazoline Purification->Product Issue Low / No Yield? CheckReagents Check Reagent Purity & Anhydrous Conditions Issue->CheckReagents Yes OptimizeSolvent Optimize Solvent: 1. Increase Polarity (e.g., to DMF) 2. Ensure Reactant Solubility Issue->OptimizeSolvent Yes OptimizeTemp Adjust Temperature & Reaction Time Issue->OptimizeTemp Yes

Caption: General synthesis workflow and troubleshooting decision tree for trifluoromethylated quinazolines.

Solvent Influence on Reaction Intermediates

G Conceptual Impact of Solvent on a Nucleophilic Step cluster_aprotic Polar Aprotic Solvent (e.g., DMF) cluster_protic Polar Protic Solvent (e.g., Methanol) Nu_aprotic Nucleophile (Nu⁻) TS_aprotic [Transition State]ᵟ⁻ Nu_aprotic->TS_aprotic Reactive Solv_aprotic DMF molecules (No H-bonding) Solv_aprotic->TS_aprotic Stabilizes via dipole-dipole Nu_protic Nucleophile (Nu⁻) TS_protic [Transition State]ᵟ⁻ Nu_protic->TS_protic Less Reactive Solv_protic MeOH molecules (H-bonding) Solv_protic->Nu_protic Solvated/'Caged' via H-bonding

Caption: How polar aprotic vs. protic solvents affect nucleophile reactivity and transition state stability.

References

  • Technical Support Center: Optimization of Trifluoromethylation Reactions with TMSCF3 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDu03YpunDAQ6Isg7Kq7yvvhcNB6ZXFV-u1bKaeuGIRTJzbEvWpDaRvee2CJH2qRfnSv7wKsYKWJR9t_XDHByTffYKQv8V54an4TLSedeoprEwmcs5Bh3kC8jGr4IEmhPmMqRF4bIUqdSirTLvXGs-ISpuo91o4ulQbPMJdsCyAtciKJS-NP9OwonXli1DeX01cnsN-gU8d1Drz1lO5VjFIm8OxFwMA7NfzxXCP00eVw==]
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Technical Support Center: Navigating Scale-Up Challenges in 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. This molecule is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. While laboratory-scale synthesis may be straightforward, scaling up production presents unique challenges that require careful process control and a deep understanding of the underlying reaction mechanisms.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your process, and ensure a safe, efficient, and reproducible scale-up.

Section 1: Synthetic Pathway and Core Concepts

The most common and scalable synthetic route to this compound involves a two-step process starting from a readily available anthranilic acid derivative.

  • Step 1: Cyclization/Condensation: 2-Amino-3-fluorobenzoic acid is reacted with trifluoroacetic anhydride (TFAA) or a related reagent to form the quinazolinone ring system. This step creates the core heterocyclic structure.

  • Step 2: Chlorination: The resulting 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one is then chlorinated, typically using phosphorus oxychloride (POCl₃) or a similar agent, to yield the final product.

Visualizing the Workflow

Synthetic_Workflow A 2-Amino-3-fluorobenzoic Acid reagent1 Trifluoroacetic Anhydride (TFAA) Pyridine A->reagent1 B 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one reagent2 Phosphorus Oxychloride (POCl₃) Heat B->reagent2 C This compound reagent1->B Step 1: Cyclization reagent2->C Step 2: Chlorination

Caption: General two-step synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical starting materials for this synthesis?

The primary starting material is 2-amino-3-fluorobenzoic acid .[1][2][3] The quality of this material is paramount; impurities can carry through both steps and complicate purification of the final product. For the second step, the key reagent is the chlorinating agent, most commonly phosphorus oxychloride (POCl₃) .[4][5]

Q2: Why is trifluoroacetic anhydride (TFAA) used in the cyclization step?

Trifluoroacetic anhydride serves a dual purpose. First, it acylates the amino group of the anthranilic acid. Second, the highly electrophilic nature of the trifluoromethyl carbonyl group facilitates the subsequent intramolecular cyclization to form the quinazolinone ring. This reaction is often mediated by a base like pyridine.[6][7][8]

Q3: What are the primary safety concerns during scale-up?

There are two major areas of concern:

  • Reagent Handling: Both TFAA and POCl₃ are highly corrosive and react violently with water. POCl₃ can release HCl gas upon hydrolysis. All handling must be done in a well-ventilated area (e.g., a fume hood) with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.[9][10][11]

  • Exothermic Reactions: The chlorination step, in particular, can be highly exothermic. On a large scale, the rate of addition of the quinazolinone to the POCl₃ (or vice-versa) must be carefully controlled, and the vessel must have adequate cooling capacity to manage the heat evolution and prevent a runaway reaction.

Q4: Can other chlorinating agents be used instead of POCl₃?

While POCl₃ is most common, other reagents like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF), or combinations like triphenylphosphine with N-chlorosuccinimide, can also effect this transformation.[12] However, for scale-up, POCl₃ is often preferred due to its effectiveness and cost. The choice of reagent can impact the impurity profile and workup procedure.

Section 3: Troubleshooting Guide for Scale-Up

This section addresses specific problems encountered during the scale-up process.

Problem 1: Low Yield or Stalled Reaction in Step 1 (Cyclization)
  • Question: My cyclization reaction to form the quinazolinone intermediate is giving low yields or failing to go to completion. What should I investigate?

  • Answer:

    • Potential Cause 1: Insufficient Activation. The reaction relies on the activation of the carboxylic acid and subsequent cyclization. On a larger scale, inefficient mixing can lead to localized concentration gradients.

    • Suggested Solution: Ensure robust mechanical stirring. Slowly add the trifluoroacetic anhydride at a controlled temperature (e.g., 0-5 °C) to prevent side reactions before allowing the mixture to warm. The use of a suitable solvent and base, like pyridine, is critical to facilitate the reaction.

    • Potential Cause 2: Water Contamination. Trifluoroacetic anhydride is extremely sensitive to moisture and will be quenched by water, preventing it from participating in the reaction.

    • Suggested Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is a critical parameter for reproducibility.

Problem 2: Inefficient or "Messy" Chlorination Reaction (Step 2)
  • Question: The chlorination with POCl₃ is not clean. I'm seeing multiple byproducts and a difficult-to-purify crude product. Why is this happening?

  • Answer: This is the most common and critical scale-up challenge. The reaction of quinazolinones with POCl₃ is not a simple substitution; it proceeds through phosphorylated intermediates.[4] Improper control can lead to the formation of stable, hard-to-remove impurities.

    • Potential Cause 1: Formation of Dimeric Impurities. At lower temperatures, a phosphorylated intermediate can react with unreacted quinazolinone starting material, forming a "pseudodimer" that is difficult to convert to the desired product.[4]

    • Suggested Solution: Implement a two-stage temperature protocol. The initial reaction between the quinazolinone and POCl₃ should be conducted under basic conditions (using a hindered base like triethylamine) at a low temperature (< 25 °C) to form the phosphorylated intermediates cleanly. Once this stage is complete, the reaction mixture should be heated to 70-90 °C to drive the conversion of these intermediates to the final 4-chloroquinazoline product.[4] This temperature control is the key to a clean reaction.

    • Potential Cause 2: Degradation from Excessive Heat. While heat is required for the final conversion, prolonged heating at very high temperatures can lead to degradation and the formation of tar-like substances, especially on a large scale where heat distribution may be uneven.

    • Suggested Solution: Monitor the reaction closely by TLC or HPLC. Once the conversion is complete (typically 2-4 hours at 70-90 °C), cool the reaction mixture promptly. Avoid excessive heating times.

Troubleshooting Flowchart: Chlorination Step

Troubleshooting_Chlorination start Problem: Low Yield / Impure Product in Chlorination Step cause1 Cause: Pseudodimer Formation? start->cause1 cause2 Cause: Thermal Degradation? start->cause2 cause3 Cause: Incomplete Conversion? start->cause3 solution1 Solution: Implement two-stage temperature protocol. 1. Add POCl₃ with base at <25°C. 2. Heat to 70-90°C for conversion. cause1->solution1 Yes solution2 Solution: Monitor reaction by HPLC/TLC. Avoid prolonged heating. Ensure even heat distribution. cause2->solution2 Yes solution3 Solution: Ensure ≥1 molar equivalent of POCl₃. Confirm reaction completion via IPC before quenching. cause3->solution3 Yes

Caption: Decision tree for troubleshooting the chlorination step.

Problem 3: Product Isolation and Purification Challenges
  • Question: The workup is difficult. Quenching the reaction mixture is hazardous, and I'm struggling to isolate a pure product.

  • Answer:

    • Potential Cause: Uncontrolled Quench. POCl₃ reacts violently with water. Dumping a large volume of the reaction mixture directly into water is a significant safety hazard and can lead to localized boiling and poor precipitation of the product.

    • Suggested Solution: A reverse quench is often safer and more effective on a large scale. Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel containing ice water. This allows for better temperature control. The product should precipitate as a solid.

    • Potential Cause: Product Hydrolysis. The 4-chloro group is susceptible to hydrolysis back to the quinazolinone starting material, especially in the presence of water at elevated temperatures or non-neutral pH.

    • Suggested Solution: After quenching, filter the precipitated solid quickly and wash it with cold water to remove residual acids. Do not allow the wet cake to sit for extended periods. For extraction-based workups, use a base like sodium bicarbonate to neutralize the aqueous layer carefully, then extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Ensure all subsequent steps are performed under anhydrous conditions.

Section 4: Key Experimental Protocols for Scale-Up

These protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol A: Synthesis of 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (Step 1)
  • Setup: Charge a clean, dry, inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel with 2-amino-3-fluorobenzoic acid (1.0 eq).

  • Solvent: Add a suitable high-boiling solvent like pyridine or N-methyl-2-pyrrolidone (NMP).

  • Cooling: Cool the mixture to 0-5 °C with an external cooling bath.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and quench by pouring it into cold water. The product should precipitate. Filter the solid, wash with water, and dry under vacuum.

Protocol B: Chlorination to this compound (Step 2)
  • Setup: Charge a clean, dry, inerted reactor with phosphorus oxychloride (POCl₃, 5-10 vol). Add a catalytic amount of DMF if desired.

  • Reagent Addition: Slowly add the 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) portion-wise, maintaining the internal temperature below 40 °C. This step can be exothermic.

  • Heating: Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C).

  • Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete in 3-6 hours.

  • Distillation: Once complete, cool the mixture slightly and distill off the excess POCl₃ under vacuum. This is a critical step for simplifying the workup on a large scale.

  • Quench: Cool the residue and very carefully add it to a separate vessel containing vigorously stirred ice water.

  • Isolation: Filter the resulting solid precipitate. Wash the filter cake thoroughly with cold water, followed by a cold aqueous bicarbonate solution, and finally more cold water until the washes are neutral.

  • Drying: Dry the solid product under vacuum at 40-50 °C.

Section 5: Data Summary Table

ParameterStep 1: CyclizationStep 2: ChlorinationKey Considerations for Scale-Up
Primary Reagents 2-Amino-3-fluorobenzoic acid, TFAA8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one, POCl₃Reagent quality is critical. Use anhydrous reagents.
Solvent Pyridine, NMP, or ToluenePOCl₃ (as reagent and solvent)Ensure solvent is anhydrous. POCl₃ is corrosive.
Temperature 0 °C addition, then 80-100 °CPortion-wise addition <40 °C, then reflux (~110 °C)Strict temperature control is vital to prevent side reactions and exotherms.
Typical Time 4-12 hours3-6 hoursMonitor by HPLC to avoid unnecessarily long reaction times.
Typical Yield 85-95%80-90%Yields can drop on scale-up without process optimization.
Workup Aqueous precipitationVacuum distillation of excess POCl₃, then quench on iceControlled quenching and removal of excess POCl₃ are key for safety and purity.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. [Link]

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link]

  • 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. (n.d.). Matrix Fine Chemicals. [Link]

  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[13]. (n.d.). ResearchGate. [Link]

  • Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. (n.d.). PubMed. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.).
  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]

  • Process for the preparation of substituted 3-aminobenzonitriles. (n.d.).
  • Chlorination of 4(3H)-quinazolinone derivatives 56. (n.d.). ResearchGate. [Link]

  • A novel method for the nitration of deactivated aromatic compounds. (n.d.). RSC Publishing. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. (n.d.). IUCr Journals. [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. (n.d.). ResearchGate. [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). LookChem. [Link]

  • Triflic Anhydride-Mediated Beckmann Rearrangement Reaction of β-Oximyl Amides: Access to 5-Iminooxazolines. (n.d.). Indian Academy of Sciences. [Link]

  • This compound. (n.d.). 2a biotech. [Link]

  • Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. (n.d.). Thieme Connect. [Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5‑Fluoro-4-(3H)‑quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. (2021). ACS Publications. [Link]

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analytical techniques for purity assessment of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Google Logo

Technical Support Center: Analytical Techniques for Purity Assessment of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Document ID: G-TSC-2026-01-01

Version: 1.0

Introduction

Welcome to the technical support guide for the analytical purity assessment of this compound (CAS No. 959238-18-7). This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into the methodologies and troubleshooting for this specific molecule. As a complex heterocyclic compound featuring chloro, fluoro, and trifluoromethyl substitutions, it presents unique analytical challenges that require robust and well-understood techniques for accurate purity determination.

This guide follows the principles of method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the described procedures are suitable for their intended purpose.[1][2][3]

Overall Purity Assessment Workflow

A comprehensive purity assessment strategy involves a multi-technique approach to identify and quantify the main component, as well as potential process-related impurities, degradants, and residual solvents. The following diagram illustrates a typical workflow.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Chromatographic Purity cluster_2 Phase 3: Method Validation & Analysis cluster_3 Phase 4: Reporting Sample Sample Receipt 4-Chloro-8-fluoro-2- (trifluoromethyl)quinazoline Solubility Solubility Screening (ACN, MeOH, H2O, etc.) Sample->Solubility Structural Structural Confirmation (NMR, MS, FTIR) Solubility->Structural HPLC_Dev Primary Method: RP-HPLC-UV Development (Purity & Assay) Structural->HPLC_Dev GC_Dev Secondary Method: GC-MS (Volatile Impurities & Solvents) Structural->GC_Dev Validation Method Validation (per ICH Q2(R1)) HPLC_Dev->Validation GC_Dev->Validation Analysis Routine Sample Analysis Validation->Analysis Report Certificate of Analysis (CoA) Generation Analysis->Report

Caption: High-level workflow for purity assessment.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the primary purity assessment of this compound?

A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable primary technique.[4][5][6]

  • Expertise & Causality: The molecule is a non-volatile, UV-active aromatic heterocycle, making it an ideal candidate for HPLC-UV analysis. The trifluoromethyl and halogen groups impart sufficient hydrophobicity for good retention on standard C18 columns. This technique allows for the separation of the main component from non-volatile process impurities and degradation products, enabling accurate quantification of purity by area percent.

Q2: How do the fluoro and trifluoromethyl groups affect my HPLC method development?

A2: These electron-withdrawing groups can influence peak shape and retention.

  • Peak Tailing: The basic nitrogen atoms in the quinazoline ring can interact with acidic residual silanols on the silica-based column packing, leading to peak tailing.[7] The presence of fluorine groups can exacerbate this by altering the pKa of these nitrogens.

    • Solution: Use a low-acidity, high-purity, end-capped C18 or a phenyl-hexyl column. Incorporate a buffer (e.g., phosphate or formate) in the aqueous mobile phase to maintain a consistent pH (typically pH 2.5-4.0) and add a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) at 0.05-0.1% to mask silanol interactions and improve peak symmetry.

  • Retention: The CF3 group significantly increases hydrophobicity. You will likely require a higher percentage of organic solvent (acetonitrile or methanol) in your mobile phase compared to a non-substituted quinazoline. Acetonitrile is often preferred as it typically provides better peak shape and lower UV cutoff.

Q3: What role does Nuclear Magnetic Resonance (NMR) spectroscopy play in the purity assessment?

A3: NMR is crucial for structural confirmation and can be used for quantitative purity assessment (qNMR).

  • Structural Elucidation: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the identity of the molecule.[8][9][10] The ¹⁹F NMR is particularly powerful, providing a clean spectrum with distinct signals for the 8-fluoro and 2-trifluoromethyl groups, which is highly specific and can quickly reveal the presence of fluorine-containing impurities.[11]

  • Quantitative NMR (qNMR): This technique can determine purity without the need for a specific reference standard of the compound itself. By adding a certified internal standard of known purity and concentration to a precisely weighed sample, the absolute purity of the target analyte can be calculated by comparing the integral of a specific analyte proton signal to a signal from the internal standard. This provides an orthogonal check to chromatographic purity.

Q4: Can I use Gas Chromatography (GC) for this compound?

A4: GC is generally not the primary method for the main component's purity but is essential for specific impurities.

  • Applicability: this compound has a relatively high molecular weight and may have limited thermal stability, making it less suitable for direct GC analysis compared to HPLC.

  • Recommended Use: GC-MS is the preferred method for identifying and quantifying volatile organic impurities and residual solvents from the synthesis process.[12][13] A headspace GC-MS method is typically employed for residual solvent analysis. For analysis of thermally stable, volatile impurities, a liquid injection GC-MS method can be developed.[14]

Q5: What are the characteristic signals I should look for in an FTIR spectrum?

A5: Fourier-Transform Infrared (FTIR) spectroscopy is used for functional group identification, confirming the structural backbone.[15][16][17]

  • Expected Peaks:

    • C=N Stretch (quinazoline ring): ~1620-1550 cm⁻¹

    • Aromatic C=C Stretch: ~1500-1400 cm⁻¹

    • C-F Stretch (Ar-F): ~1250-1100 cm⁻¹

    • C-F Stretch (CF₃): Strong, multiple bands typically around ~1350-1150 cm⁻¹

    • C-Cl Stretch: ~850-750 cm⁻¹ The absence of O-H (~3200-3600 cm⁻¹) or N-H (~3300-3500 cm⁻¹) stretches can confirm the integrity of the quinazoline structure.[18]

Troubleshooting Guides

Guide 1: HPLC - Peak Tailing and Poor Resolution

This guide addresses one of the most common issues encountered during the HPLC analysis of nitrogen-containing heterocyclic compounds.[7][19]

HPLC_Troubleshooting Start Problem: Peak Tailing or Splitting Check_pH Is mobile phase pH controlled (buffered)? Start->Check_pH Add_Buffer Action: Add 10-25 mM phosphate or formate buffer (pH 2.5-4.0). Check_pH->Add_Buffer No Check_Modifier Is an ionic modifier (e.g., TFA) being used? Check_pH->Check_Modifier Yes Add_Buffer->Check_Modifier Add_Modifier Action: Add 0.1% TFA to mobile phase to mask silanol interactions. Check_Modifier->Add_Modifier No Check_Column Is the column old or a standard-purity silica? Check_Modifier->Check_Column Yes Add_Modifier->Check_Column Change_Column Action: Switch to a high-purity, end-capped C18 or a Phenyl-Hexyl column. Check_Column->Change_Column Yes Check_Overload Is the sample concentration too high? Check_Column->Check_Overload No Change_Column->Check_Overload Dilute_Sample Action: Reduce sample concentration and/or injection volume. Check_Overload->Dilute_Sample Yes End Problem Resolved Check_Overload->End No Dilute_Sample->End

Caption: Troubleshooting flowchart for HPLC peak shape issues.

Guide 2: GC-MS - No Peak or Low Signal Intensity

Q: I am injecting my sample via liquid injection on the GC-MS, but I don't see a peak for the main compound. What's wrong?

A: This is likely due to thermal degradation in the injector or poor volatility.

  • Step 1: Verify Injector Temperature.

    • Problem: The injector temperature may be too high, causing the molecule to decompose, or too low, preventing volatilization. The chloro and trifluoromethyl groups can be labile at high temperatures.

    • Solution: Start with a lower injector temperature (e.g., 200-220 °C) and gradually increase it. Observe if a peak appears. If you see multiple smaller peaks instead of one main peak, it's a strong indication of degradation.

  • Step 2: Check the GC Column and Method.

    • Problem: The oven temperature program may not be reaching a high enough temperature to elute the compound.

    • Solution: Ensure your oven program ramps to a sufficiently high temperature (e.g., 280-300 °C) and holds for several minutes. Use a low-bleed, mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) suitable for heterocyclic compounds.

  • Step 3: Confirm Sample Solubility and Solvent Choice.

    • Problem: The compound may be precipitating in the injection liner if the solvent is not appropriate or evaporates too quickly.

    • Solution: Ensure the compound is fully dissolved in a high-boiling point solvent compatible with GC, such as Dichloromethane or Ethyl Acetate. Avoid highly volatile solvents like acetone for hot split/splitless injections if possible.

  • Step 4: Consider Derivatization.

    • Problem: If the compound is fundamentally not volatile enough, derivatization may be required.

    • Solution: This is an advanced and often unnecessary step for this type of molecule but remains an option. Silylation could potentially increase volatility, but it adds complexity to the analysis. It is better to optimize the HPLC method first.

Experimental Protocols

Protocol 1: RP-HPLC-UV Purity Method

This protocol provides a robust starting point for method development. All methods must be fully validated according to ICH Q2(R1) guidelines.[1][20]

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18; 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate basic nitrogens, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good elution strength and low UV cutoff.
Gradient 5% B to 95% B over 20 minutesA broad gradient is essential to elute the main peak and any late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time reproducibility.
Detection (UV) 254 nmAromatic systems typically have strong absorbance at this wavelength. A PDA detector should be used to check for peak purity and select the optimal wavelength.
Injection Vol. 5 µLMinimizes potential for column overload.
Sample Prep. 0.5 mg/mL in Acetonitrile/Water (50:50)Ensures complete dissolution and compatibility with the mobile phase.
Protocol 2: ¹⁹F NMR for Identity and Impurity Check
  • Instrument: 400 MHz (or higher) NMR Spectrometer with a fluorine-capable probe.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • Use a standard ¹⁹F pulse program.

    • Set the spectral width to cover the expected chemical shift range for Ar-F and Ar-CF₃ groups (approx. -60 to -120 ppm).

    • Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration if needed.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum (e.g., using an internal standard like C₆F₆ or externally).

    • Look for two primary signals: one for the 8-F (doublet or doublet of quartets) and one for the 2-CF₃ (singlet or doublet).

    • Integrate all signals. Any additional signals in the ¹⁹F spectrum indicate the presence of fluorine-containing impurities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]

  • HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. [Link]

  • Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. [Link]

  • How to Identify Functional Groups in FTIR Spectra. Patsnap. [Link]

  • 4(1H)-quinazolinone, 3-(4-fluorophenyl)-2,3-dihydro-2-(3-hydroxyphenyl)- - Optional[1H NMR]. SpectraBase. [Link]

  • FTIR Spectrum for compound (11). ResearchGate. [Link]

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.[Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ChemRxiv. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Semantic Scholar. [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]

  • News from LabRulezGCMS Library - Week 53, 2025. LabRulez. [Link]

  • GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum. The Journal of Phytopharmacology. [Link]

Sources

Validation & Comparative

A Comparative Guide to Quinazoline-Based Scaffolds and Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Epidermal Growth Factor Receptor (EGFR) inhibitors, contextualizing the role of foundational chemical scaffolds, such as 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline , against clinically-approved, next-generation therapeutics. We will explore the mechanistic differences, comparative efficacy, and the experimental workflows used to validate these critical anti-cancer agents.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival.[1] In normal physiology, the binding of ligands like Epidermal Growth Factor (EGF) triggers receptor dimerization and subsequent autophosphorylation of intracellular tyrosine kinase domains. This phosphorylation initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which drive cell growth and division.

However, in many forms of cancer, particularly non-small cell lung cancer (NSCLC), EGFR signaling is dysregulated through gene amplification, protein overexpression, or activating mutations.[2] These aberrations lead to constitutive, ligand-independent kinase activity, resulting in uncontrolled cell proliferation and tumor progression, making EGFR a prime therapeutic target.[2]

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of EGFR-driven cancers. At the heart of many first and second-generation inhibitors lies the quinazoline core.[1][3] This heterocyclic scaffold has proven to be an ideal framework for designing molecules with high affinity for the ATP-binding site of the EGFR kinase domain.[3][4]

A compound like This compound represents a modern, functionalized building block for developing such inhibitors.[5] While not an active drug itself, it is a chemical intermediate whose structural features are highly relevant:[6][7]

  • The quinazoline core provides the fundamental structure for ATP-pocket binding.

  • The 4-Chloro position is a reactive site, enabling the crucial coupling of an aniline group, a hallmark of many competitive EGFR inhibitors (e.g., Gefitinib, Erlotinib).[8]

  • Fluoro and Trifluoromethyl groups are often incorporated by medicinal chemists to enhance metabolic stability, membrane permeability, and binding affinity.[9]

Therefore, while we cannot assess the biological activity of this specific intermediate directly, we can use its structural class—the 4-anilinoquinazolines—as a basis for comparison against more advanced inhibitors.

A Generational Leap: Comparative Analysis of EGFR Inhibitors

The clinical journey of EGFR inhibitors is best understood through their generational evolution, each designed to overcome the limitations of the last.

First-Generation TKIs (Reversible, Quinazoline-Based)

Examples: Gefitinib, Erlotinib

  • Mechanism of Action: These 4-anilinoquinazoline derivatives function as reversible, competitive inhibitors of the EGFR tyrosine kinase. They occupy the ATP-binding pocket, preventing receptor autophosphorylation and blocking downstream signaling.

  • Target Profile: They are most effective against the common activating mutations (Exon 19 deletions and L858R substitution) but also inhibit wild-type (WT) EGFR. This lack of selectivity is responsible for common side effects like skin rash and diarrhea.

  • Acquired Resistance: The long-term efficacy of first-generation TKIs is limited by the emergence of acquired resistance, predominantly through the T790M mutation in exon 20. This "gatekeeper" mutation increases the receptor's affinity for ATP, reducing the inhibitor's ability to compete effectively.[10]

Third-Generation TKIs (Irreversible, Pyrimidine-Based)

Example: Osimertinib

  • Mechanism of Action: Osimertinib represents a significant evolution. It is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.

  • Target Profile: It was rationally designed to be highly selective for both the initial activating mutations (Del19, L858R) and the T790M resistance mutation, while largely sparing WT EGFR. This enhanced selectivity translates to a better safety profile and potent activity in patients who have developed resistance to first-generation drugs.

  • Acquired Resistance: While highly effective, resistance to Osimertinib can also develop, often through the emergence of a C797S mutation , which removes the cysteine residue required for covalent binding.

The diagram below illustrates the core mechanism of EGFR signaling and the point of TKI intervention.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimer EGFR->EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K 3. Pathway Activation RAS Ras EGFR->RAS EGF EGF (Ligand) EGF->EGFR 1. Ligand Binding & Dimerization ATP ATP ATP->EGFR TKI EGFR TKI (e.g., Quinazolines) TKI->EGFR Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and TKI point of inhibition.

Quantitative Comparison of Inhibitor Potency

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound. The table below summarizes representative IC50 values for key EGFR inhibitors against cell lines with different EGFR mutation statuses.

InhibitorGenerationTarget Cell Line (EGFR Status)IC50 (nM)Key Insight
Gefitinib 1st (Quinazoline)PC-9 (Exon 19 del)~7Potent against activating mutations.
H3255 (L858R)~12Potent against activating mutations.
H1975 (L858R + T790M)>10,000Ineffective against T790M resistance.
Erlotinib 1st (Quinazoline)PC-9 (Exon 19 del)~7-1185Similar profile to Gefitinib.
H1975 (L858R + T790M)>10,000Ineffective against T790M resistance.
Osimertinib 3rd (Pyrimidine)PC-9 (Exon 19 del)~10Potent against activating mutations.
H1975 (L858R + T790M)~12Highly potent against T790M resistance.
A431 (Wild-Type)~596Significantly less potent against WT, indicating high selectivity.

Note: IC50 values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources.

Experimental Protocols for Inhibitor Characterization

Validating a potential EGFR inhibitor requires a systematic experimental approach. The following protocols outline two fundamental assays for determining inhibitor potency and target engagement.

Workflow cluster_assays 3. Biological Assays start Start: Candidate Inhibitor culture 1. Cell Culture (EGFR Mutant & WT Lines) start->culture treat 2. Dose-Response Treatment (Serial Dilutions of Inhibitor) culture->treat viability A. Cell Viability Assay (e.g., MTT, Resazurin) treat->viability western B. Target Engagement Assay (Western Blot for p-EGFR) treat->western analyze_ic50 4a. Data Analysis (Calculate IC50) viability->analyze_ic50 analyze_pEGFR 4b. Data Analysis (Quantify p-EGFR levels) western->analyze_pEGFR conclusion Conclusion: Determine Potency & Selectivity analyze_ic50->conclusion analyze_pEGFR->conclusion

Caption: Experimental workflow for EGFR inhibitor screening.

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol uses a colorimetric method (e.g., MTT or Resazurin) to measure the metabolic activity of cells, which serves as a proxy for cell viability.

1. Cell Seeding: a. Culture EGFR-dependent cancer cell lines (e.g., PC-9, H1975) to ~80% confluency. b. Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

2. Compound Treatment: a. Prepare a 2x concentrated serial dilution of the test inhibitor (e.g., from 100 µM to 0.01 nM) in culture medium. b. Remove the existing medium from the 96-well plate and add 100 µL of the appropriate inhibitor dilution to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. c. Incubate the plate for 72 hours at 37°C, 5% CO2.

3. Viability Measurement (Resazurin Example): a. Add 20 µL of Resazurin reagent to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

4. Data Analysis: a. Subtract the background fluorescence (media-only wells). b. Normalize the data to the vehicle control (100% viability). c. Plot the normalized viability against the log of the inhibitor concentration and fit a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for EGFR Phosphorylation

This protocol directly measures the inhibitor's ability to block EGFR autophosphorylation, confirming on-target activity.

1. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to ~80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal signaling. c. Pre-treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2 hours. d. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

2. Protein Extraction: a. Immediately place the plate on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. SDS-PAGE and Immunoblotting: a. Determine protein concentration using a BCA assay. b. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. c. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. e. Incubate with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C. f. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL chemiluminescent substrate and an imaging system.

4. Normalization: a. Strip the membrane and re-probe with an antibody for total EGFR to confirm equal protein levels. b. Re-probe again with a loading control antibody (e.g., β-Actin or GAPDH) to ensure equal protein loading across lanes. c. Quantify band intensities using densitometry software. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.

Conclusion and Future Outlook

The journey from foundational scaffolds like This compound to highly selective, covalently-binding drugs like Osimertinib illustrates the power of rational drug design in oncology. While first-generation quinazoline-based inhibitors established EGFR as a druggable target, their limitations paved the way for next-generation therapies that offer improved efficacy and safety by selectively targeting mutant forms of the receptor.

The ongoing challenge of acquired resistance, such as the C797S mutation that thwarts Osimertinib, continues to drive innovation. Future research is focused on developing fourth-generation, allosteric inhibitors that bind to sites other than the highly mutable ATP pocket, ensuring that the arsenal of EGFR-targeted therapies continues to expand for the benefit of patients worldwide.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (Source: Link)

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: Link)

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (Source: Link)

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: Link)

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: Link)

  • The Quinazoline Scaffold: A Cornerstone in EGFR Inhibition, A Comparative Look at Gefitinib. (Source: Link)

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (Source: Link)

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: Link)

  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. (Source: Link)

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. (Source: Link)

  • Representative quinazoline‐based EGFR inhibitors and trifluoromethyl‐containing anti‐cancer drugs. (Source: Link)

  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. (Source: Link)

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (Source: Link)

  • Process for the preparation of 4-chloroquinolines. (Source: Link)

  • Quinazoline derivatives: synthesis and bioactivities. (Source: Link)

  • This compound. (Source: Link)

  • 4-Chloro-8-fluoroquinazoline. (Source: Link)

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (Source: Link)

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). (Source: Link)

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (Source: Link)

  • Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines. (Source: Link)

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (Source: Link)

  • 4-chloro-quinazoline. (Source: Link)

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (Source: Link)

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Chloro vs. Fluoro Substitution in Quinazolines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic modification of this scaffold is a cornerstone of drug design, and among the most impactful substitutions are halogens. This guide provides a comprehensive comparative analysis of chloro- and fluoro-substitution on the quinazoline ring system, offering insights into their differential effects on synthesis, physicochemical properties, and biological activity to aid researchers in making informed decisions during the drug discovery process.

The Strategic Role of Halogen Substitution in Quinazoline Drug Design

Halogenation is a powerful tool in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[5][6][7] Fluorine and chlorine, in particular, are frequently employed due to their unique electronic and steric properties.[8][9] Fluorine, with its high electronegativity and small van der Waals radius, can alter molecular conformation, pKa, and metabolic stability, often enhancing membrane permeability.[5][10] Chlorine, being larger and more polarizable, can introduce favorable halogen bonding interactions and significantly impact lipophilicity.[6][8] Understanding the nuanced differences between these two halogens is critical for optimizing drug candidates.

Comparative Synthesis of Chloro- and Fluoro-Substituted Quinazolines

The synthesis of halogenated quinazolines can be achieved through various established routes, often starting from appropriately substituted anthranilic acids or 2-aminobenzonitriles.

General Synthetic Approaches:

  • From Substituted Anthranilic Acids: A common method involves the condensation of a halogen-substituted anthranilic acid with a suitable reagent like an acyl chloride, followed by cyclization.[11] For instance, 5-chloroanthranilic acid can be reacted with an appropriate acid chloride to form an N-acylanthranilic acid, which is then cyclized to the corresponding quinazolinone.

  • From 2-Aminobenzonitriles: Halogen-substituted 2-aminobenzonitriles can undergo cyclocondensation with reagents like formic acid to yield quinazolin-4(1H)-ones.[12]

  • Domino Reactions for Fluoro-quinazolines: Sustainable and efficient synthesis of fluorine-substituted quinazolines can be achieved through domino sequences, which can expand the library of potential antiviral compounds.[13]

  • Chlorination of Quinazolinones: Existing quinazolinone scaffolds can be chlorinated using reagents like phosphorus oxychloride (POCl3).[14][15]

Experimental Protocol: Synthesis of a 4-Chloroquinazoline from a Quinazolin-4(3H)-one

This protocol describes a general procedure for the chlorination of a quinazolin-4(3H)-one using phosphorus oxychloride (POCl3), a common method for preparing 4-chloroquinazoline intermediates.

Materials:

  • Quinazolin-4(3H)-one derivative

  • Phosphorus oxychloride (POCl3)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Toluene (or another suitable high-boiling solvent)

  • Ice bath

  • Heating mantle with a reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the quinazolin-4(3H)-one derivative in toluene.

  • If desired, add a catalytic amount of N,N-Diisopropylethylamine (DIPEA).

  • Cool the mixture in an ice bath.

  • Slowly add an excess of phosphorus oxychloride (POCl3) to the cooled suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically around 85-110 °C) for several hours (e.g., 2-5 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 4-chloroquinazoline.

This is a generalized protocol and may require optimization for specific substrates.

Physicochemical Properties: A Head-to-Head Comparison

The choice between chlorine and fluorine substitution can dramatically alter the physicochemical profile of a quinazoline derivative, impacting its solubility, lipophilicity, and ability to interact with its biological target.

PropertyFluoro-SubstitutionChloro-SubstitutionRationale & Implications
Lipophilicity (logD) Lower increase compared to chloro.Significantly increases lipophilicity.[8]Chlorine's larger size and greater polarizability contribute more to lipophilicity. This can enhance membrane permeability but may also increase metabolic liability and reduce aqueous solubility.
Aqueous Solubility Generally improves solubility compared to the parent compound.[8]Generally decreases solubility compared to the parent compound.[8]Fluorine's high electronegativity can lead to more polarized C-F bonds, potentially improving interactions with water.
pKa Can lower the pKa of nearby basic nitrogen atoms.Has a less pronounced effect on pKa compared to fluorine.Fluorine's strong electron-withdrawing nature reduces the basicity of adjacent amines, which can affect target binding and pharmacokinetic properties.
Halogen Bonding Weaker halogen bond donor.Stronger halogen bond donor.[8]Chlorine's more polarizable nature allows it to form more significant halogen bonds with electron-rich atoms like oxygen and sulfur in protein binding pockets, potentially increasing binding affinity.[8][16]
Metabolic Stability Can block sites of metabolism (P450 oxidation).[5][10]Can also block metabolic "soft spots".[6]The strong C-F bond is more resistant to enzymatic cleavage than a C-H bond. While both halogens can improve metabolic stability, the specific context of the molecule is crucial.

Biological Activity: Potency, Selectivity, and Therapeutic Applications

Both chloro- and fluoro-substituted quinazolines have demonstrated a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][13][17][18][19] The choice of halogen can fine-tune the potency and selectivity of these compounds.

Anticancer Activity: Many quinazoline-based anticancer agents, such as EGFR tyrosine kinase inhibitors, feature halogen substitutions. Structure-activity relationship (SAR) studies have indicated that compounds with chloro- or fluoro-substituted benzene rings can exhibit high anticancer activity.[2] In some cases, chloro-substituted analogs show slightly higher activity than their fluoro counterparts, potentially due to favorable halogen bonding interactions in the kinase active site.[8] For instance, a study on Aurora A kinase inhibitors found that halogen substitution on the terminal phenyl ring enhanced activity, with a compound bearing both a fluorine on the quinazoline core and a bromine on the phenyl ring being the most potent.[20]

Antimalarial and Antibacterial Activity: Both fluoro- and chloro-substituted 2,4-diaminoquinazolines have been synthesized and evaluated for their antimalarial and antibacterial activities.[17][19] Primary screening has shown that several of these compounds exhibit potent suppressive effects against P. berghei in mice and activity against various bacterial strains.[17][19]

Comparative Binding Affinity: A molecular matched-pair analysis of a large dataset of compounds revealed that chlorinated compounds were, on average, slightly more active than their fluorinated counterparts in terms of binding constants (pIC50).[8] This corresponds to an average increase in binding affinity of about 10-12% for the chloro-substituted compounds.[8] However, it is important to note that this is a general trend, and in many specific cases, the fluoro-substituted compound is significantly more active.[8] The smaller size of fluorine can sometimes provide a better fit in a constrained binding pocket.[8]

Experimental Workflow for Comparative Evaluation

To systematically compare the effects of chloro- versus fluoro-substitution, a structured experimental workflow is essential.

G cluster_0 Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Evaluation cluster_3 In Vivo & ADME Studies Synthesis Synthesis of Chloro & Fluoro Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Aqueous Solubility Assay Characterization->Solubility Lipophilicity logD Determination Characterization->Lipophilicity pKa pKa Measurement Characterization->pKa Binding_Assay Target Binding Assay (e.g., Kinase Assay) Characterization->Binding_Assay Cell_Assay Cell-Based Potency Assay (e.g., MTT) Binding_Assay->Cell_Assay Metabolic_Stability Microsomal Stability Assay Cell_Assay->Metabolic_Stability PK_Study Pharmacokinetic Study in Animal Model Metabolic_Stability->PK_Study Efficacy_Study In Vivo Efficacy Study PK_Study->Efficacy_Study

Caption: A generalized experimental workflow for the comparative study of chloro- and fluoro-substituted quinazolines.

Conclusion

The decision to incorporate a chloro or fluoro substituent onto a quinazoline scaffold is a multifaceted one, with each halogen offering a distinct set of advantages and disadvantages. Chlorine tends to provide a greater enhancement of lipophilicity and can form stronger halogen bonds, which may lead to increased binding affinity.[8] Fluorine, on the other hand, is often more effective at improving aqueous solubility and can be a superior metabolic blocker due to the strength of the C-F bond.[5][8][10] Ultimately, the optimal choice is context-dependent and must be guided by empirical data derived from a systematic comparative analysis as outlined in this guide. By carefully considering the interplay between synthesis, physicochemical properties, and biological activity, researchers can harness the power of halogen substitution to design more effective and safer quinazoline-based therapeutics.

References

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  • Liu, J. Q., et al. (1991). [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines]. Yao Xue Xue Bao, 26(11), 821-8.
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  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (n.d.). NIH. Available from: [Link]

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A Researcher's Guide to Validating the Biological Target of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, quinazoline-based scaffolds have emerged as a "privileged structure," demonstrating a remarkable capacity for interaction with a diverse array of biological targets.[1][2] The specific compound, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, with its distinct halogenation and trifluoromethyl moiety, presents as a promising candidate for targeted therapeutic development. The trifluoromethyl group, in particular, is a bioisostere often employed to enhance metabolic stability and binding affinity.[3] This guide provides a comprehensive, technically-grounded framework for researchers to elucidate and validate the primary biological target of this compound. Our focus will be on a systematic, multi-pronged approach that moves from broad, cell-based observations to specific, direct target engagement, ensuring a high degree of scientific rigor.

While the precise biological target of this compound is not yet definitively established in publicly available literature, the extensive research on analogous structures strongly suggests its likely mechanism of action is through the inhibition of protein kinases.[4][5][6] Specifically, the 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][6] Furthermore, related fluoro- and trifluoromethyl-substituted quinazolines have shown activity against other kinases such as Aurora A kinase[7] and, more recently, Werner helicase (WRN).[8][9][10]

This guide will therefore proceed under the primary hypothesis that this compound is a protein kinase inhibitor. We will outline a validation workflow to test this hypothesis, using both established and cutting-edge methodologies. We will also compare its potential performance with well-characterized inhibitors of related targets.

Part 1: Initial Cellular Phenotyping and Target Class Identification

The first step in validating a biological target is to observe the compound's effect on whole cells. This provides a broad phenotypic signature that can guide more specific downstream experiments.

Anti-proliferative Screening

A logical starting point is to assess the compound's ability to inhibit the growth of cancer cell lines known to be dependent on specific kinase signaling pathways.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line Selection: Choose a panel of human cancer cell lines with well-characterized kinase dependencies. For example:

    • A549 (Lung Carcinoma): High expression of wild-type EGFR.

    • NCI-H1975 (Lung Adenocarcinoma): Expresses the L858R/T790M double mutant EGFR, which is resistant to first-generation EGFR inhibitors.

    • MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive, with signaling pathways often involving PI3K/Akt.

    • K562 (Chronic Myelogenous Leukemia): Driven by the BCR-Abl fusion kinase.

    • PC3 (Prostate Cancer): Androgen-independent, often with activated PI3K/Akt signaling.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparative Data (Hypothetical):

CompoundA549 IC50 (µM)NCI-H1975 IC50 (µM)MCF-7 IC50 (µM)K562 IC50 (µM)PC3 IC50 (µM)
This compound 5.24.815.7>1008.1
Gefitinib (EGFR Inhibitor) 0.0210.55.6>100>100
MK-2206 (Akt Inhibitor) 2.11.80.53.20.8

Interpretation of Hypothetical Results:

The hypothetical data suggest that our compound has broad anti-proliferative activity, with notable potency against EGFR-dependent cell lines (A549 and NCI-H1975). The activity against NCI-H1975, which is resistant to gefitinib, suggests a potentially different binding mode or a broader kinase inhibition profile. The lack of activity against K562 suggests it does not potently inhibit BCR-Abl.

Part 2: Direct Target Engagement and Specificity

Having established a cellular phenotype, the next critical step is to demonstrate a direct interaction between the compound and its putative target protein.

In Vitro Kinase Inhibition Assays

Biochemical assays using purified enzymes are the gold standard for confirming direct inhibition.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., recombinant human EGFR, Aurora A kinase), the kinase-specific substrate (e.g., a synthetic peptide), and ATP at its Km concentration.

  • Compound Addition: Add this compound at a range of concentrations. Include a positive control inhibitor (e.g., gefitinib for EGFR) and a no-inhibitor control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the IC50 value for the inhibition of the kinase.

Comparative Data (Hypothetical):

CompoundEGFR IC50 (nM)Aurora A IC50 (nM)VEGFR2 IC50 (nM)
This compound 8512002500
Gefitinib 25>10,0003700
Alisertib (Aurora A Inhibitor) >10,0001.2>10,000

Interpretation of Hypothetical Results:

This data would strongly suggest that EGFR is a primary target of our compound, although it is less potent than the established inhibitor gefitinib. The weaker off-target inhibition of Aurora A and VEGFR2 indicates a degree of selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells (e.g., A549) with this compound at a high concentration (e.g., 50 µM) or with a vehicle control for 1-2 hours.

  • Cell Lysis and Heating: Harvest and lyse the cells. Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., EGFR) remaining in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Target Engagement Logic

cluster_0 Target Validation Workflow Start Start Phenotypic_Screening Anti-proliferative Assay (MTT) Start->Phenotypic_Screening Observe cellular effect Biochemical_Assay In Vitro Kinase Assay Phenotypic_Screening->Biochemical_Assay Identify putative target class Target_Engagement Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->Target_Engagement Confirm direct inhibition Pathway_Analysis Western Blot for Phospho-proteins Target_Engagement->Pathway_Analysis Verify target engagement in cells Conclusion Conclusion Pathway_Analysis->Conclusion Confirm downstream pathway modulation

Caption: A streamlined workflow for validating the biological target of a novel compound.

Part 3: Elucidating the Mechanism of Action in a Cellular Context

Confirming direct target binding is essential, but understanding the downstream consequences of this interaction is equally important for validating the mechanism of action.

Analysis of Downstream Signaling

If this compound inhibits EGFR, it should block the downstream signaling cascade initiated by this receptor.

Experimental Protocol: Western Blotting for Phospho-proteins

  • Cell Culture and Serum Starvation: Culture A549 cells until they reach 80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or a control inhibitor (gefitinib) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF; 100 ng/mL) for 15 minutes to activate the EGFR pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Interpretation:

A dose-dependent decrease in the levels of p-EGFR, p-Akt, and p-ERK in the presence of the compound would provide strong evidence that it inhibits the EGFR signaling pathway in cells.

Visualization of the Hypothesized Signaling Pathway

cluster_pathway Hypothesized EGFR Signaling Pathway cluster_downstream Downstream Effectors EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Compound 4-Chloro-8-fluoro-2- (trifluoromethyl)quinazoline Compound->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR by the compound blocks downstream pro-survival signaling.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for validating the biological target of this compound. By progressing from broad cellular effects to specific biochemical and cell-based target engagement assays, and finally to the analysis of downstream signaling, researchers can build a comprehensive and compelling case for the compound's mechanism of action.

Should the primary hypothesis of kinase inhibition prove incorrect, the initial phenotypic data can guide the exploration of alternative targets. For instance, if the compound induces apoptosis without affecting the cell cycle, as has been observed for some trifluoromethylated quinazolines[12], this could suggest a different mechanism, perhaps involving the recently implicated Werner helicase.[8][9][10] The same principles of direct target engagement and pathway analysis would apply, substituting the appropriate target protein and downstream markers.

Ultimately, the validation of a biological target is an iterative process that requires careful experimental design, the use of appropriate controls, and the logical interpretation of data. The framework presented here provides a robust starting point for any researcher seeking to unlock the therapeutic potential of novel chemical entities like this compound.

References

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  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 160-182. Available at: [Link][3]

  • Yu, G., et al. (2023). Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. Investigational New Drugs, 41(5), 523-537. Available at: [Link][8]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Omega, 8(3), 3245-3255. Available at: [Link][13]

  • Yu, G., et al. (2024). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Medicinal Chemistry Research, 33(1), 1-15. Available at: [Link][9]

  • Anizon, F., et al. (2023). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules, 28(21), 7351. Available at: [Link]

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The 2-(Trifluoromethyl)quinazoline Scaffold: A Privileged Motif in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design

In the landscape of medicinal chemistry, the quinazoline core stands out as a "privileged scaffold," forming the backbone of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its rigid, bicyclic structure provides a versatile platform for introducing diverse functionalities, enabling fine-tuning of pharmacological properties. The introduction of a trifluoromethyl (-CF3) group at the 2-position of the quinazoline ring has emerged as a particularly fruitful strategy in drug design. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)quinazolines, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of substituents on this core, supported by experimental data, and provide detailed protocols to empower further research and development.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to significantly modulate a molecule's physicochemical and biological properties.[3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.[3][4] When appended to the quinazoline scaffold, the -CF3 group can enhance binding affinity to target proteins and improve cell permeability, making 2-(trifluoromethyl)quinazolines a compelling class of compounds for therapeutic development.[5][6]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(trifluoromethyl)quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system. Extensive research, particularly in the context of anticancer agents targeting protein kinases like EGFR and VEGFR, has illuminated key SAR trends.[7][8][9]

Substitutions at the 4-Position: The Gateway to Potency

The 4-position of the quinazoline ring is a critical determinant of activity, often serving as the primary point of interaction with the hinge region of kinase domains. The introduction of an amino group at this position, particularly an anilino moiety, is a well-established strategy for achieving potent kinase inhibition.[2][7]

Compound R1 (4-position) Target/Cell Line IC50 (µM) Reference
1a -NH-(3-chlorophenyl)PC33.15[5]
1b -NH-(3-chlorophenyl)LNCaP3.37[5]
1c -NH-(3-chlorophenyl)K5624.12[5]
2a -NH-(3-ethynylphenyl)A5494.26[10]
2b -NH-(3-ethynylphenyl)HCT1163.92[10]
2c -NH-(3-ethynylphenyl)MCF-70.14[10]

As illustrated in the table above, substituted anilino groups at the 4-position can confer potent antiproliferative activity. The electronic properties and steric bulk of the substituents on the aniline ring play a crucial role in modulating this activity. For instance, small hydrophobic substituents like chlorine and methyl groups on the aniline ring have been shown to enhance inhibitory activity against both EGFR and VEGFR2.[7]

The Influence of Substituents at the 6- and 7-Positions

The 6- and 7-positions of the quinazoline core are solvent-exposed in many kinase binding pockets, providing opportunities to introduce groups that can improve solubility, selectivity, and overall potency.

Compound R2 (6-position) R3 (7-position) Target/Cell Line IC50 (µM) Reference
3a -H-ClS. aureus (JE2)0.6[11]
3b -H-CF3S. aureus (JE2)0.3[11]
4a -H-OCH3EGFRwt0.02072[7]
4b -OCH3-OCH3EGFRwtNot specified[12]

The data suggests that electron-withdrawing groups at the 7-position, such as chloro and trifluoromethyl, can lead to potent antibacterial activity.[11] In the context of anticancer activity, the introduction of solubilizing groups or moieties that can form additional hydrogen bonds is a common strategy at these positions. For example, alkoxy groups at the 6- and 7-positions are frequently found in potent EGFR inhibitors.[7][12] Bulkier substituents at the C-7 position have also been shown to be favorable for inhibitory activity.[2]

Visualizing SAR Trends

To better conceptualize the structure-activity relationships of 2-(trifluoromethyl)quinazolines, the following diagram illustrates the key positions for substitution and their general impact on activity.

Caption: Key positions for substitution on the 2-(trifluoromethyl)quinazoline core.

Experimental Protocols

To facilitate further research in this area, we provide representative protocols for the synthesis and biological evaluation of 2-(trifluoromethyl)quinazoline derivatives.

Synthesis of 4-Anilino-2-(trifluoromethyl)quinazolines

This protocol describes a common method for synthesizing 4-anilino-2-(trifluoromethyl)quinazolines, which typically involves the condensation of a 2-amino-N-arylbenzamide with trifluoroacetic anhydride, followed by chlorination and subsequent nucleophilic substitution with an appropriate aniline.

Step 1: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-one

  • Rationale: This step forms the core quinazolinone ring system. Anthranilamide reacts with trifluoroacetic anhydride in a cyclocondensation reaction.

  • Procedure:

    • To a solution of anthranilamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add trifluoroacetic anhydride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to afford the 2-(trifluoromethyl)quinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-2-(trifluoromethyl)quinazoline

  • Rationale: The hydroxyl group at the 4-position is converted to a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution.

  • Procedure:

    • Suspend the 2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3) (5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-chloro-2-(trifluoromethyl)quinazoline.

Step 3: Synthesis of 4-Anilino-2-(trifluoromethyl)quinazoline Derivatives

  • Rationale: The final step involves a nucleophilic aromatic substitution where the desired aniline displaces the chloride at the 4-position.

  • Procedure:

    • Dissolve the 4-chloro-2-(trifluoromethyl)quinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in a protic solvent like isopropanol or ethanol.

    • Add a catalytic amount of a strong acid, such as hydrochloric acid.

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, and collect the precipitated product by filtration.

    • Wash the solid with the reaction solvent and then with a non-polar solvent like hexane to afford the pure 4-anilino-2-(trifluoromethyl)quinazoline derivative.

In Vitro Kinase Inhibitory Assay (Example: EGFR Kinase Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase, such as EGFR.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using a fluorescent or luminescent readout.

  • Procedure:

    • Prepare a series of dilutions of the test compounds in dimethyl sulfoxide (DMSO).

    • In a 96-well or 384-well plate, add the kinase buffer, the test compound, the recombinant human EGFR enzyme, and a suitable peptide substrate.

    • Initiate the kinase reaction by adding adenosine triphosphate (ATP).

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent and a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Comparative Analysis and Future Directions

The 2-(trifluoromethyl)quinazoline scaffold offers distinct advantages, including enhanced metabolic stability and potency, which can be attributed to the properties of the trifluoromethyl group.[3] Compared to other quinazoline derivatives, such as those with a simple methyl or hydrogen at the 2-position, the 2-trifluoromethyl analogues often exhibit improved pharmacokinetic profiles.

Future research in this area should continue to explore novel substitutions at the 6- and 7-positions to further optimize the pharmacological properties of these compounds. The development of derivatives with improved selectivity for specific kinase isoforms remains a key challenge. Furthermore, investigating the potential of 2-(trifluoromethyl)quinazolines against other therapeutic targets beyond kinases could unveil new therapeutic applications for this versatile scaffold.

By systematically applying the principles of structure-activity relationship and employing robust experimental protocols, researchers can continue to unlock the full therapeutic potential of 2-(trifluoromethyl)quinazoline derivatives.

References

  • [Reference to a relevant QSAR study on quinazolines, if available
  • [Reference to a relevant computational study on quinazoline-EGFR interactions, if available
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Fluorinated Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery, quinazoline derivatives have emerged as a versatile scaffold, demonstrating a wide range of pharmacological activities, particularly in oncology.[1][2][3] The strategic incorporation of fluorine into these molecules has become a key strategy to enhance their therapeutic potential by modulating physicochemical and pharmacokinetic properties.[4][5] This guide provides a comprehensive comparison of the in vitro and in vivo activity of fluorinated quinazoline compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data that underpins our understanding of these compounds, explore the nuances of translating laboratory findings to preclinical models, and provide detailed protocols for key assays.

The Significance of Fluorination in Quinazoline Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its properties. Due to its high electronegativity and small size, fluorine can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its target.[5][6] These modifications often lead to improved pharmacokinetic profiles, enhanced target selectivity, and greater resistance to metabolic degradation.[4][5] In the context of quinazoline-based kinase inhibitors, for example, fluorination can enhance binding to the ATP-binding pocket of enzymes like the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[2][7]

In Vitro Activity: The Foundation of Efficacy Assessment

In vitro assays are the first step in evaluating the potential of a new compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide crucial data on a compound's biological activity at the cellular and molecular level.

Common In Vitro Assays for Anticancer Activity

A variety of in vitro assays are employed to characterize the anticancer effects of fluorinated quinazolines. These include:

  • Cytotoxicity Assays (e.g., MTT Assay): These assays measure the ability of a compound to kill cancer cells. The MTT assay, for instance, assesses cell viability by measuring the metabolic activity of cells.[1][8]

  • Kinase Inhibition Assays: For quinazolines designed as kinase inhibitors, these assays directly measure the compound's ability to block the activity of a specific target kinase.[8]

  • Apoptosis Assays: These assays determine if the compound induces programmed cell death, a desirable mechanism for anticancer drugs.

  • Cell Cycle Analysis: This technique investigates the compound's effect on the progression of cells through the different phases of the cell cycle.

Comparative In Vitro Activity of Fluorinated Quinazolines

The following table summarizes the in vitro activity of several exemplary fluorinated quinazoline compounds against various cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound A EGFR InhibitorA549 (Lung)0.54[9]
Compound B VEGFR-2 InhibitorHepG2 (Liver)0.06[7]
Compound C Aurora A Kinase InhibitorNCI/ADR-RES (Ovarian)Not specified[10]
Compound D pan-RAF Kinase InhibitorA375 (Melanoma)Not specified[7]
Compound 5 CytotoxicRD (Rhabdomyosarcoma)14.65[11][12]
Compound 7 CytotoxicMDA-MB-231 (Breast)8.79[11][12]
Compound 4d CytotoxicMCF-7 (Breast)2.5[13]
Compound 4f CytotoxicMCF-7 (Breast)5.0[13]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates the potent in vitro anticancer activity of various fluorinated quinazoline derivatives across different cancer types and molecular targets.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol outlines the steps for assessing the cytotoxicity of a fluorinated quinazoline compound using the widely adopted MTT assay.[1][8]

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluorinated quinazoline compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinazoline compound in the complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration). Incubate for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Activity: Translating Potential into Preclinical Efficacy

While in vitro studies provide a critical foundation, in vivo experiments in animal models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a whole-organism setting.[14][15][16] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[14][15][16][17]

Comparative In Vivo Efficacy of Fluorinated Quinazolines

The following table presents a summary of the in vivo antitumor activity of selected fluorinated quinazoline compounds in xenograft models.

Compound IDXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
CI-1033 A431 (Epidermoid Carcinoma)OralSignificant[18]
Compound 2 HT-29 (Colon)40 mg/kg74.19[19]
Compound 20 BaF3-EGFR MutantNot specified71.14[19]
Compound 46 SH-SY5Y (Neuroblastoma)20 mg/kg52.66[19]

These in vivo studies confirm that the promising in vitro activity of many fluorinated quinazolines translates to significant antitumor effects in preclinical models.

Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of a fluorinated quinazoline compound in a subcutaneous xenograft model.[14][15]

Objective: To assess the ability of the test compound to inhibit tumor growth in a mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Human cancer cell line

  • Matrigel (optional, to enhance tumor take)

  • Fluorinated quinazoline compound formulated for administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of the immunodeficient mice.[16]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]

  • Compound Administration: Administer the fluorinated quinazoline compound to the treatment group according to the predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[15]

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Data Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. At the endpoint, tumors are excised and weighed. Calculate the percentage of tumor growth inhibition for the treated group compared to the control group.

Bridging the Divide: Why In Vitro and In Vivo Results Can Differ

A crucial aspect of drug development is understanding the potential discrepancies between in vitro and in vivo results. A compound that shows excellent potency in a petri dish may not be as effective in a living organism. Several factors contribute to this "in vitro-in vivo" gap:

  • Pharmacokinetics (ADME): This refers to the Absorption, Distribution, Metabolism, and Excretion of a drug in the body. A compound may have poor absorption from the gut, be rapidly metabolized by the liver, or be quickly eliminated, preventing it from reaching the tumor at a high enough concentration to be effective.[20][21] The introduction of fluorine can often improve metabolic stability.[4][6]

  • Bioavailability: This is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor bioavailability can severely limit a drug's efficacy in vivo.

  • Tumor Microenvironment: In vivo, tumors exist within a complex microenvironment consisting of blood vessels, stromal cells, and the extracellular matrix. This environment can affect drug penetration and efficacy in ways that are not captured by in vitro models.

  • Off-Target Effects: A compound may have unforeseen interactions with other molecules in the body, leading to toxicity or reduced efficacy.

The following diagram illustrates the journey of a drug candidate from initial in vitro screening to in vivo evaluation, highlighting the key factors that influence its success.

Drug_Development_Pathway cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_screening Initial Screening (e.g., Kinase Assays) cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro_screening->cytotoxicity Active Compounds mechanistic Mechanistic Studies (e.g., Apoptosis, Cell Cycle) cytotoxicity->mechanistic Potent Compounds pk_studies Pharmacokinetic Studies (ADME) mechanistic->pk_studies p1 mechanistic->p1 efficacy_models Efficacy Models (Xenografts) pk_studies->efficacy_models Favorable PK toxicology Toxicology Studies efficacy_models->toxicology Efficacious Compounds p1->pk_studies caption Drug Development Pathway: From In Vitro to In Vivo

Caption: A simplified workflow illustrating the progression of a drug candidate from initial in vitro screening to in vivo evaluation.

Conclusion and Future Perspectives

Fluorinated quinazoline compounds represent a highly promising class of therapeutic agents, particularly in the realm of oncology. This guide has highlighted the critical interplay between in vitro and in vivo studies in evaluating their potential. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo models are indispensable for assessing efficacy and pharmacokinetic properties in a more physiologically relevant context.

The successful translation of a potent in vitro compound into an effective in vivo drug hinges on a deep understanding of the factors that govern its ADME profile. The strategic use of fluorination has proven to be a valuable tool in overcoming some of the metabolic liabilities that can hinder a compound's progress. Future research will likely focus on developing more predictive in vitro models that better recapitulate the tumor microenvironment and on the design of novel fluorinated quinazolines with optimized pharmacokinetic properties for enhanced clinical translation.

References

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The Unseen Interactions: A Comparative Guide to Cross-Reactivity Profiling of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazoline scaffold is a well-established pharmacophore, renowned for its role in targeted therapies, particularly as kinase inhibitors.[1][2][3] The compound 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline represents a promising, yet uncharacterized, building block within this chemical class. Its journey from a synthesized molecule to a potential therapeutic agent is critically dependent on a thorough understanding of its biological interactions. Beyond its intended target, a molecule's "off-target" effects, or cross-reactivity, can be the source of unforeseen toxicities or, occasionally, beneficial polypharmacology.[4][5]

This guide provides a comprehensive comparison of state-of-the-art methodologies for profiling the cross-reactivity of this compound. We will move beyond a simple listing of techniques, delving into the causal logic behind experimental choices and providing detailed, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute a robust profiling strategy, ensuring the scientific integrity and trustworthiness of their findings.

The Imperative of Selectivity: Why Profile?

The ATP-binding site of protein kinases, the likely target class for a quinazoline-based molecule, is highly conserved across the human kinome.[4][5] This structural similarity creates a high probability of off-target binding, which can lead to clinical failures. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of derisking a drug candidate. This guide will compare three orthogonal and powerful approaches: broad-panel in vitro kinase screening, cellular target engagement assays, and unbiased chemoproteomic discovery.

Comparison 1: Broad-Spectrum Kinase Profiling (In Vitro)

This approach is the industry standard for an initial, wide-angle view of a compound's selectivity against a purified, recombinant panel of kinases. It provides quantitative affinity or inhibition data against hundreds of kinases in a controlled, cell-free environment.

Expertise & Experience: The Rationale

The primary advantage of this method is its breadth. By screening against a large, commercially available panel (e.g., Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's HotSpot), we can rapidly identify high-affinity off-targets. This method is ideal for initial Structure-Activity Relationship (SAR) studies to design out unwanted interactions. However, it's crucial to recognize its limitations: it uses recombinant enzymes, which may lack native post-translational modifications or interacting partners, and it doesn't account for cell permeability or intracellular ATP concentrations.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Hypothetical)
  • Compound Preparation : Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration : Perform serial dilutions to achieve a final assay concentration range, typically from 1 nM to 10 µM.

  • Kinase Panel : Select a comprehensive panel, such as the Eurofins DiscoverX KINOMEscan™, which covers over 450 human kinases.

  • Binding Assay Principle : The assay typically relies on a competition binding format. The test compound is incubated with the kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured.

  • Execution : The profiling service will execute the screen at a fixed concentration of the compound (e.g., 1 µM) to identify initial "hits."

  • Follow-up : For any kinases showing significant inhibition (e.g., >80% at 1 µM), a full dose-response curve is generated to determine the dissociation constant (Kd) or IC50.

Data Presentation: Hypothetical Kinase Selectivity Data
Target Kinase% Inhibition @ 1 µMKd (nM)Kinase FamilyNotes
Aurora A 98% 15 Ser/Thr Kinase Presumed Primary Target
Aurora B95%45Ser/Thr KinaseHigh-affinity off-target
VEGFR285%250Tyr KinaseCommon quinazoline off-target
EGFR40%>1000Tyr KinaseWeak interaction
ABL115%>10000Tyr KinaseNegligible interaction
SRC10%>10000Tyr KinaseNegligible interaction

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Quinazoline Stock (10mM in DMSO) Dilution Serial Dilutions (1nM - 10µM) Compound->Dilution Incubation Incubate Kinase + Compound + Ligand Dilution->Incubation KinasePanel Kinase Panel (>450 kinases) KinasePanel->Incubation Detection Measure Kinase-Ligand Binding Incubation->Detection PrimaryScreen Primary Screen (1µM) Detection->PrimaryScreen DoseResponse Kd Determination for Hits PrimaryScreen->DoseResponse Selectivity Selectivity Profile DoseResponse->Selectivity

Comparison 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® moves the analysis from a test tube into a more physiologically relevant environment: the intact cell. It assesses target engagement by measuring changes in protein thermal stability upon ligand binding.[6][7][8][9]

Expertise & Experience: The Rationale

The core principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[8][10] This allows us to confirm that our compound not only enters the cell but also physically interacts with its target in the complex cellular milieu. CETSA is invaluable for validating hits from in vitro screens and can reveal discrepancies due to factors like cell permeability or efflux pumps. It provides direct evidence of target engagement.[9]

Experimental Protocol: CETSA® for Aurora A Kinase
  • Cell Culture : Grow a relevant cell line (e.g., MCF-7, known to express Aurora A) to ~80% confluency.

  • Compound Treatment : Treat cells with this compound (e.g., at 10 µM) or vehicle (DMSO) for 1 hour.

  • Heating Step : Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection : Analyze the supernatant by Western blot using a specific antibody for the target protein (e.g., anti-Aurora A). The intensity of the band corresponds to the amount of soluble, stabilized protein.

  • Data Analysis : Plot the band intensities against temperature to generate a "melting curve." A shift in the curve to a higher temperature in the compound-treated sample indicates target stabilization.

G cluster_cell_treatment Cellular Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis Cells Intact Cells in Culture Treat Treat with Quinazoline or Vehicle Cells->Treat Heat Heat Samples (Temperature Gradient) Treat->Heat Cool Cool to Room Temperature Heat->Cool Lyse Cell Lysis (Freeze-Thaw) Cool->Lyse Centrifuge Separate Soluble/Insoluble Fractions Lyse->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Curve Generate Melting Curve WB->Curve

Data Presentation: Hypothetical CETSA® Results
Target ProteinVehicle Tm (°C)Compound-Treated Tm (°C)ΔTm (°C)Interpretation
Aurora A 52.558.0+5.5 Strong Target Engagement
Aurora B53.056.5+3.5Off-target engagement confirmed
VEGFR255.055.2+0.2No significant engagement in cells

This table illustrates a critical point: while VEGFR2 appeared as a potential off-target in the in vitro assay, CETSA® suggests it is not significantly engaged in the cellular context, perhaps due to poor accessibility or other cellular factors.

Comparison 3: Unbiased Chemoproteomics

While the previous methods are hypothesis-driven (testing against known kinases), chemoproteomics offers an unbiased, discovery-oriented approach to identify all cellular proteins that interact with a compound.[11][12][13] This is the ultimate tool for comprehensive off-target identification.

Expertise & Experience: The Rationale

We will focus on a stability-based chemoproteomics method, Thermal Proteome Profiling (TPP), which is an extension of CETSA® to the entire proteome.[14] By using quantitative mass spectrometry, we can identify thousands of proteins whose thermal stability is altered by the compound. This method is powerful for discovering completely unexpected off-targets, which can be critical for understanding a compound's full mechanism of action and potential toxicity profile.[14]

Experimental Protocol: Thermal Proteome Profiling (TPP)
  • Cell Culture and Treatment : Similar to CETSA®, treat cultured cells with the quinazoline compound or vehicle.

  • Thermal Challenge : Aliquot the treated cells and heat them to a range of different temperatures (typically 10-12 temperatures spanning a wide range).

  • Lysis and Digestion : Lyse the cells and collect the soluble fractions. The proteins are then digested into peptides, for example, using trypsin.

  • Isobaric Labeling : Label the peptides from each temperature point with tandem mass tags (TMT), allowing for multiplexed quantitative analysis in a single mass spectrometry run.

  • LC-MS/MS Analysis : Analyze the pooled, labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify and quantify thousands of proteins. For each protein, plot the relative abundance of soluble protein at each temperature to generate a melting curve. Identify proteins with statistically significant shifts in their melting curves between the vehicle and compound-treated groups.

G cluster_exp Experiment cluster_ms Mass Spectrometry cluster_data Data Analysis A Treat Cells (Compound vs Vehicle) B Heat Aliquots to Different Temperatures A->B C Isolate Soluble Proteins & Digest B->C D TMT Labeling of Peptides C->D E Pool Samples & LC-MS/MS D->E F Protein ID & Quantification E->F G Generate Melting Curves for >7000 Proteins F->G H Identify Proteins with Significant Tm Shift G->H

Data Presentation: Hypothetical TPP "Hits"
Protein HitΔTm (°C)p-valueProtein ClassImplication
AURKA +5.4 1.2e-8Ser/Thr Kinase Confirms Primary Target
AURKB+3.64.5e-6Ser/Thr KinaseConfirms known off-target
NQO1+2.88.9e-5OxidoreductaseUnexpected off-target; potential toxicity link
ALDH1A1-2.12.1e-4DehydrogenaseDestabilized off-target; functional consequence?

This unbiased approach not only confirmed the expected kinase targets but also revealed a novel, unexpected interaction with NQO1, an oxidoreductase. This finding would trigger a new line of investigation into the compound's safety and mechanism of action.

Synthesizing the Evidence: A Comparative Summary

FeatureIn Vitro Kinase PanelCellular Thermal Shift Assay (CETSA®)Thermal Proteome Profiling (TPP)
Environment Cell-free, recombinant enzymesIntact cellsIntact cells
Scope Broad (hundreds of kinases)Targeted (one protein at a time)Unbiased (thousands of proteins)
Key Output Kd / IC50Thermal shift (ΔTm)Proteome-wide thermal shifts (ΔTm)
Primary Use Initial selectivity screen, SARIn-cell target engagement validationUnbiased off-target discovery
Throughput HighMediumLow
Major Pro Comprehensive kinome viewConfirms cellular activityDiscovers novel interactions
Major Con Lacks physiological contextLow throughput, requires antibodyTechnically complex, data-intensive

Conclusion and Forward Path

The cross-reactivity profiling of this compound, or any novel chemical entity, demands a multi-faceted, orthogonal approach. No single method provides a complete picture. A logical and robust strategy begins with a broad in vitro kinase screen to map the landscape of potential interactions. This is followed by hypothesis-driven CETSA® to confirm that the highest-affinity interactors are indeed engaged within the complex cellular environment. Finally, an unbiased chemoproteomics method like TPP provides the ultimate safety check, uncovering unforeseen off-targets that could dictate the future success or failure of the compound. By integrating the data from these complementary techniques, researchers can build a high-confidence selectivity profile, enabling informed decisions in the critical path of drug development.

References

  • Gaetani, M., et al. (2019). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology.
  • Gao, Y., et al. (2023). Chemoproteomics, a broad avenue to target deconvolution. Advanced Science.
  • Kamarajan, P., et al. (2015). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Chemical Biology.
  • Schirle, M., et al. (2014). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology.
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A Comparative Benchmarking Guide: Evaluating 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline Against a Kinase-Focused Compound Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Many successful anti-cancer drugs, such as gefitinib and erlotinib, are based on this heterocyclic system, primarily targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1][2] The compound 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline belongs to this promising class of molecules. Its structural features, including the electron-withdrawing trifluoromethyl group and halogen substitutions, suggest a high potential for potent and selective kinase inhibition.

This guide provides a comprehensive framework for benchmarking this compound against a curated library of known kinase inhibitors. The objective is to thoroughly characterize its potency, selectivity, and potential as a lead compound for further drug development. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for key assays, and present a template for data analysis and visualization. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.

The Scientific Rationale: Why Benchmark Against a Kinase Library?

The quinazoline core is known to mimic the adenine region of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide range of kinases.[1] The substituents on the quinazoline ring play a crucial role in determining the potency and selectivity of the inhibitor. Therefore, a systematic evaluation against a panel of diverse kinases is essential to understand the compound's activity profile.

Benchmarking provides several key advantages:

  • Identification of Primary Targets: Screening against a kinase-focused library can rapidly identify the primary kinase or kinases that are potently inhibited by the test compound.

  • Selectivity Profiling: Understanding the selectivity of a compound is critical.[3] A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities. Conversely, a compound with a specific multi-target profile (polypharmacology) could be advantageous for treating complex diseases.[3]

  • Potency Assessment: Direct comparison with established kinase inhibitors within the library provides a clear measure of the compound's relative potency.

  • Structure-Activity Relationship (SAR) Insights: Comparing the activity of this compound with structurally similar compounds in the library can provide initial insights into the structure-activity relationships.

Experimental Design: A Multi-faceted Approach

Our benchmarking strategy is designed as a three-tiered approach, moving from a broad initial screen to more focused characterization of the most promising interactions.

Figure 1: Experimental Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Selectivity Profiling A 4-Chloro-8-fluoro-2- (trifluoromethyl)quinazoline C High-Throughput Screen (HTS) (e.g., Kinase-Glo® Assay) A->C B Kinase-Focused Compound Library B->C D Identification of Primary Hits C->D E IC50 Determination (Dose-Response Curves) D->E F Broad Kinase Panel Screening E->F G Determination of Selectivity Score F->G

Caption: A three-tiered experimental workflow for benchmarking the test compound.

Compound Library Selection

For this study, we recommend a commercially available, well-annotated kinase inhibitor library. A suitable library would include:

  • Diversity of Kinase Targets: Compounds targeting a broad range of kinase families (e.g., tyrosine kinases, serine/threonine kinases).

  • Known Inhibitors: A collection of FDA-approved drugs and well-characterized tool compounds to serve as positive controls and for comparative analysis.

  • Structural Diversity: A variety of chemical scaffolds to provide a comprehensive comparison.

Examples of such libraries include the MedChemExpress Kinase Inhibitor Library or the SelleckChem Kinase Inhibitor Library.[4][5]

Tier 1: Primary High-Throughput Screening (HTS)

The initial step is a single-concentration screen of this compound and the entire compound library against a representative kinase. A good starting point would be a well-characterized tyrosine kinase known to be targeted by quinazoline derivatives, such as Epidermal Growth Factor Receptor (EGFR).

Experimental Protocol: Primary HTS using Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a robust, homogeneous luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction.[6] A decrease in luminescence indicates kinase activity, and the inhibition of this activity by a compound results in a higher luminescent signal.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white, opaque plates

  • Multichannel pipettes or liquid handling system

  • Luminometer

Procedure:

  • Compound Plating: Prepare a 10 µM solution of this compound and all library compounds in the appropriate solvent (e.g., DMSO). Dispense 50 nL of each compound solution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent EGFR inhibitor (e.g., Gefitinib) as a positive control (0% activity).

  • Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the EGFR kinase and the Poly(Glu, Tyr) substrate in the kinase buffer.

  • Initiation of Kinase Reaction: Dispense 5 µL of the kinase reaction mixture into each well of the compound plate.

  • ATP Addition: Add 5 µL of a 10 µM ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well.

  • Second Incubation: Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)

Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., 50%) are considered "hits" and are advanced to the next tier.

Tier 2: Dose-Response Analysis and IC50 Determination

The primary hits from the HTS are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of their potency.

Experimental Protocol: IC50 Determination

This protocol is similar to the primary HTS, but instead of a single concentration, a series of dilutions for each hit compound is tested.

Procedure:

  • Serial Dilutions: For each hit compound, prepare a 10-point, 3-fold serial dilution series, starting from a high concentration (e.g., 100 µM).

  • Compound Plating: Dispense 50 nL of each concentration of the hit compounds into the wells of a 384-well plate.

  • Follow HTS Protocol: Proceed with steps 2-8 of the primary HTS protocol.

Data Analysis:

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Table 1: Hypothetical IC50 Values for Selected Compounds Against EGFR

CompoundIC50 (nM)
This compound15.2
Gefitinib (Positive Control)8.9
Library Compound A (Structurally similar quinazoline)25.6
Library Compound B (Different scaffold)150.3
Library Compound C (Inactive)>10,000
Tier 3: Selectivity Profiling

To understand the selectivity of this compound, it is essential to profile it against a broad panel of kinases. This can be done through commercially available services or by setting up in-house assays for a selection of kinases from different families.

Experimental Protocol: Kinase Selectivity Profiling

This involves running dose-response experiments for the test compound against a panel of kinases.

Procedure:

  • Kinase Panel Selection: Choose a panel of at least 20-50 kinases representing different branches of the human kinome.

  • IC50 Determination for Each Kinase: Perform the IC50 determination protocol as described in Tier 2 for this compound against each kinase in the panel.

Data Analysis:

  • Selectivity Score: Calculate a selectivity score to quantify the compound's selectivity. One common metric is the Gini coefficient, which measures the inequality of inhibition across the kinase panel.[8] A higher Gini coefficient indicates greater selectivity.

  • Kinome Tree Visualization: Plot the inhibition data on a kinome tree diagram to visualize the selectivity profile.

Table 2: Hypothetical Inhibition Data for this compound Across a Kinase Panel

KinaseIC50 (nM)
EGFR15.2
HER235.8
VEGFR289.4
SRC550.1
ABL1>10,000
CDK2>10,000

Figure 2: Simplified Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor 4-Chloro-8-fluoro-2- (trifluoromethyl)quinazoline Inhibitor->EGFR

Caption: A simplified representation of the EGFR signaling pathway and the inhibitory action of the test compound.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for benchmarking this compound against a kinase-focused compound library. The tiered experimental design allows for an efficient and comprehensive evaluation of the compound's potency and selectivity. The hypothetical data presented in the tables illustrates how the results can be structured for clear comparison.

The data generated from these studies will provide a strong foundation for deciding the future direction of this compound. If it demonstrates high potency and a desirable selectivity profile, further studies, including cell-based assays, in vivo efficacy models, and ADME/Tox profiling, would be warranted to advance it as a potential drug candidate.

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assessing the selectivity of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Assessing the Selectivity of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase selectivity profile of this compound. While direct, publicly available screening data for this specific compound is limited, its structural features, rooted in the well-established quinazoline scaffold, allow for a robust, data-driven assessment strategy. Here, we synthesize insights from extensive structure-activity relationship (SAR) studies on analogous compounds to propose a rigorous experimental plan for its characterization and to provide a comparative analysis against established kinase inhibitors.

The Quinazoline Scaffold: A Privileged Core in Kinase Inhibition

The quinazoline ring system is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its bicyclic structure mimics the adenine core of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[3] This fundamental interaction has led to the successful development of numerous FDA-approved drugs targeting kinases involved in oncology, such as EGFR and VEGFR.[1][4]

However, the inherent promiscuity of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[5] The therapeutic success and safety profile of a kinase inhibitor are critically dependent on its ability to potently inhibit the intended target while sparing off-target kinases, thereby minimizing unintended biological effects and toxicity. The strategic functionalization of the quinazoline core is the primary method used to impart this crucial selectivity.

Deconstructing the Molecule: A Structural Rationale for Selectivity

The selectivity profile of this compound is dictated by the unique interplay of its substituents. Analyzing each functional group provides a strong rationale for its potential interactions within a kinase active site.

  • The 4-Chloro Position : This is not merely a substituent but a key synthetic handle. The chlorine atom is a reactive leaving group, ideal for nucleophilic aromatic substitution (SNAr) reactions.[6][7] This allows for the facile introduction of a diverse array of aniline, amine, or other nucleophilic side chains. This C-4 position is critical for engaging with solvent-exposed regions of the kinase and is a primary determinant of potency and selectivity, as exemplified by the 4-anilinoquinazoline class of drugs like Gefitinib and Erlotinib.[1]

  • The 8-Fluoro Group : Halogen substitution, particularly fluorine, at this position can significantly influence the compound's binding properties. The fluorine atom can form specific hydrogen bonds or other non-covalent interactions with amino acid residues in the hinge region or other pockets of the active site.[8] For example, studies on 8-fluoroquinazoline derivatives have demonstrated that this substitution can enhance selectivity for specific kinases, such as Aurora A, by optimizing interactions within the binding pocket.[8]

  • The 2-(Trifluoromethyl) Group : The CF3 group is a strong electron-withdrawing group that can modulate the electronics of the entire quinazoline ring system. Its bulk and lipophilicity can also play a crucial role in establishing van der Waals interactions and can be used to either occupy a specific hydrophobic pocket or sterically prevent binding to certain off-target kinases. Trifluoromethyl-substituted heterocycles are known to exhibit a wide range of biological activities, partly due to the enhanced metabolic stability and binding affinity this group can confer.[9]

A Rigorous Framework for Experimental Selectivity Profiling

To empirically determine the selectivity of this compound, a multi-tiered approach is essential, progressing from broad biochemical assays to more targeted cellular validation.

Part A: In Vitro Kinase Panel Screening

The initial and most critical step is to profile the compound against a large, functionally diverse panel of purified human kinases.[10] This provides a broad, unbiased view of its activity across the kinome.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol outlines a common method for assessing kinase activity by measuring the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.[11]

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series from this stock in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

  • Kinase Reaction Setup :

    • In a 96-well or 384-well assay plate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

    • Add 10 µL of a 2X kinase/substrate mixture containing the purified kinase and its specific peptide or protein substrate.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation :

    • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase to ensure that the resulting IC50 values approximate the inhibitor's intrinsic affinity (Ki).[5][12]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection :

    • Terminate the reaction and measure the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. For primary screening, a single high concentration (e.g., 1 µM or 10 µM) is often used.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis compound_prep 1. Prepare Compound Serial Dilutions add_cmpd 4. Add Compound/ Control to Plate compound_prep->add_cmpd kinase_prep 2. Prepare 2X Kinase/ Substrate Mix add_kinase 5. Add Kinase Mix & Pre-incubate kinase_prep->add_kinase atp_prep 3. Prepare 2X ATP Solution add_atp 6. Initiate with ATP & Incubate atp_prep->add_atp add_cmpd->add_kinase add_kinase->add_atp add_detect 7. Add ATP Detection Reagent add_atp->add_detect read_lum 8. Read Luminescence add_detect->read_lum calc_inhib 9. Calculate % Inhibition vs Controls read_lum->calc_inhib det_ic50 10. Determine IC50 for Hits calc_inhib->det_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Data Presentation and Interpretation

The results of the primary screen should be summarized in a table. For any kinase showing significant inhibition (e.g., >70%), a full 10-point dose-response curve should be generated to determine the IC50 value.[10]

Table 1: Hypothetical Primary Kinase Screening Data (Data presented for illustrative purposes only)

Kinase FamilyTarget Kinase% Inhibition @ 1 µMIC50 (nM)
Tyrosine Kinase EGFR85%50
VEGFR292%25
SRC45%> 1000
ABL130%> 1000
Ser/Thr Kinase Aurora A78%150
PI3Kα15%> 5000
CDK222%> 5000
p38α (MAPK14)18%> 5000
Part B: Cellular Target Engagement and Selectivity Validation

Biochemical assays are essential but do not fully recapitulate the cellular environment. Cellular assays are required to confirm that the compound can enter cells, engage its intended target(s), and exert a selective biological effect.[13]

Experimental Protocol: Western Blot for Target Phosphorylation

This protocol measures the phosphorylation status of a target kinase and its downstream substrates, providing direct evidence of target inhibition in a cellular context.[14]

  • Cell Culture and Treatment : Culture a cell line known to be dependent on a primary target identified in the biochemical screen (e.g., an EGFR-dependent cancer cell line). Seed cells and allow them to adhere.

  • Compound Incubation : Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis : Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization : Strip the membrane and re-probe with an antibody against the total protein of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

G cluster_cell Cellular Treatment cluster_wb Western Blot Protocol cluster_analysis Analysis seed_cells 1. Seed & Culture Target Cells treat_cells 2. Treat with Compound (Dose-Response) seed_cells->treat_cells lyse_cells 3. Lyse Cells & Quantify Protein treat_cells->lyse_cells sds_page 4. SDS-PAGE Separation lyse_cells->sds_page transfer 5. Transfer to PVDF Membrane sds_page->transfer probe_p 6. Probe with Phospho- Specific Antibody transfer->probe_p probe_t 7. Re-probe for Total Protein & Loading Control transfer->probe_t Stripping detect 8. ECL Detection probe_p->detect probe_t->detect analyze 9. Quantify Band Intensity & Normalize detect->analyze

Caption: Workflow for cellular target engagement via Western Blot.

Comparative Analysis with Benchmark Quinazoline Inhibitors

To contextualize the potential selectivity of this compound, its profile should be compared against well-characterized quinazoline-based inhibitors. This comparison provides a critical benchmark for its performance.

Table 2: Selectivity Profiles of Clinically Relevant Quinazoline Kinase Inhibitors

CompoundPrimary Target(s)Key Off-Targets / Selectivity NotesReference
Gefitinib EGFRHighly selective for EGFR over other kinases like ErbB2. Less effective against T790M mutant EGFR.[4][15]
Erlotinib EGFRSimilar profile to Gefitinib, potent inhibitor of wild-type EGFR.[1][4]
Lapatinib EGFR, ErbB2 (HER2)Dual inhibitor, offering broader activity in HER2-positive cancers. Reversibly binds to the ATP-binding site.[1][4]
Idelalisib PI3KδHighly selective for the δ isoform of PI3K over α, β, and γ isoforms. Used in hematologic malignancies.[16]
4-Chloro-8-fluoro-2- (trifluoromethyl)quinazoline (To Be Determined)(To Be Determined via Experimental Profiling)

Conclusion and Future Outlook

The compound this compound represents a promising but uncharacterized scaffold in kinase inhibitor research. Based on a detailed analysis of its structural components, it possesses features that could confer high potency and a unique selectivity profile. The 4-chloro position provides a gateway for synthetic elaboration to optimize target engagement, while the 8-fluoro and 2-trifluoromethyl groups are well-positioned to exploit specific sub-pockets within kinase active sites to enhance selectivity.

The definitive assessment of its selectivity, however, requires the rigorous, multi-tiered experimental approach detailed in this guide. By systematically progressing from broad biochemical screening to cellular target validation and comparing the results to established benchmarks, researchers can build a comprehensive and reliable selectivity profile. This data-driven process is fundamental to validating the compound as a potential tool for chemical biology or as a lead candidate for therapeutic development.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase family: a basis for developing selective inhibitors. Accounts of Chemical Research, 38(2), 127-136.
  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS DISCOVERY: Advancing Life Sciences R&D, 17(4), 439-453. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Singh, M., & Singh, P. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 10(48), 28731-28754. [Link]

  • Ioniță, P., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Tang, K., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(11), 1545-1552. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020. [Link]

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  • Liu, J. Q., et al. (1991). [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines]. Yao Xue Xue Bao, 26(11), 821-828.
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Safety Operating Guide

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

This document provides essential safety, logistical, and procedural information for the proper handling and disposal of this compound (CAS No. 959238-18-7). Developed for researchers, chemists, and drug development professionals, this guide synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental compliance. Adherence to these protocols is critical due to the compound's chemical properties and potential hazards.

Core Safety and Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a halogenated heterocyclic compound that requires careful management. Structurally similar compounds exhibit a clear hazard profile that must be assumed for this substance.[1][2][3]

Causality of Hazards: The trifluoromethyl group, along with the chloro- and fluoro-substituents, imparts significant chemical stability and potential biological activity. These halogenated moieties are the primary reason for classifying this compound as hazardous waste that requires specialized disposal, as their combustion can produce acidic and toxic gases like hydrogen fluoride (HF) and hydrogen chloride (HCl).[4]

Hazard Identification Summary

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationWarning
Data synthesized from SDS of structurally analogous compounds.[1][3][5]
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the risks of exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4] This is non-negotiable due to the compound's classification as a serious eye irritant.[1][5]

  • Hand Protection : Wear chemical-resistant nitrile gloves. Nitrile provides a robust barrier against incidental contact. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[4][6]

  • Body Protection : A fully buttoned laboratory coat must be worn to protect against skin exposure.[4]

  • Respiratory Protection : If handling the solid compound outside of a certified chemical fume hood where dust may be generated, or if aerosols are possible, use a NIOSH-approved N95 dust mask or a higher-level respirator as dictated by your institution's safety assessment.[4][7]

Operational Plan for Waste Management

The cornerstone of proper disposal is a systematic and compliant waste management plan. The primary and only recommended disposal method for this compound is through a licensed and certified hazardous waste disposal contractor.[8]

Step 1: Waste Classification and Segregation

This compound is a halogenated organic waste . This classification is critical and dictates its entire disposal pathway.

The Rationale for Segregation : Halogenated waste streams cannot be mixed with non-halogenated solvent waste.[9][10] The reason is twofold:

  • Disposal Technology : Halogenated compounds require high-temperature incineration with specialized "flue gas scrubbing" systems to neutralize the acidic gases (HCl, HF) produced upon combustion.[11][12] Standard fuel blending or incineration for non-halogenated waste cannot accommodate this.

  • Cost : The disposal cost for halogenated waste is significantly higher—often two to three times more—than for non-halogenated waste due to the complexity and regulatory oversight of the treatment process.[10][13] Improperly mixing streams dramatically increases disposal costs for the entire commingled volume.

All materials that have come into contact with this compound must be treated as halogenated hazardous waste.[6][8] This includes:

  • Unused or surplus solid compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

  • Contaminated PPE (gloves, bench paper).

Step 2: Waste Containerization and Labeling Protocol
  • Select the Right Container : Use a dedicated, compatible hazardous waste container. Polyethylene carboys or drums are standard for halogenated waste.[6][9] The container must be in good condition with a secure, leak-proof lid.

  • Label Immediately : Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[13]

  • Detail the Contents : Clearly list all chemical constituents and their approximate percentages on the tag. For this waste stream, you must explicitly list "this compound" and any solvents used. Accurate declaration is a legal requirement.

  • Keep Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[9][13] This prevents the release of vapors and ensures safety.

  • Avoid Overfilling : Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[9]

  • Store Safely : Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet, away from incompatible materials.[13]

Final Disposal Pathway: Professional Incineration

The only environmentally sound and regulatory-compliant method for destroying this compound is controlled incineration in a licensed hazardous waste facility .[8][11][12]

Mechanism of Destruction : High-temperature incineration (typically >1,000°C) provides the necessary energy to break the stable carbon-fluorine and carbon-chlorine bonds.[14][15] The subsequent flue gas scrubbing process involves reacting the exhaust gases with an alkaline medium to neutralize the resulting HF and HCl, preventing their release into the atmosphere.

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain. It is not biodegradable and can disrupt wastewater treatment processes.[6][11]

  • DO NOT dispose of this chemical in regular solid waste trash. This is illegal and poses a significant risk to environmental and public health.[8]

  • DO NOT attempt to neutralize this compound in the lab unless you have a validated, site-approved procedure and the necessary safety equipment. For most laboratories, this is not a viable or safe option.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action.

Small Spill Cleanup

Should a small, manageable spill occur (i.e., can be cleaned up in under 10 minutes by trained personnel):

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the full, mandatory PPE described in Section 1.

  • Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container using spark-proof tools if a flammable solvent is present.[4][12]

  • Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated hazardous waste.

  • Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department.

First Aid Measures
  • Inhalation : Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][11]

  • Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Waste Management Decision Workflow

The following diagram illustrates the critical decision-making process for managing waste generated in a laboratory setting where this compound is used.

G cluster_0 cluster_1 Halogenated Waste Stream cluster_2 Non-Halogenated Waste Stream start Waste Generated (e.g., solid, solution, contaminated labware) decision Contains 4-Chloro-8-fluoro-2- (trifluoromethyl)quinazoline? start->decision classify Classify as Hazardous: Halogenated Organic Waste decision->classify  Yes other_waste Manage according to standard lab protocols for non-halogenated waste decision->other_waste No   segregate Segregate in a dedicated, properly labeled container classify->segregate dispose Arrange pickup by licensed hazardous waste vendor segregate->dispose

Caption: Decision workflow for proper waste segregation.

References

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  • Safety Data Sheet for 4-Chloro-2-(trifluoromethyl)quinazoline . Thermo Fisher Scientific.

  • Safety Data Sheet for 4-Chloro-2-(trifluoromethyl)quinoline . Thermo Fisher Scientific.

  • Safety Information for 4-Chloro-2-(trifluoromethyl)quinoline . Sigma-Aldrich.

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Essential Safety and Operational Guide: Handling 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. As a valued researcher, your safety is paramount. This document is designed to provide you with the essential information to manage this chemical compound responsibly and effectively in your laboratory setting. The following procedures are grounded in established safety principles for handling halogenated quinazoline derivatives.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust.[1][2][4]

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure your safety. The selection of appropriate PPE should be based on a detailed risk assessment of the specific procedures being performed.

Core PPE Requirements
PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]Provides a complete seal around the eyes to protect against splashes and airborne particles.[4] A face shield offers an additional layer of protection for the entire face.
Skin Protection - Gloves: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any defects before each use.[4][5] - Lab Coat/Gown: A clean, flame-resistant lab coat or a disposable gown should be worn and fully buttoned.[4][5] For procedures with a higher risk of splashes, a chemically resistant apron or gown is recommended.[5]Nitrile gloves offer good protection against a range of chemicals. Always check the manufacturer's glove compatibility data for specific breakthrough times. A lab coat protects against incidental contact and contamination of personal clothing.[5]
Respiratory Protection For handling the solid compound where dust may be generated, a NIOSH-approved N95 dust mask or higher is recommended. All weighing and transfer of solids should be conducted in a chemical fume hood.[3][4]Minimizes the inhalation of airborne particles that can cause respiratory irritation.[4] Working in a fume hood provides primary containment.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Experimental Procedure is_solid Is the compound a solid? start->is_solid weigh_transfer Weighing or Transferring Solid? is_solid->weigh_transfer Yes solution_handling Handling a Solution? is_solid->solution_handling No in_hood Working in a Fume Hood? weigh_transfer->in_hood Yes weigh_transfer->solution_handling No ppe_base Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_base Yes ppe_respirator Add: - N95 Respirator in_hood->ppe_respirator No splash_risk Risk of Splashing? solution_handling->splash_risk Yes solution_handling->ppe_base No splash_risk->ppe_base No ppe_face_shield Add: - Face Shield splash_risk->ppe_face_shield Yes end End: Proceed with Experiment ppe_base->end ppe_respirator->ppe_base ppe_face_shield->ppe_base

Caption: PPE selection based on the experimental procedure.

Operational Plan: From Benchtop to Disposal

Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Handling Procedures
  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the inhalation of dust particles.[4] Use a spatula or other appropriate tools for transfers to avoid creating dust.[5]

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to prevent splashing.[4]

  • Reactions: Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.[4]

  • General Practices:

    • Keep all containers clearly labeled and sealed when not in use.[5]

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately flush the affected area with plenty of water.[4] Remove contaminated clothing and shoes.[4] Wash the skin with soap and water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[4] Seek immediate medical attention.

  • Spill Cleanup: For minor spills, carefully clean up the spill to avoid generating dust.[6] Wear appropriate PPE, including respiratory protection. For major spills, evacuate the area and alert emergency services.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[5]

  • Waste Classification: As a halogenated organic compound, all waste containing this substance must be classified as hazardous chemical waste.[7][8]

  • Waste Segregation:

    • Collect all waste containing this compound in a clearly labeled, sealed container.[4][7]

    • Do not mix with non-halogenated solvent waste, as this can significantly increase disposal costs.[9][10]

    • Keep this waste stream separate from other incompatible waste streams.[7]

  • Containerization and Labeling:

    • Use a dedicated, compatible hazardous waste container.[7]

    • Label the container with "Hazardous Waste," the full chemical name, and the approximate quantity.[7]

  • Disposal Method:

    • The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[7]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[7]

    • Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[7]

References

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  • Personal protective equipment for handling 4-(Methylthio)quinazoline. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.